Product packaging for 7-iodo-1H-indole(Cat. No.:CAS No. 89976-15-8)

7-iodo-1H-indole

Cat. No.: B1600428
CAS No.: 89976-15-8
M. Wt: 243.04 g/mol
InChI Key: VBKAPLYISDSUCE-UHFFFAOYSA-N
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Description

7-iodo-1H-indole is a useful research compound. Its molecular formula is C8H6IN and its molecular weight is 243.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6IN B1600428 7-iodo-1H-indole CAS No. 89976-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKAPLYISDSUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453092
Record name 7-iodo-1H-indole
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Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89976-15-8
Record name 7-iodo-1H-indole
Source EPA DSSTox
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Record name 7-Iodoindole
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Foundational & Exploratory

A Technical Guide to the Synthesis of 7-iodo-1H-indole from 2-iodoaniline: Principles and Modern Palladium-Catalyzed Practices

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 7-iodo-1H-indole scaffold is a pivotal building block in medicinal chemistry and materials science, primarily serving as a versatile precursor for complex molecular architectures through subsequent cross-coupling reactions. This guide provides an in-depth technical overview for the synthesis of this compound, starting from the readily available precursor, 2-iodoaniline. Moving beyond classical indole syntheses, which often lack the required regioselectivity and functional group tolerance, this document focuses on modern, modular palladium-catalyzed strategies. We will dissect the core principles, mechanistic underpinnings, and detailed experimental protocols for two primary synthetic routes: the tandem Sonogashira coupling-cyclization and the sequential Suzuki coupling-oxidative amination. This guide is designed for researchers and drug development professionals, offering field-proven insights into reaction design, execution, and product validation.

Introduction: The Strategic Importance of this compound

The indole nucleus is one of the most ubiquitous heterocycles in nature and pharmacology, forming the core of neurotransmitters, alkaloids, and a vast array of approved drugs.[1][2] Halogenated indoles, particularly iodo-indoles, have emerged as exceptionally valuable synthetic intermediates. The iodine atom at the C7 position of the indole ring is not merely a placeholder; it is a strategic functional handle for introducing molecular complexity via a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2][3] This allows for the late-stage functionalization of the indole core, a highly desirable feature in drug discovery programs.

Classical methods for indole synthesis, such as the Fischer, Bischler, or Leimgruber-Batcho syntheses, have been foundational in organic chemistry.[4][5] However, they often suffer from harsh reaction conditions, limited functional group compatibility, and poor regiochemical control, making them ill-suited for the direct and clean synthesis of a sensitive substrate like this compound from 2-iodoaniline.

Modern synthetic chemistry offers a more elegant solution through palladium-catalyzed reactions. These methods provide a direct and modular pathway from ortho-haloanilines to the indole core, demonstrating superior efficiency, milder conditions, and broader substrate scope.[6][7] This guide focuses on these state-of-the-art approaches, deconstructing the synthesis into a logical sequence of bond formation and cyclization.

Core Directive: A Modular Palladium-Catalyzed Approach

The most robust strategies for constructing the this compound core from 2-iodoaniline involve a two-stage process, which can often be performed sequentially in one pot:

  • C-C Bond Formation: A palladium-catalyzed cross-coupling reaction is used to attach a two-carbon unit (a synthetic equivalent of acetylene or ethylene) to the amino group of 2-iodoaniline.

  • Intramolecular Cyclization: The resulting intermediate undergoes a subsequent cyclization to form the pyrrole ring, yielding the final indole product.

We will explore two field-proven strategies based on this modular principle.

This is arguably one of the most efficient and widely adopted methods for synthesizing indoles from 2-haloanilines.[8] The process involves the palladium- and copper-cocatalyzed Sonogashira coupling of 2-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl aniline intermediate.

Mechanistic Rationale:

The causality of this one-pot reaction sequence is rooted in two distinct, well-understood catalytic cycles.

  • Sonogashira Coupling: The reaction begins with the formation of a palladium(0) species, which undergoes oxidative addition into the C-I bond of 2-iodoaniline. Concurrently, a copper(I) acetylide is formed from the terminal alkyne and the copper(I) co-catalyst. Transmetalation from copper to palladium, followed by reductive elimination, forges the C-C bond and regenerates the palladium(0) catalyst.

  • Intramolecular Amination (5-endo-dig Cyclization): The 2-alkynyl aniline intermediate, now present in the reaction mixture, undergoes a base-promoted intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne's internal carbon. This 5-endo-dig cyclization is a kinetically favorable process that forms the five-membered pyrrole ring of the indole.

To synthesize the parent this compound, trimethylsilylacetylene is an excellent coupling partner. The bulky trimethylsilyl (TMS) group can be easily removed under basic or acidic conditions during the work-up.

Workflow: Sonogashira Coupling-Cyclization

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization A 2-Iodoaniline C Pd(0)/Cu(I) Catalyst Base (e.g., Et3N) A->C Oxidative Addition B TMS-Acetylene B->C D 2-(Trimethylsilylethynyl)aniline Intermediate C->D Coupling & Reductive Elimination E Base (e.g., K2CO3) Solvent (e.g., DMF) D->E Intermediate fed into cyclization F 2-Silyl-7-iodo-1H-indole E->F G Desilylation (e.g., TBAF or K2CO3/MeOH) F->G H This compound (Final Product) G->H

Caption: Sonogashira coupling followed by cyclization workflow.

An alternative and equally powerful strategy involves forming the C2-C3 single bond of the indole precursor first, followed by an oxidative cyclization. This is typically achieved by a Suzuki coupling of 2-iodoaniline with a vinylboronic acid derivative, which generates a 2-vinylaniline intermediate.[6]

Mechanistic Rationale:

  • Suzuki Coupling: This reaction follows the canonical palladium-catalyzed cycle of oxidative addition of 2-iodoaniline to Pd(0), transmetalation of the vinyl group from the boron species to the palladium center (activated by a base), and reductive elimination to form the 2-vinylaniline.

  • Oxidative C-H Amination: The cyclization of the 2-vinylaniline intermediate to form the indole does not proceed spontaneously. It requires an oxidant to facilitate the intramolecular C-N bond formation. Common oxidants for this transformation include [bis(trifluoroacetoxy)iodo]benzene (PIFA) or in some cases, a second palladium-catalyzed cycle under aerobic conditions.[6][9] The reaction proceeds via an intramolecular attack of the nitrogen onto the vinyl group, followed by oxidation to re-aromatize the system into the stable indole ring.

Workflow: Suzuki Coupling-Oxidative Cyclization

G cluster_0 Suzuki Coupling cluster_1 Oxidative Cyclization A 2-Iodoaniline C Pd Catalyst (e.g., Pd(PPh3)2Cl2) Base (e.g., K2CO3) A->C Oxidative Addition B Vinylboronic Acid Pinacol Ester B->C D 2-Vinylaniline Intermediate C->D Coupling & Reductive Elimination E Oxidant (e.g., PIFA) Solvent (e.g., CH2Cl2) D->E Intermediate fed into cyclization F Cyclized Intermediate E->F Intramolecular C-N bond formation G Aromatization F->G H This compound (Final Product) G->H

Caption: Suzuki coupling followed by oxidative cyclization workflow.

Experimental Protocols & Comparative Data

The following protocols are generalized representations based on established literature procedures. Researchers should always first consult the primary literature and perform appropriate safety assessments.

This protocol is adapted from methodologies used for the synthesis of substituted indoles from 2-haloanilines.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodoaniline (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or a 2:1 mixture of DMF/Et₃N). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the 2-iodoaniline is consumed (typically 2-4 hours).

  • Cyclization Step: After cooling to room temperature, add K₂CO₃ (2.5 eq.) to the mixture. Heat the reaction to 100-120 °C and stir for 6-12 hours to facilitate both cyclization and in-situ desilylation.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.[10]

This protocol is based on the work of Fukuyama and coworkers for the synthesis of indoles from 2-alkenylanilines.[6]

Step-by-Step Methodology:

  • Suzuki Coupling:

    • In a round-bottom flask, combine 2-iodoaniline (1.0 eq.), vinylboronic acid pinacol ester (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

    • Add a solvent mixture of DMF/H₂O (2:1) and degas the mixture with argon for 15 minutes.

    • Heat the reaction to 80 °C for 30-60 minutes until the starting material is consumed (monitor by TLC).

    • Cool the reaction, extract the 2-vinylaniline intermediate with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The crude intermediate can often be used without further purification.

  • Oxidative Cyclization:

    • Dissolve the crude 2-vinylaniline intermediate in anhydrous CH₂Cl₂ under an argon atmosphere and cool to 0 °C.

    • Add a solution of PIFA (1.1 eq.) in CH₂Cl₂ dropwise over 10 minutes.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the product with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to afford this compound.

StrategyKey ReagentsCatalyst SystemKey ConditionsTypical Yield (%)Key Advantages
Sonogashira-Cyclization 2-Iodoaniline, TMS-AcetylenePdCl₂(PPh₃)₂, CuI, BaseOne-pot, sequential heating75-90%High atom economy, often one-pot.
Suzuki-Oxidative Cyclization 2-Iodoaniline, Vinylboronic EsterPd(PPh₃)₂Cl₂ (coupling), PIFA (cyclization)Two distinct steps70-85%Modular, allows isolation of intermediate.

Trustworthiness: Product Characterization & Validation

Confirmation of the final product's identity and purity is critical. The synthesis of this compound should be validated using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals include a broad singlet for the N-H proton (~11.5-12.0 ppm), a triplet for the C2-H (~7.4 ppm), and signals in the aromatic region corresponding to the protons at the C4, C5, and C6 positions. The distinctive downfield shift of the C4 and C6 protons is characteristic.[11]

    • ¹³C NMR (DMSO-d₆, 100 MHz): Key signals include the C7 carbon bearing the iodine atom at a highly shielded value (~78-80 ppm), and other aromatic carbons in the expected regions.[11]

  • Mass Spectrometry (MS):

    • EI-MS: The mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 243, corresponding to the molecular formula C₈H₆IN.[11][12]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally using two different methods (e.g., isocratic and gradient) to ensure no co-eluting impurities are present. A purity of >95% is typically required for subsequent synthetic applications.[11]

    • Melting Point: The purified solid should exhibit a sharp melting point consistent with literature values.

Conclusion

The synthesis of this compound from 2-iodoaniline is most effectively achieved using modern palladium-catalyzed methodologies. Strategies such as the tandem Sonogashira coupling-cyclization or the sequential Suzuki coupling-oxidative amination offer significant advantages over classical named reactions. These approaches are characterized by their modularity, high yields, mild reaction conditions, and broad functional group tolerance. By providing direct access to this valuable synthetic intermediate, these methods empower researchers in medicinal chemistry and materials science to rapidly construct complex molecules for a wide range of applications.

References

A Technical Guide to the Regioselective Iodination of Indole at the 7-Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Among the various positions on the indole ring, the C7-position presents a unique challenge due to the intrinsic electronic preferences for reactivity at the C3 and C2 positions of the pyrrolic ring. This technical guide provides an in-depth exploration of synthetic strategies for the selective iodination of indole at the C7-position. 7-Iodoindoles are pivotal intermediates, serving as versatile handles for subsequent cross-coupling reactions to build molecular complexity. This document details two primary, field-proven methodologies: Directed ortho-Metalation (DoM) and Transition-Metal-Catalyzed C-H Activation. We will delve into the mechanistic underpinnings of these strategies, explain the rationale behind experimental design, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.

The Challenge and Significance of C7-Functionalization

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents.[1] However, its functionalization is often non-trivial. The inherent electronic nature of the pyrrole ring dictates that electrophilic substitution, the classical reaction of aromatic systems, occurs preferentially at the C3-position. Direct C-H activation or metalation also tends to favor the more acidic C2-proton.[2] Consequently, accessing the C4-C7 positions on the carbocyclic ring, particularly the C7-position, requires overcoming these innate reactivity patterns.[3]

Achieving regioselective C7-iodination is a significant synthetic goal. The carbon-iodine bond is a powerful tool in modern organic synthesis, enabling access to a wide array of derivatives through well-established cross-coupling methodologies like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. This guide focuses on robust methods to install this crucial functionality with precision.

Strategy I: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy that utilizes a directing metalation group (DMG) to deliver a strong base, typically an organolithium reagent, to a specific, adjacent C-H bond. This approach overrides the inherent acidity of other protons in the molecule to achieve site-selective deprotonation and subsequent functionalization.

Mechanistic Rationale and Key Considerations

For indole, a suitable DMG is installed on the nitrogen atom (N1). This group, possessing a Lewis basic heteroatom (e.g., oxygen or nitrogen), coordinates to the lithium cation of the organolithium base. This coordination event pre-associates the base in proximity to the C7-proton, facilitating its abstraction over the kinetically favored C2-proton.

A critical challenge in the DoM of indole is the high kinetic acidity of the C2-proton. Even with a directing group at N1, competitive deprotonation at C2 is often observed. A robust and elegant solution to this problem involves a C2-blocking strategy .[4] By first installing a temporary, sterically demanding group, such as a trialkylsilyl group (e.g., triisopropylsilyl, TIPS), at the C2-position, this site is effectively shielded. The subsequent addition of the organolithium base is then exclusively directed to the C7-position.

The overall workflow for this strategy is visualized below.

CH_Activation_Cycle Cat_Start [M]-Catalyst Coord Coordinated Complex Cat_Start->Coord Coordination Metallacycle C7-Metallacycle Intermediate Coord->Metallacycle C-H Activation (CMD) Iodo_Complex Iodinated Metal Complex Metallacycle->Iodo_Complex Iodination HX HX Metallacycle->HX Iodo_Complex->Cat_Start Reductive Elimination & Catalyst Regeneration Product 7-Iodoindole-DG Iodo_Complex->Product Indole_DG Indole-DG Indole_DG->Coord Iodine_Source Iodine Source (e.g., NIS) Iodine_Source->Metallacycle

References

Spectroscopic Characterization of 7-iodo-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Spectroscopic Signature of a Key Synthetic Intermediate

In the landscape of modern drug discovery and organic synthesis, halogenated indoles serve as pivotal building blocks. Among these, 7-iodo-1H-indole holds a place of strategic importance due to the versatile reactivity of the carbon-iodine bond, which allows for a diverse array of chemical transformations, including cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, offering a foundational resource for researchers, scientists, and drug development professionals. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to equip the scientific community with the essential knowledge for the unambiguous identification and characterization of this important molecule.

Molecular Structure and its Spectroscopic Implications

This compound is an aromatic heterocyclic organic compound with the chemical formula C₈H₆IN.[1] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with an iodine atom substituted at the 7th position of the indole nucleus. The presence of the electron-rich indole core, the N-H proton of the pyrrole ring, and the heavy iodine atom on the benzene ring gives rise to a unique spectroscopic fingerprint. Each spectroscopic technique provides a distinct piece of the structural puzzle, and a combined analysis allows for a comprehensive understanding of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The electron-withdrawing and anisotropic effects of the iodine atom, coupled with the electronic characteristics of the indole ring, result in a distinct pattern of chemical shifts and coupling constants.

Expected ¹H NMR Spectral Data (Predicted):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)~8.1-8.3br s-
H-2~7.2-7.4tJ ≈ 2.5-3.0
H-3~6.5-6.7tJ ≈ 2.0-2.5
H-4~7.6-7.8dJ ≈ 8.0-8.5
H-5~7.0-7.2tJ ≈ 7.5-8.0
H-6~7.3-7.5dJ ≈ 7.0-7.5

Note: These are predicted values and may vary depending on the solvent and concentration.

Causality Behind the Chemical Shifts:

  • N-H Proton (H-1): The proton on the nitrogen atom is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding.

  • Pyrrole Protons (H-2, H-3): These protons are in an electron-rich environment and generally appear at higher field (lower ppm) compared to the benzene ring protons.

  • Benzene Ring Protons (H-4, H-5, H-6): The chemical shifts of these protons are influenced by the inductive effect of the iodine atom and the overall aromatic system. H-4 and H-6, being ortho and para to the iodine atom, will experience different electronic effects compared to H-5 (meta). The ortho proton (H-6) is expected to be the most deshielded due to the proximity of the iodine atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework. The chemical shifts are highly sensitive to the local electronic environment.

Expected ¹³C NMR Spectral Data (Predicted):

CarbonChemical Shift (δ, ppm)
C-2~125-127
C-3~102-104
C-3a~128-130
C-4~122-124
C-5~121-123
C-6~130-132
C-7~90-92
C-7a~136-138

Note: These are predicted values and may vary depending on the solvent.

Rationale for Chemical Shift Assignments:

  • C-7: The carbon atom directly attached to the iodine atom (C-7) is expected to be significantly shielded (appear at a lower ppm value) due to the "heavy atom effect" of iodine.

  • Pyrrole Carbons (C-2, C-3): Similar to the protons, these carbons are in an electron-rich part of the molecule.

  • Bridgehead Carbons (C-3a, C-7a): These quaternary carbons are part of the ring fusion and have distinct chemical shifts.

  • Benzene Ring Carbons (C-4, C-5, C-6): Their chemical shifts are influenced by their position relative to the iodine substituent and the fused pyrrole ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width to encompass all expected proton or carbon signals.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent peak at m/z = 243, corresponding to the molecular weight of C₈H₆IN.[1]

  • Key Fragmentation Pathways:

    • Loss of Iodine: A significant fragment at m/z = 116, resulting from the cleavage of the C-I bond ([M-I]⁺). This is often a major fragmentation pathway for iodo-aromatic compounds.[3]

    • Loss of HCN: A fragment resulting from the loss of hydrogen cyanide from the pyrrole ring, a characteristic fragmentation of indoles.[3]

dot

MassSpec_Fragmentation M This compound (M) m/z = 243 M_ion [M]⁺˙ m/z = 243 M->M_ion Electron Ionization (70 eV) M_minus_I [M-I]⁺ m/z = 116 M_ion->M_minus_I - I• Indole_fragment Indole fragment M_minus_I->Indole_fragment - HCN

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe is suitable.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Expected IR Spectral Data:

Wavenumber (cm⁻¹)Vibrational Mode
~3400N-H stretch
~3100-3000Aromatic C-H stretch
~1600-1450Aromatic C=C ring stretching
~1400-1300C-N stretch
~750-700C-H out-of-plane bending
~600-500C-I stretch

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Interpretation of Key Vibrational Modes:

  • N-H Stretch: The sharp to moderately broad peak around 3400 cm⁻¹ is a hallmark of the N-H bond in the pyrrole ring.[4]

  • Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings.

  • C=C Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic system.

  • C-I Stretch: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method is common for solid samples.[5]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's conjugated system.

Expected UV-Vis Spectral Data:

This compound is expected to exhibit absorption maxima characteristic of the indole chromophore, with potential shifts due to the iodo-substituent. Indole itself typically shows two main absorption bands.[6]

  • λmax1: ~270-280 nm

  • λmax2: ~285-295 nm

Note: The λmax values and molar absorptivity can be solvent-dependent.

Interpretation of Electronic Transitions:

The UV-Vis spectrum of indole and its derivatives arises from π → π* transitions within the aromatic system. The iodine substituent may cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted indole.

Experimental Protocol for UV-Vis Spectroscopy

dot

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Prepare a stock solution of known concentration Prep2 Perform serial dilutions to obtain a suitable concentration Prep1->Prep2 Acq1 Record a baseline with the pure solvent (blank) Prep2->Acq1 Acq2 Record the absorbance spectrum of the sample solution Acq1->Acq2 Analysis1 Identify the wavelength(s) of maximum absorbance (λmax) Acq2->Analysis1 Analysis2 Calculate molar absorptivity (ε) if concentration is known Analysis1->Analysis2

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion: An Integrated Spectroscopic Portrait

The comprehensive spectroscopic characterization of this compound requires an integrated approach, where the data from each technique—NMR, MS, IR, and UV-Vis—corroborate to build a complete and unambiguous structural picture. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and assess the purity of this valuable synthetic intermediate. A thorough understanding of its spectroscopic signature is not merely an academic exercise but a critical component of quality control and reaction monitoring in the synthesis of novel pharmaceuticals and functional materials.

References

1H and 13C NMR data for 7-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic compound, frequently employed as a versatile intermediate in the synthesis of complex pharmaceutical agents and biologically active molecules. Its utility stems from the strategic placement of the iodine atom on the indole scaffold, which allows for a variety of subsequent chemical modifications, such as cross-coupling reactions.[1] The indole core itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3]

Accurate structural elucidation is paramount for any synthetic intermediate, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose in solution-state chemistry. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the rationale behind experimental choices and the logic of spectral interpretation to ensure both accuracy and reproducibility in your own laboratory settings.

Molecular Structure and Atom Numbering

A prerequisite for any NMR spectral assignment is a clear understanding of the molecule's structure and the standardized numbering of its atoms. The IUPAC numbering for the this compound scaffold is presented below. This convention will be used for all subsequent spectral assignments.

Caption: IUPAC numbering convention for the this compound scaffold.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a robust experimental protocol. Each step, from sample preparation to the choice of instrument parameters, is critical for obtaining clean, interpretable spectra.

Step-by-Step Sample Preparation and Solvent Selection
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Choice: The choice of deuterated solvent is a critical experimental parameter.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is often the preferred solvent for indole derivatives due to its excellent solvating power. The residual proton signal appears as a quintet around δ 2.50 ppm, and the carbon signal is a septet at δ 39.51 ppm, regions that typically do not overlap with analyte signals.[4][5] Crucially, the N-H proton exchange is slower in DMSO-d₆, resulting in a sharper, more easily identifiable N-H peak.

    • Chloroform-d (CDCl₃): While widely used, CDCl₃ can lead to broader N-H signals due to faster chemical exchange.[6] The residual proton signal is at δ 7.26 ppm, which may overlap with the aromatic signals of the analyte.[7]

  • Sample Dissolution: Dissolve the weighed analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly within a 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, setting the chemical shift for both ¹H and ¹³C to δ 0.00 ppm.[7][8]

  • Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the formation of a clear, homogeneous solution.

Instrumentation and Data Acquisition
  • Spectrometer: Data should be acquired on a modern Fourier Transform NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[9]

  • ¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A standard proton-decoupled experiment (e.g., zgpg30) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Table 1: Representative ¹H NMR Data for a 7-Iodoindole Scaffold (Data derived from this compound-3-carbonitrile in DMSO-d₆ at 400.4 MHz)[9]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)~12.21s (broad)-
H-2~8.30s-
H-4~7.66ddJ = 8.0, 1.0
H-5~7.05tJ = 7.7
H-6~7.70ddJ = 7.5, 0.9
Interpretation of ¹H NMR Signals:
  • H-1 (N-H): The indole N-H proton is characteristically found far downfield and appears as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[6]

  • H-2 & H-3: In the parent this compound (without the 3-cyano group), H-2 and H-3 would typically appear as doublets of doublets or triplets between δ 6.5 and 7.5 ppm, coupling to each other and to the N-H proton.

  • H-5: This proton is flanked by H-4 and H-6. The nearly identical ortho-coupling constants to these neighbors result in its appearance as a clean triplet.

  • H-4 and H-6: These protons appear as doublets of doublets (dd). Each is split by its ortho-neighbor (H-5) with a large coupling constant (J ≈ 7.5-8.0 Hz) and by its meta-neighbor with a much smaller coupling constant (J ≈ 0.9-1.0 Hz). This distinct pattern is key to their assignment. The iodine at C-7 deshields the adjacent H-6, causing it to resonate slightly further downfield than H-4.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment and hybridization.

Table 2: Representative ¹³C NMR Data for a 7-Iodoindole Scaffold (Data derived from this compound-3-carbonitrile in DMSO-d₆ at 100.7 MHz)[9]

Carbon AssignmentChemical Shift (δ, ppm)
C-2~135.3
C-3Not applicable
C-3a~127.1
C-4~132.5
C-5~123.5
C-6~118.5
C-7~78.2
C-7a~137.2
Interpretation of ¹³C NMR Signals:
  • Aromatic Carbons (C-4, C-5, C-6): These carbons appear in the typical aromatic region of δ 110-140 ppm.

  • Pyrrole Ring Carbons (C-2, C-3): In the parent indole, these carbons also resonate in the aromatic region. C-2 is typically further downfield than C-3.

  • Bridgehead Carbons (C-3a, C-7a): These are quaternary carbons that connect the two rings.

  • C-7 (The Key Signal): The most striking feature of the spectrum is the chemical shift of C-7. This carbon, directly bonded to iodine, experiences a powerful shielding influence known as the "heavy atom effect." This causes its signal to appear significantly upfield, around δ 78.2 ppm , a region far removed from typical sp² aromatic carbons.[9] This signal is a definitive diagnostic marker for the presence of iodine at the C-7 position.

Workflow for NMR-Based Structural Verification

To ensure trustworthy and self-validating results, a logical workflow should be followed. This involves progressing from simple 1D experiments to more complex 2D experiments for unambiguous assignments.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Acquisition cluster_2d Phase 3: 2D NMR for Confirmation cluster_final Phase 4: Final Structure prep Sample Preparation (Analyte + Solvent + TMS) h1 ¹H NMR (Proton Count & Coupling) prep->h1 c13 ¹³C NMR (Carbon Count) prep->c13 hsqc HSQC (Direct ¹H-¹³C Correlation) h1->hsqc dept DEPT-135 (CH vs CH₂ vs CH₃) c13->dept dept->hsqc hmbc HMBC (Long-Range ¹H-¹³C Correlation) hsqc->hmbc structure Unambiguous Structural Elucidation hmbc->structure

Caption: A validated workflow for the structural elucidation of organic molecules using NMR.

Conclusion

The ¹H and ¹³C NMR spectra of this compound possess highly characteristic features that enable its unambiguous identification. In the ¹H spectrum, the coupling patterns of the aromatic protons H-4, H-5, and H-6 provide clear structural information. The ¹³C spectrum is distinguished by the significant upfield shift of the C-7 signal to approximately δ 78 ppm, a direct and reliable consequence of the heavy atom effect from the iodine substituent. These spectral data, when acquired using the robust protocols detailed in this guide, serve as a definitive fingerprint for this compound, empowering researchers in drug discovery and chemical synthesis with the confidence needed for quality control and reaction monitoring.

References

Introduction: The Analytical Imperative for 7-Iodo-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Iodo-1H-Indole

This compound is a crucial heterocyclic building block in medicinal chemistry and materials science. Its indole core is a privileged scaffold found in numerous pharmaceuticals, while the iodine atom provides a reactive handle for synthetic transformations, such as cross-coupling reactions. Accurate characterization of this compound and its subsequent reaction products is paramount for ensuring the integrity of drug development pipelines and research outcomes. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, explore the predictable yet informative fragmentation behaviors of the molecule, and present validated protocols for its analysis. Our focus is on empowering researchers to not only acquire high-quality data but also to interpret it with confidence.

Part 1: Foundational Principles & Strategic Instrument Selection

The first step in any robust analytical method is to understand the analyte's fundamental properties and choose an appropriate ionization strategy. The choice between "hard" and "soft" ionization techniques dictates the type of information one can obtain.

Key Molecular Properties of this compound

A clear understanding of the analyte's mass is the starting point for any mass spectrometry experiment.

PropertyValueSource
Molecular Formula C₈H₆INPubChem[1]
Average Molecular Weight 243.04 g/mol PubChem[1]
Monoisotopic Mass 242.95450 DaPubChem[1]

This table summarizes the key molecular properties of this compound.

The monoisotopic mass is the critical value used for accurate mass measurements and spectral interpretation, as it represents the mass of the molecule with the most abundant isotopes of each element.

The Hard vs. Soft Ionization Dichotomy

The choice of ionization method is the most critical parameter in designing an MS experiment. It determines whether the molecule remains intact or fragments into structurally informative pieces.

  • Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam to ionize the sample.[2] This process imparts significant excess energy, causing the molecular ion to break apart.[3][4] The resulting fragmentation pattern serves as a unique "fingerprint," which is invaluable for structural confirmation and identification.[5] EI is best suited for volatile and thermally stable compounds, typically coupled with Gas Chromatography (GC).

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for liquid-phase samples.[6] ESI generates ions by creating a fine spray of charged droplets. This gentle process typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation.[5] It is the method of choice for coupling with Liquid Chromatography (LC) and for analyzing less volatile or thermally sensitive compounds.[7][8]

The decision to use EI or ESI depends on the analytical goal. For unambiguous structural confirmation of this compound, EI is superior due to its reproducible fragmentation. For monitoring its presence in a complex mixture via LC, ESI is the more practical choice.

G cluster_analyte Analyte: this compound cluster_ei Hard Ionization cluster_esi Soft Ionization Analyte Sample Introduction EI Electron Ionization (EI) (Gas Phase) Analyte->EI GC Inlet ESI Electrospray Ionization (ESI) (Liquid Phase) Analyte->ESI LC Inlet EI_Outcome Molecular Ion + Extensive Fragments EI->EI_Outcome Structural Elucidation ESI_Outcome Intact [M+H]⁺ or [M-H]⁻ Ions ESI->ESI_Outcome Molecular Weight Confirmation

A diagram illustrating the strategic choice between hard (EI) and soft (ESI) ionization for analyzing this compound.

Part 2: Structural Elucidation via Electron Ionization (EI) Mass Spectrometry

EI-MS is the gold standard for confirming the identity of a synthesized compound like this compound, provided it is sufficiently volatile for GC analysis.

Rationale and Predicted Fragmentation Pathway

The 70 eV electron bombardment in a standard EI source provides more than enough energy to ionize and fragment the molecule. The fragmentation pattern is governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. For this compound, two key bond cleavages are predicted:

  • C-I Bond Fission: The carbon-iodine bond is the weakest bond in the aromatic system, making its cleavage a highly favorable primary fragmentation event. This results in the loss of an iodine radical (I•).

  • Indole Ring Fragmentation: The resulting indole cation (m/z 116) is relatively stable but can undergo further fragmentation characteristic of the indole scaffold, primarily through the loss of hydrogen cyanide (HCN).[9][10]

This leads to a predictable series of fragments that can be used to confirm the structure.

Proposed EI Fragmentation of this compound

G cluster_legend Legend M [C₈H₆IN]⁺• m/z = 243 Molecular Ion F1 [C₈H₆N]⁺ m/z = 116 M->F1 - I• F2 [C₇H₅]⁺ m/z = 89 F1->F2 - HCN key1 Major Ion key2 Fragment Ion

Proposed EI fragmentation pathway for this compound.

Data Interpretation: Key Spectral Features

The resulting mass spectrum is expected to be dominated by a few key ions. Analysis of a related compound, this compound-3-carbonitrile, confirms that the loss of iodine is a major fragmentation pathway.[11]

m/z Value (Nominal)Ion FormulaDescription
243 [C₈H₆IN]⁺•Molecular Ion (M⁺•) . Confirms the molecular weight.
116 [C₈H₆N]⁺[M-I]⁺ Fragment . Result of C-I bond cleavage. Often a very abundant ion.
89 [C₇H₅]⁺[M-I-HCN]⁺ Fragment . Characteristic of indole ring fragmentation.[9][10]

This table summarizes the expected key ions in the EI mass spectrum of this compound.

Experimental Protocol: GC-EI-MS Analysis

This protocol provides a starting point for the analysis. Optimization of temperatures and ramp rates may be required based on the specific instrument.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • GC System Configuration:

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Scan Range: m/z 40-350.

  • Injection & Acquisition: Inject 1 µL of the prepared sample and initiate the data acquisition.

  • Data Analysis: Identify the chromatographic peak for this compound. Extract the corresponding mass spectrum and compare the observed m/z values and relative abundances to the expected fragmentation pattern.

Part 3: Analysis by Electrospray Ionization (ESI) Mass Spectrometry

When this compound is part of a complex mixture being analyzed by LC-MS, or if it has been derivatized into a less volatile form, ESI is the ionization method of choice.[12]

Rationale and Expected Ionization Products

The gentle nature of ESI prevents the fragmentation seen in EI.[8] The primary goal is to generate an intact molecular ion, typically by protonation in positive ion mode. The basic nitrogen atom in the indole ring is readily protonated.

Ion FormulaDescriptionExpected m/z (Positive Mode)
[C₈H₆IN + H]⁺ Protonated Molecule [M+H]⁺ . The primary ion of interest.244.0
[C₈H₆IN + Na]⁺ Sodium Adduct [M+Na]⁺ . Often observed if sodium salts are present in the solvent or sample.266.0

This table summarizes the expected ions in the positive mode ESI mass spectrum of this compound.

Experimental Protocol: LC-ESI-MS Analysis

This protocol outlines a general-purpose reverse-phase LC method suitable for this compound.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile. Dilute further as needed to an approximate concentration of 1-10 µg/mL.

  • LC System Configuration:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 10% B.

      • Linear gradient to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System Configuration:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.0 kV.[13]

    • Drying Gas (N₂): Flow and temperature set according to instrument manufacturer's recommendations (e.g., 10 L/min, 300 °C).

    • Nebulizer Pressure: Set according to instrument manufacturer's recommendations (e.g., 35 psi).

    • Scan Range: m/z 100-500.

  • Injection & Acquisition: Inject 2-5 µL of the sample and acquire data.

  • Data Analysis: Extract the ion chromatograms for the expected [M+H]⁺ (m/z 244.0) and [M+Na]⁺ (m/z 266.0) to identify the peak corresponding to this compound.

Part 4: Advanced Considerations

  • High-Resolution Mass Spectrometry (HRMS): For unequivocal formula confirmation, HRMS is essential. By measuring the m/z to four or five decimal places, it is possible to calculate the elemental composition and distinguish this compound from other isobaric compounds. For the [M+H]⁺ ion, the expected accurate mass would be 243.96232 Da.

  • Troubleshooting: The presence of iodine gives this compound a highly specific isotopic signature. However, iodine is monoisotopic, so no characteristic halogen isotope pattern (like that for Cl or Br) will be observed. In ESI, poor signal may be due to ion suppression from matrix components; improving chromatographic separation is the key to resolving this.

Conclusion

The mass spectrometric analysis of this compound is a task that can be approached with a high degree of confidence and precision. The choice between Electron Ionization and Electrospray Ionization should be dictated by the analytical objective. EI-MS provides rich structural detail through a predictable fragmentation pattern, making it ideal for identity confirmation of the pure substance. ESI-MS, coupled with liquid chromatography, offers a robust method for detecting and quantifying the compound in more complex settings. By understanding the fundamental principles of ionization and the specific fragmentation behavior of the iodo-indole scaffold, researchers can leverage mass spectrometry to its full potential in their scientific endeavors.

References

The Definitive Guide to the Infrared Spectroscopy of 7-iodo-1H-indole: A Tool for Structural Elucidation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the principles and practical application of infrared (IR) spectroscopy for the structural characterization of 7-iodo-1H-indole. This key heterocyclic compound serves as a versatile building block in the synthesis of numerous pharmacologically active molecules. An understanding of its vibrational properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm the identity of novel indole-based drug candidates.

The Strategic Importance of this compound and the Role of IR Spectroscopy

This compound is a valuable synthetic intermediate due to the strategic placement of the iodine atom on the indole scaffold. The carbon-iodine bond provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 7-position of the indole ring. This has led to its use in the synthesis of compounds with a wide range of biological activities.

Infrared spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule, providing a unique "molecular fingerprint." For this compound, IR spectroscopy is instrumental in confirming the presence of the characteristic N-H bond of the indole ring, the aromatic C-H and C=C bonds, and the crucial C-I bond.

Theoretical Principles of the Vibrational Spectrum of this compound

The infrared spectrum of this compound is governed by the vibrations of its constituent chemical bonds. The frequency of these vibrations is primarily determined by the bond strength and the masses of the connected atoms, a relationship described by Hooke's Law.[1] The key functional groups and their expected vibrational regions are:

  • N-H Stretch: The stretching vibration of the nitrogen-hydrogen bond in the indole ring is a prominent and diagnostic feature. For 1-unsubstituted indoles, this absorption is typically observed in the range of 3220-3500 cm⁻¹.[2] Hydrogen bonding in the solid state can influence the position and shape of this band, often causing it to broaden and shift to lower wavenumbers.

  • Aromatic C-H Stretch: The stretching vibrations of the carbon-hydrogen bonds on the aromatic benzene and pyrrole rings typically appear at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[3]

  • Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of absorptions in the 1625-1430 cm⁻¹ region.[2] These bands are characteristic of the aromatic system.

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the pyrrole ring is expected in the fingerprint region, typically around 1294 cm⁻¹.[2]

  • C-I Stretch: The carbon-iodine stretching vibration is expected at lower frequencies due to the large mass of the iodine atom. For aryl iodides, this absorption is generally found in the range of 600-500 cm⁻¹.[4]

The substitution of a hydrogen atom with a heavy iodine atom at the 7-position of the indole ring is expected to have a minor electronic effect on the vibrational frequencies of the indole core, but it will introduce the characteristic C-I stretching mode and may influence the out-of-plane bending vibrations of the adjacent C-H bonds.

Experimental Protocol for Acquiring the Infrared Spectrum of this compound

To obtain a high-quality infrared spectrum of solid this compound, the following step-by-step protocol using the KBr pellet method is recommended. This method is widely used for solid samples and minimizes spectral interference.

Materials and Equipment:

  • This compound (commercially available[5])

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Fourier-Transform Infrared (FTIR) spectrometer

Step-by-Step Methodology:

  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven at approximately 110°C for several hours and storing it in a desiccator. Moisture will lead to a broad absorption band in the 3400 cm⁻¹ region, which can obscure the N-H stretching vibration.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the this compound and KBr to the agate mortar and grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This reduces particle size and minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the ground mixture to the pellet-forming die. Apply pressure using the hydraulic press (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Background Correction: Acquire a background spectrum of the empty spectrometer to subtract any contributions from atmospheric water and carbon dioxide.

This self-validating protocol ensures that the obtained spectrum is a true representation of the sample, free from artifacts related to sample preparation.

Analysis and Interpretation of the Infrared Spectrum

While an experimental spectrum for this compound is not publicly available in spectral databases like the Spectral Database for Organic Compounds (SDBS)[6][7], we can predict and analyze its key features based on the known vibrational frequencies of the indole scaffold and related compounds. A study on this compound-3-carbonitrile reported an N-H stretching vibration at 3233 cm⁻¹, which provides a valuable reference point.[5]

Predicted Infrared Absorption Bands for this compound:

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
N-H Stretch~3400Medium to Strong, BroadPosition and width are sensitive to hydrogen bonding.[8]
Aromatic C-H Stretch3100 - 3000Medium to WeakCharacteristic of the indole ring C-H bonds.[3]
C=C Ring Stretch1620 - 1450Medium to Strong (multiple bands)Aromatic ring "breathing" modes.[8]
C-N Stretch~1300 - 1250MediumLocated in the fingerprint region.
C-H In-plane Bending1300 - 1000Medium to WeakMultiple bands in the fingerprint region.
C-H Out-of-plane Bending900 - 675StrongThe pattern can be indicative of the substitution on the benzene ring.
C-I Stretch600 - 500Medium to WeakCharacteristic vibration of the carbon-iodine bond.[4]

Diagram of Key Vibrational Modes:

G cluster_molecule This compound cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations mol Key Vibrational Modes NH_stretch N-H Stretch (~3400 cm⁻¹) mol->NH_stretch CH_arom_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) mol->CH_arom_stretch CC_ring_stretch C=C Ring Stretch (1620-1450 cm⁻¹) mol->CC_ring_stretch CN_stretch C-N Stretch (~1300-1250 cm⁻¹) mol->CN_stretch CI_stretch C-I Stretch (600-500 cm⁻¹) mol->CI_stretch CH_in_plane C-H In-plane Bend (1300-1000 cm⁻¹) mol->CH_in_plane CH_out_of_plane C-H Out-of-plane Bend (900-675 cm⁻¹) mol->CH_out_of_plane

Caption: Key vibrational modes of this compound.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural characterization of this compound. By understanding the theoretical basis of its vibrational spectrum and employing robust experimental protocols, researchers can confidently identify this key synthetic intermediate. The characteristic absorption bands for the N-H, aromatic C-H, C=C, and C-I bonds provide a clear spectral fingerprint. This guide serves as a foundational resource for scientists and professionals in the field of drug discovery and development, enabling the effective application of IR spectroscopy for the advancement of indole-based therapeutics.

References

An In-depth Technical Guide to 7-Iodo-1H-Indole: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-1H-indole is a pivotal heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science. As a derivative of indole, a structural motif present in a vast array of natural products and pharmaceuticals, this compound offers a unique combination of the indole core's inherent biological relevance and the synthetic versatility of an aryl iodide.[1][2][3] The iodine atom at the C7 position of the benzene ring serves as a versatile synthetic handle, primarily for the construction of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[4] This strategic placement allows for the introduction of diverse functionalities at a position that is often challenging to modify through classical indole chemistry, thereby enabling the exploration of novel chemical space in drug discovery and the synthesis of complex molecular architectures.[5][6] This guide provides a comprehensive overview of the core physical and chemical properties, spectroscopic data, synthesis, and key reactions of this compound, designed to serve as a technical resource for professionals in the chemical sciences.

Molecular and Physical Properties

This compound is typically a light yellow to yellow solid at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with an iodine atom substituted at position 7. This substitution significantly influences the molecule's electronic properties and reactivity.

PropertyValueSource(s)
Molecular Formula C₈H₆IN[7]
Molecular Weight 243.04 g/mol [7]
CAS Number 89976-15-8[8][9]
Appearance Light yellow to yellow solidN/A
Melting Point 52-56 °CN/A
Boiling Point 341.7 °C (Predicted)N/A
Density 1.960 g/cm³ (Predicted)N/A
Flash Point >110 °CN/A
InChI Key VBKAPLYISDSUCE-UHFFFAOYSA-NN/A
SMILES C1=CC2=C(C(=C1)I)NC=C2[7]

Note: Some physical properties like boiling point and density are predicted values from chemical databases.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The key identifying features are found in its NMR and IR spectra.

Spectroscopic Data for this compound
¹H NMR (DMSO-d₆) δ (ppm) = 11.41 (s, 1H, NH), 7.60 (d, J=7.9 Hz, 1H, H-4), 7.49 (t, J=3.0 Hz, 1H, H-2), 7.29 (d, J=7.4 Hz, 1H, H-6), 6.90 (t, J=7.7 Hz, 1H, H-5), 6.55 (dd, J=3.0, 1.8 Hz, 1H, H-3)
¹³C NMR (DMSO-d₆) δ (ppm) = 137.0, 134.1, 128.0, 127.3, 123.0, 121.7, 119.9, 101.5, 78.4
FT-IR The spectrum of indole itself shows characteristic peaks for N-H stretching (~3400 cm⁻¹), C-H stretching (3000-3100 cm⁻¹), and aromatic C=C stretching (1450-1620 cm⁻¹).[10][11] For this compound, the presence of the C-I bond would also result in a characteristic stretching vibration in the far-infrared region (typically below 600 cm⁻¹).

Note: NMR data is sourced from chemical supplier databases and may vary slightly based on solvent and concentration.[12][13][14]

Synthesis and Purification

While this compound is commercially available, several synthetic routes exist for its preparation in the laboratory.[15] Direct C7-iodination of the indole core is challenging due to the preferential electrophilic substitution at the C3 position.[4][16] Therefore, common strategies often involve the synthesis of the indole ring from a pre-iodinated precursor. One effective method is the Heck cyclization of an appropriately substituted iodoaniline derivative.[5]

Example Synthesis: Heck Cyclization Strategy

This strategy provides a versatile route to 7-substituted indoles, including this compound. The general workflow involves the palladium-catalyzed intramolecular cyclization of an N-allyl-2-iodoaniline derivative.

SynthesisWorkflow A 2,6-Diiodoaniline B N-Allylation A->B Allyl bromide, Base (e.g., NaH) C N-allyl-2,6-diiodoaniline B->C D Intramolecular Heck Cyclization C->D Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) E This compound D->E

References

Introduction: The Strategic Importance of the 7-Iodo-1H-Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 7-Iodo-1H-Indole Derivatives

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery.[3] The introduction of a halogen atom, particularly iodine, onto the indole core dramatically modulates its physicochemical properties. Specifically, placing an iodine atom at the 7-position creates a unique molecular entity with significant potential. The large, polarizable nature of iodine introduces the capacity for strong halogen bonding, a highly directional non-covalent interaction that is increasingly recognized as a critical tool in crystal engineering and rational drug design.[4][5][6]

This guide provides a comprehensive technical overview of the crystal structure of this compound derivatives. It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the structural characteristics of these compounds. We will move beyond a simple description of atomic coordinates to explore the causality behind their solid-state architecture, focusing on the interplay of synthesis, crystallization, intermolecular forces, and the resulting implications for therapeutic applications, such as the development of novel protein kinase inhibitors.[7]

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target molecule and its subsequent crystallization into a high-quality, single crystal suitable for X-ray diffraction. The choice of synthetic route and crystallization method is paramount, as it directly influences the purity, yield, and ultimately, the crystalline form of the product.

Synthetic Pathway: A Case Study of this compound-3-carbonitrile

A common strategy for synthesizing functionalized 7-iodoindoles involves starting with the commercially available this compound.[7] A multi-step sequence, such as the one used for this compound-3-carbonitrile, demonstrates a regioselective and efficient approach.[7] The process begins with a Friedel-Crafts acylation at the electron-rich C3 position, followed by a series of transformations to yield the desired nitrile.[7]

Experimental Protocol 1: Synthesis of this compound-3-carbonitrile
  • Step 1: Friedel-Crafts Acylation.

    • To a solution of this compound (1) in anhydrous diethyl ether, add oxalyl dichloride under an inert atmosphere.[7]

    • Stir the resulting solution at room temperature for approximately 6 hours. The reaction introduces an oxoacetic acid moiety at the C3 position.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium hydrogen carbonate.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the intermediate product, 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid (2).[7]

  • Step 2: Oxime Formation, Decarboxylation, and Dehydration.

    • Add the intermediate (2) to a mixture of hydroxylammonium chloride and sodium acetate in an ethanol/water solvent system.[7]

    • Heat the mixture at reflux for approximately 7 hours. Under these conditions, the keto-acid is converted to a 2-hydroxyimino derivative, which is unstable and spontaneously undergoes decarboxylation and dehydration.[7]

    • The direct result is the formation of the target nitrile, this compound-3-carbonitrile (3).

  • Step 3: Purification and Crystallization.

    • Evaporate the solvent from the reaction mixture.

    • Purify the crude product using column chromatography (e.g., toluene/ethyl acetate on silica gel).[7]

    • Obtain an analytically pure, crystalline sample by recrystallization from a suitable solvent system, such as an n-hexane/ethanol mixture. Slow evaporation of the solvent is critical for growing single crystals of sufficient size and quality for diffraction studies.[7]

Workflow for Crystal Structure Determination

The elucidation of a molecular structure from a single crystal follows a well-defined workflow, integrating experimental diffraction with computational refinement.

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement A Chemical Synthesis B Purification A->B Crude Product C Single Crystal Growth B->C Pure Compound D Mount Crystal & Data Collection C->D High-Quality Crystal E Data Processing & Reduction D->E Diffraction Pattern F Structure Solution (e.g., Direct Methods) E->F Reflection Data G Structure Refinement F->G Initial Model H Validation & Final Report (CIF) G->H Refined Structure G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1 N-H O1 C=O N1->O1 Hydrogen Bond (N-H···O) I1 C-I O2 C=O I1->O2 Halogen Bond (I···O) label_node Key Intermolecular Interactions in 7-Iodoindole Crystals G feature feature application application mechanism mechanism Struct Crystal Structure Feat1 7-Iodo Substituent Struct->Feat1 Feat2 N-H Group Struct->Feat2 HBond Halogen Bond (I···O/N) Feat1->HBond HHBond Hydrogen Bond (N-H···O) Feat2->HHBond App Drug Development (e.g., Kinase Inhibitors) Mech Enhanced Protein Binding Mech->App HBond->Mech HHBond->Mech

References

A Comprehensive Technical Guide to the Solubility of 7-iodo-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical sciences and organic synthesis, a profound understanding of a compound's solubility is paramount for its successful application. This guide offers an in-depth exploration of the solubility characteristics of 7-iodo-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and materials science. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document provides a robust framework for understanding its solubility profile through theoretical principles and predictive modeling. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility, present predicted solubility data in a range of common organic solvents using the Hansen Solubility Parameter (HSP) model, and provide a detailed experimental protocol for the empirical determination of its solubility.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₆IN--INVALID-LINK--
Molecular Weight 243.04 g/mol --INVALID-LINK--
Appearance Light yellow to yellow solid--INVALID-LINK--
Melting Point 52-56 °C--INVALID-LINK--
SMILES C1=CC2=C(C(=C1)I)NC=C2--INVALID-LINK--
InChIKey VBKAPLYISDSUCE-UHFFFAOYSA-N--INVALID-LINK--

The structure of this compound, characterized by the bicyclic indole ring system with an iodine atom at the 7-position, dictates its polarity and potential for intermolecular interactions, which are the primary determinants of its solubility. The presence of the N-H group in the indole ring allows for hydrogen bonding, while the iodine atom introduces a degree of polarizability and increases the molecule's overall size and lipophilicity.

Theoretical Framework: "Like Dissolves Like" and Predictive Models

The age-old principle of "like dissolves like" serves as a fundamental guide to solubility. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given solvent will be governed by a combination of:

  • Dispersion forces: Arising from temporary fluctuations in electron density, these forces are present in all molecules and are more significant for larger, more polarizable molecules like this compound.

  • Dipolar interactions: Resulting from the permanent dipole moments of polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (in this case, the nitrogen of the indole ring).

To move beyond this qualitative understanding, predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS (Conductor-like Screening Model for Real Solvents) offer a quantitative approach to estimating solubility.

Hansen Solubility Parameters (HSP)

The HSP model quantifies the "like dissolves like" principle by assigning three parameters to both the solute and the solvent:

  • δD (Dispersion): Represents the energy from dispersion forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The similarity between a solute and a solvent is then calculated as a "distance" (Ra) in the three-dimensional Hansen space. A smaller Ra value indicates a higher affinity and, consequently, higher solubility.

Predicted Solubility of this compound

In the absence of experimental data, group contribution methods have been employed to estimate the Hansen Solubility Parameters for this compound. These estimated parameters are then used to predict its solubility in a range of common organic solvents.

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰⁵)
δD19.5
δP8.5
δH7.0

Using these estimated HSPs, the predicted solubility of this compound in various organic solvents at room temperature (approximately 25 °C) is presented below. The solvents are categorized by their polarity and hydrogen bonding capability.

SolventCategoryPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighStrong hydrogen bond acceptor and high polarity effectively solvate the indole moiety.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, a highly polar solvent capable of strong intermolecular interactions.
Acetone Polar AproticModerate to HighGood hydrogen bond acceptor with moderate polarity.
Acetonitrile (ACN) Polar AproticModeratePolar nature and ability to accept hydrogen bonds suggest good solubility.
Methanol (MeOH) Polar ProticModerate to HighCapable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole.
Ethanol (EtOH) Polar ProticModerateSimilar to methanol, but slightly less polar, which might slightly reduce solubility.
Dichloromethane (DCM) Non-PolarModerateThe overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent.
Toluene Non-PolarLow to ModerateThe aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility.
Hexane Non-PolarLowAs a highly non-polar solvent, hexane is unlikely to effectively solvate the more polar indole structure.

Disclaimer: The predicted solubility data is based on theoretical calculations and should be considered as a guide for solvent selection. Experimental verification is crucial for obtaining accurate quantitative solubility values.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, an experimental approach is necessary. The equilibrium solubility or "shake-flask" method is a widely accepted and robust technique.

Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep_solute Weigh excess This compound prep_solvent Add known volume of solvent prep_solute->prep_solvent Combine in vial equilibration Shake at constant temperature until equilibrium is reached prep_solvent->equilibration sampling Filter supernatant equilibration->sampling dilution Dilute aliquot with known volume of solvent sampling->dilution analysis Quantify concentration (e.g., by HPLC) dilution->analysis

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

      • Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

      • Inject the diluted sample and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

      • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

      • Measure the absorbance of the diluted sample and determine its concentration.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

SolventCategoryExperimental Solubility (mg/mL at 25°C)Experimental Solubility (mol/L at 25°C)
Dimethyl Sulfoxide (DMSO)Polar AproticInsert Experimental ValueCalculate from mg/mL
N,N-Dimethylformamide (DMF)Polar AproticInsert Experimental ValueCalculate from mg/mL
AcetonePolar AproticInsert Experimental ValueCalculate from mg/mL
Acetonitrile (ACN)Polar AproticInsert Experimental ValueCalculate from mg/mL
Methanol (MeOH)Polar ProticInsert Experimental ValueCalculate from mg/mL
Ethanol (EtOH)Polar ProticInsert Experimental ValueCalculate from mg/mL
Dichloromethane (DCM)Non-PolarInsert Experimental ValueCalculate from mg/mL
TolueneNon-PolarInsert Experimental ValueCalculate from mg/mL
HexaneNon-PolarInsert Experimental ValueCalculate from mg/mL

The interpretation of this data will provide valuable insights into the intermolecular forces that govern the dissolution of this compound and will enable informed decisions regarding solvent selection for various applications.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical principles with predictive modeling and a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary tools to understand and quantify the solubility of this important molecule. A thorough understanding of its solubility profile is a critical step in unlocking the full potential of this compound in the development of new therapeutics and functional materials.

The Stability of the Carbon-Iodine Bond in 7-Iodo-1H-indole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the C7-Iodo Handle in Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the various functionalized indoles, 7-iodo-1H-indole stands out as a particularly valuable building block. The iodine atom at the C7 position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This strategic functionalization is pivotal in the exploration of structure-activity relationships (SAR) during drug discovery. However, the utility of the C7-iodo group is intrinsically linked to the stability of the carbon-iodine (C-I) bond. A thorough understanding of its stability under various chemical environments is paramount for designing robust synthetic routes and ensuring the integrity of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive analysis of the stability of the C-I bond in this compound. We will delve into the electronic and steric factors influencing its stability, its reactivity in key synthetic transformations, and its susceptibility to degradation under various conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

The Nature of the C-I Bond in this compound: An Electronic Perspective

The stability of the C-I bond in this compound is a consequence of the interplay between the electronegativity of the iodine atom and the electronic properties of the indole ring system. The indole nucleus is an electron-rich aromatic system, and the position of the iodine substituent significantly influences the electronic distribution and, consequently, the C-I bond strength.

Substituents on the indole ring can modulate its electronic properties through inductive and resonance effects. A computational study on substituted indoles has shown that the introduction of substituents can have a significant effect on the ground state electronic structure of the indole ring[1]. The electron-donating nature of the indole ring can influence the polarization of the C-I bond. The local electronic density at the C7 position has a substantial effect on the electronic transition dipole moment of the indole chromophore[2]. This suggests that the electronic environment at C7 directly impacts the properties of the C-I bond.

Reactivity in Transition-Metal-Catalyzed Cross-Coupling Reactions: A Window into C-I Bond Lability

The primary utility of this compound lies in its application in cross-coupling reactions, which inherently involve the cleavage of the C-I bond. The efficiency and selectivity of these reactions provide valuable insights into the lability of this bond. The key step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent palladium catalyst. The ease of this step is directly related to the C-I bond strength.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of iodoindoles in Suzuki coupling is influenced by the position of the iodine atom. Studies on the Suzuki coupling of 5-bromoindole have demonstrated the importance of the choice of catalyst, ligand, base, and solvent in achieving high yields[4]. While direct comparative kinetic studies of all iodo-indole isomers are scarce, it is generally understood that aryl iodides are more reactive than the corresponding bromides and chlorides. Sequential Suzuki-Sonogashira reactions with 5-bromo-3-iodoindoles have been successfully employed, highlighting the differential reactivity of C-I and C-Br bonds[5].

dot

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System 7-Iodoindole 7-Iodoindole Reaction_Vessel Reaction Mixture in Solvent 7-Iodoindole->Reaction_Vessel Boronic_Acid Boronic_Acid Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Workup Aqueous Work-up & Purification Heating->Workup Product 7-Aryl-1H-indole Workup->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst[6][7]. The successful Sonogashira coupling of various iodoindoles demonstrates the controlled cleavage of the C-I bond under these conditions[4]. Microwave-assisted, one-pot, three-component coupling reactions involving Sonogashira conditions have been developed for the synthesis of polysubstituted indoles, showcasing the robustness of this transformation[8].

Ullmann Coupling

The Ullmann reaction, particularly the Ullmann-type C-N bond formation, is a valuable method for the N-arylation of heterocycles. Copper-catalyzed Ullmann-type coupling reactions of aryl iodides with indoles have been reported to proceed in good to excellent yields, often facilitated by ligands such as L-proline[3][9]. This highlights the susceptibility of the C-I bond in this compound to cleavage under copper catalysis.

Stability Under Non-Catalytic Conditions

Beyond its utility in cross-coupling reactions, the stability of the C-I bond in this compound under various non-catalytic conditions is a critical consideration for its storage, handling, and the stability of the resulting APIs.

Photostability

dot

Photodegradation_Pathway 7-Iodoindole This compound Radicals 7-Indolyl Radical + Iodine Radical 7-Iodoindole->Radicals Homolytic Cleavage Light Light (hν) Light->7-Iodoindole Side_Products Side Products Radicals->Side_Products Further Reactions

Caption: Proposed photochemical degradation pathway of this compound.

Reductive Dehalogenation

The C-I bond in aryl iodides can be cleaved under reductive conditions, a process known as reductive dehalogenation or deiodination. This can be an undesired side reaction in a synthetic sequence or a deliberate transformation. Transition-metal-free dehalogenation of aryl halides, including iodides, can be achieved using visible light and a base, proceeding through a radical-mediated mechanism[14][15]. Other methods involve the use of a catalytic amount of 1,10-phenanthroline and a strong base like potassium tert-butoxide[16]. In some cases, dehalogenation can compete with other desired reactions, such as borylation, under transition-metal-free basic conditions[1].

Experimental Protocols

To provide a practical context for the discussion of C-I bond stability, the following are representative, detailed experimental protocols for key reactions involving this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To illustrate the controlled cleavage of the C-I bond for C-C bond formation.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to the active Pd(0) species. PPh₃ is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

  • Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid.

  • Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. Degassing is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Prevents the degradation of the catalyst and sensitive reagents.

Protocol 2: Transition-Metal-Free Reductive Deiodination

Objective: To demonstrate the cleavage of the C-I bond under reducing conditions without a transition metal.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK, 2 equivalents)

  • 1,10-Phenanthroline (10 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 mmol) and 1,10-phenanthroline (0.1 mmol).

  • Add anhydrous THF (5 mL) under an inert atmosphere.

  • Add potassium tert-butoxide (2 mmol) in one portion.

  • Heat the reaction mixture to 70-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1H-indole.

Causality Behind Experimental Choices:

  • Base and Additive: The combination of a strong base (t-BuOK) and an organic additive (1,10-phenanthroline) is proposed to initiate a radical chain reaction[16].

  • Solvent: Anhydrous THF is used to prevent quenching of the strong base.

  • Inert Atmosphere: Although some transition-metal-free dehalogenations can be performed in air, an inert atmosphere is generally recommended to prevent unwanted side reactions involving radical intermediates.

Summary of Quantitative Data

PropertyValueSource
Molecular Weight of this compound243.04 g/mol [6]
C-I Bond Dissociation Energy (Phenyl Iodide)~67.0 kcal/mol[3]

Conclusion: A Stable yet Reactive Synthetic Tool

The carbon-iodine bond in this compound presents a fascinating dichotomy of stability and reactivity. While it is the most labile of the carbon-halogen bonds, making it an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, it possesses sufficient stability for isolation, purification, and storage under appropriate conditions. The key to successfully utilizing this compound in synthesis lies in understanding the specific conditions that favor either the preservation or the cleavage of the C-I bond.

For drug development professionals, this understanding is crucial for the design of efficient and scalable synthetic routes to novel indole-based drug candidates. By carefully selecting reaction conditions, including catalysts, ligands, bases, solvents, and temperature, and by taking appropriate precautions to avoid unwanted degradation pathways such as photodecomposition and reductive dehalogenation, the C7-iodo group can be effectively employed as a strategic tool for molecular diversification. Further quantitative studies on the bond dissociation energy and photostability of this compound would undoubtedly provide even deeper insights and further empower its application in the synthesis of next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols: Mastering the Suzuki-Miyaura Cross-Coupling of 7-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active molecules.[1][2] Functionalization of the indole core, particularly at the C7 position, provides a critical vector for modulating pharmacological activity, making the synthesis of 7-substituted indoles a high-priority task for researchers in drug discovery.[3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[6][7][8] This guide provides an in-depth analysis and detailed protocols for the successful execution of the Suzuki-Miyaura coupling with 7-iodo-1H-indole. We will explore the mechanistic underpinnings, delve into the critical parameters that govern reaction success, and address the specific challenges posed by the acidic N-H proton of the indole ring.[9][10] The protocols herein are designed to be self-validating systems, providing researchers with the expertise to reliably synthesize 7-aryl-1H-indoles, a privileged scaffold in modern drug development.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a marvel of organometallic chemistry, proceeding through a well-defined catalytic cycle centered on a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound. The process universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11]

  • Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which inserts itself into the carbon-iodine bond of this compound. This is often the rate-determining step. The palladium center is oxidized from Pd(0) to a square planar Pd(II) species.[6][11] The reactivity order for halides is I > Br > Cl, making this compound a highly reactive electrophile for this step.[12]

  • Transmetalation : In this crucial phase, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the iodide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻), facilitating the transfer.[11][12]

  • Reductive Elimination : The final step involves the two organic groups (the indole and the newly transferred aryl group) coupling together and leaving the palladium center. This forms the desired C-C bond of the 7-aryl-1H-indole product and, critically, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[6][11]

Suzuki_Miyaura_Cycle Figure 1: The Palladium Catalytic Cycle pd0 Pd(0)Ln ind_pd_ii Indolyl-Pd(II)-I pd0->ind_pd_ii This compound ind_pd_aryl Indolyl-Pd(II)-Ar ind_pd_ii->ind_pd_aryl Ar-B(OH)₂ + Base ind_pd_aryl->pd0 7-Aryl-1H-Indole oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Figure 1: The Palladium Catalytic Cycle

Causality Behind Experimental Choices: A Scientist's Guide

A successful coupling is not merely about mixing reagents; it is about a rational selection of components, each playing a vital role. The inherent properties of the this compound substrate, particularly its acidic N-H proton, demand careful consideration.

The N-H Challenge: To Protect or Not to Protect?

The indole N-H proton is sufficiently acidic to react with the bases used in the coupling, potentially leading to catalyst inhibition or undesired side reactions.[9][13] Researchers face a critical choice:

  • N-Protection Strategy : Introducing a protecting group (e.g., Boc, Tosyl) masks the N-H proton, preventing interference. This often leads to cleaner reactions and higher yields. However, it necessitates additional synthesis and deprotection steps, reducing overall efficiency.[14][15]

  • Unprotected Strategy : Developing a robust protocol that tolerates the free N-H is highly desirable for step-economy.[10] This is achievable through meticulous optimization of the catalyst system, base, and solvent to favor the productive catalytic cycle over off-cycle N-H related pathways.[9][16]

Core Reagent Selection
  • Palladium Precatalyst : While simple sources like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective, modern, well-defined precatalysts (e.g., Buchwald-type) are often superior for challenging substrates like N-H heterocycles.[9][11][17] They ensure efficient generation of the active Pd(0) species.

  • Ligands : The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and promotes the key steps of oxidative addition and reductive elimination.[18][19] For electron-rich heteroaryl halides like this compound, bulky and electron-donating phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to accelerate the catalytic cycle and achieve high turnover.[11][20]

  • Boron Reagent : Arylboronic acids are the classic choice and are typically more reactive.[14] However, they can be unstable and prone to protodeboronation or trimerization.[21] Arylboronic pinacol esters are more stable, bench-top friendly alternatives, though they may require slightly more forcing conditions.[14][15] For iterative, multi-step couplings, air-stable MIDA boronates are an excellent choice.[21]

  • Base : The base is essential for activating the boronic acid for transmetalation.[12] For N-H indoles, inorganic bases are preferred. K₂CO₃ is a good starting point, while stronger bases like K₃PO₄ or Cs₂CO₃ are often used in more challenging couplings or with less reactive boronate esters.[6][22] The choice must be balanced to avoid N-H deprotonation issues.

  • Solvent : The solvent system must solubilize the organic substrates, the palladium complex, and the base (at least partially). Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[23] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[16][24]

Field-Proven Experimental Protocols

The following protocols provide validated starting points for the Suzuki-Miyaura coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using properly degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 1: General-Purpose Coupling of Unprotected this compound

This protocol utilizes a classic, widely available catalyst system suitable for coupling with many standard arylboronic acids.

Step-by-Step Methodology:

  • Reagent Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%).

  • Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a substrate concentration of ~0.1 M).

  • Reaction Execution : Seal the vial and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-aryl-1H-indole.

Protocol 2: High-Yield Coupling using a Buchwald Ligand System

This advanced protocol is recommended for less reactive boronic acids, sterically hindered substrates, or when maximizing yield is critical. It is particularly effective for couplings with unprotected indoles.[9]

Step-by-Step Methodology:

  • Reagent Preparation : To a reaction vial, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition : In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv, 2 mol% Pd) and a bulky phosphine ligand (e.g., SPhos, 0.045 equiv, 4.5 mol%).

  • Solvent Addition : Add degassed anhydrous 1,4-dioxane or toluene (~0.1 M concentration).

  • Reaction Execution : Seal the vial and heat to 100-110 °C with vigorous stirring. Monitor the reaction progress (typically 4-12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Comparative Protocol Summary
ParameterProtocol 1 (General Purpose)Protocol 2 (High-Yield)Rationale for Difference
Pd Source Pd(PPh₃)₄Pd₂(dba)₃Pd₂(dba)₃ is a common source for forming active Pd(0) in situ with a ligand.
Ligand PPh₃ (from catalyst)SPhos (Buchwald type)SPhos is more electron-rich and bulky, accelerating oxidative addition and reductive elimination.
Boron Reagent Arylboronic AcidBoronic Acid or Pinacol EsterThe more active catalyst system in Protocol 2 can accommodate less reactive pinacol esters.
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base, often required for efficient transmetalation with bulky ligands.
Solvent Dioxane / H₂OAnhydrous Dioxane / TolueneThe aqueous component in Protocol 1 aids base dissolution; Protocol 2 often performs better under anhydrous conditions.
Temperature 90-100 °C100-110 °CHigher temperatures may be needed to drive the catalytic cycle with more sterically demanding partners.

Experimental Workflow & Troubleshooting

A systematic approach is key to reproducible results. The following workflow outlines the critical stages of the experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis reagents 1. Weigh Reagents (Indole, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent inert 4. Seal & Purge (Inert Atmosphere) solvent->inert heat 5. Heat & Stir (Monitor by LC-MS/TLC) inert->heat workup 6. Quench & Extract heat->workup purify 7. Column Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

Figure 2: General Experimental Workflow
Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality reagents.3. Insufficiently strong base.1. Ensure solvents are thoroughly degassed and maintain an inert atmosphere.2. Use freshly purchased or purified boronic acid.3. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. Try a more active ligand system (Protocol 2).
Protodeboronation 1. Reaction temperature too high.2. Presence of excess water or protic sources.3. Base is too strong or reaction time is too long.1. Lower the reaction temperature.2. Use anhydrous solvents and a carefully dried base.3. Use a milder base (e.g., K₂CO₃) or reduce reaction time.
Homocoupling of Boronic Acid 1. Oxygen contamination generating a Pd-O species.2. Slow transmetalation step.1. Improve inert atmosphere technique and solvent degassing.2. Increase temperature or switch to a more effective base/ligand combination to accelerate the productive cycle.
Decomposition of Starting Material 1. Substrate instability at high temperatures.2. Incompatible functional groups.1. Screen lower reaction temperatures with a more active catalyst.2. If possible, protect sensitive functional groups on either coupling partner.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 7-Iodo-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and pharmaceuticals.[1] The regioselective functionalization of the indole scaffold is therefore a critical endeavor in the pursuit of novel therapeutic agents. Among the various positions on the indole ring, the C7 position has historically been challenging to functionalize directly.[2][3][4][5][6] 7-Iodo-1H-indole serves as a versatile and highly valuable starting material, unlocking access to a diverse range of 7-substituted indoles through the power of palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[7][8]

This comprehensive guide provides detailed application notes and step-by-step protocols for the most pivotal palladium-catalyzed coupling reactions of this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies presented herein are designed to be robust and reproducible, empowering researchers in drug discovery and development to accelerate their synthetic campaigns.

A Note on N-H Reactivity and Protection Strategies

A crucial consideration in the palladium-catalyzed functionalization of this compound is the presence of the N-H bond. This acidic proton can interfere with certain catalytic cycles, particularly those involving strong bases, by leading to catalyst deactivation or undesired side reactions.[9][10] While some protocols have been developed for unprotected indoles, N-protection is often a strategic choice to ensure higher yields and cleaner reaction profiles. Common protecting groups include tosyl (Ts), Boc, and benzyl (Bn). The choice of protecting group can influence the electronic and steric environment of the indole, and its ease of removal should be considered in the overall synthetic plan. For instance, the N-tosyl group can be readily cleaved under basic conditions.[11]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl structures due to the operational simplicity, the commercial availability and low toxicity of boronic acids, and the generally high functional group tolerance.[12][13][14]

Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13][15][16][17]

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed.[13] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often highly effective in promoting the reaction.[18]

  • Base: The choice of base is critical for activating the boronic acid. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[10][18]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently used to facilitate the dissolution of both the organic and inorganic reagents.[10][18]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (this compound) Pd(II)_Complex Indole-Pd(II)-I(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OH)₂ + Base) Pd(II)_Aryl_Complex Indole-Pd(II)-Ar(L₂) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 7-Aryl-1H-Indole Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 7-Phenyl-1H-indole

This protocol details the synthesis of a 7-aryl-indole derivative from this compound.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, phenylboronic acid, and K₃PO₄ in a Schlenk flask B Add Pd(OAc)₂ and SPhos A->B C Evacuate and backfill with Argon (3x) B->C D Add degassed toluene and water C->D E Heat at 100 °C for 12 h D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G H Dilute with ethyl acetate G->H I Wash with water and brine H->I J Dry over Na₂SO₄ and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialM.W.Amount (mmol)Mass/Volume
This compound243.041.0243 mg
Phenylboronic acid121.931.2146 mg
Potassium phosphate (K₃PO₄)212.272.0425 mg
Palladium(II) acetate (Pd(OAc)₂)224.500.012.2 mg
SPhos410.510.028.2 mg
Toluene--5 mL
Water--1 mL

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.01 mmol) and SPhos (0.02 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • The reaction mixture is stirred and heated to 100 °C for 12 hours.

  • After completion (monitored by TLC), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 7-phenyl-1H-indole.

Heck Alkenylation: Constructing C(sp²)–C(sp²) Bonds with Alkenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[19][20] This reaction is particularly useful for the synthesis of substituted alkenes and has broad applications in the synthesis of natural products and pharmaceuticals.[21][22]

Mechanism and Key Considerations

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[20]

  • Catalyst System: Palladium(II) acetate is a commonly used catalyst precursor.[18] Phosphine ligands, such as tri(o-tolyl)phosphine, can be used to stabilize the catalyst and improve its activity.[18][23]

  • Base: A hindered amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed.[24]

Visualizing the Heck Reaction Catalytic Cycle

Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (this compound) Pd(II)_Complex Indole-Pd(II)-I(L₂) Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination & Migratory Insertion Pd(II)_Alkyl_Complex Pd(II)-Alkyl Complex Alkene_Coordination->Pd(II)_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2 Regeneration (+ Base) Product 7-Alkenyl-1H-Indole Beta_Hydride_Elimination->Product

Caption: Catalytic cycle for the Heck reaction.

Experimental Protocol: Synthesis of 7-(2-Phenylethenyl)-1H-indole

This protocol describes the synthesis of a 7-alkenyl-indole derivative.[18]

Workflow for Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, styrene, Pd(OAc)₂, and P(o-tol)₃ in a pressure tube B Add DMF and triethylamine A->B C Seal the tube and heat at 120 °C for 16 h B->C D Cool to room temperature C->D E Dilute with ethyl acetate D->E F Wash with water and brine E->F G Dry over Na₂SO₄ and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the Heck coupling.

Materials:

Reagent/MaterialM.W.Amount (mmol)Mass/Volume
This compound243.041.0243 mg
Styrene104.151.5174 µL
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.0412.2 mg
N,N-Dimethylformamide (DMF)--5 mL
Triethylamine (Et₃N)101.192.0279 µL

Procedure:

  • In a pressure tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).[18]

  • Add N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol).[18]

  • Seal the pressure tube and heat the mixture to 120 °C for 16 hours.[18]

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL).

  • The organic phase is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield 7-(2-phenylethenyl)-1H-indole.

Sonogashira Coupling: Synthesis of C(sp²)–C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[25] This reaction is catalyzed by a combination of palladium and copper complexes and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[25][26]

Mechanism and Key Considerations

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the final product.

  • Catalyst System: A dual-catalyst system is employed, consisting of a palladium complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂ ) and a copper(I) salt (e.g., CuI).[25] Copper-free Sonogashira protocols have also been developed.[27][28]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used both as a solvent and to deprotonate the terminal alkyne.

  • Solvent: The reaction is often carried out in the amine base as the solvent, or in a co-solvent system such as THF or DMF.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (this compound) Pd(II)_Complex Indole-Pd(II)-I(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl_Complex Indole-Pd(II)-C≡CR(L₂) Transmetalation->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 7-Alkynyl-1H-Indole Reductive_Elimination->Product CuI CuI Alkyne_Coordination Alkyne Coordination & Deprotonation CuI->Alkyne_Coordination Cu_Acetylide Cu-C≡CR Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation Copper(I) Acetylide

Caption: Catalytic cycles for the Sonogashira coupling.

Experimental Protocol: Synthesis of 7-(2-Phenylethynyl)-1H-indole

This protocol outlines the synthesis of a 7-alkynyl-indole derivative.

Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve this compound, PdCl₂(PPh₃)₂, and CuI in degassed THF and Et₃N B Add phenylacetylene A->B C Stir at room temperature for 6 h B->C D Filter through Celite C->D E Concentrate the filtrate D->E F Purify by column chromatography E->F

Caption: Experimental workflow for Sonogashira coupling.

Materials:

Reagent/MaterialM.W.Amount (mmol)Mass/Volume
This compound243.041.0243 mg
Phenylacetylene102.141.1121 µL
PdCl₂(PPh₃)₂701.900.0214 mg
Copper(I) iodide (CuI)190.450.047.6 mg
Triethylamine (Et₃N)--5 mL
Tetrahydrofuran (THF)--5 mL

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (5 mL) and THF (5 mL).

  • Add phenylacetylene (1.1 mmol) via syringe and stir the mixture at room temperature for 6 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 7-(2-phenylethynyl)-1H-indole.

Buchwald-Hartwig Amination: Forming C–N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[29][30] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules.[31]

Mechanism and Key Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then furnishes the aryl amine product and regenerates the Pd(0) catalyst.[30][31]

  • Catalyst System: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination.[29][32] Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are highly effective.[31][32]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[30]

  • Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are typically used.

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (this compound) Pd(II)_Complex Indole-Pd(II)-I(L₂) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (Base) Pd(II)_Amido_Complex Indole-Pd(II)-NR₂'(L₂) Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 7-Amino-1H-Indole Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Phenyl-1H-indol-7-amine

This protocol describes the synthesis of a 7-amino-indole derivative.

Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu in a glovebox B Add toluene and aniline A->B C Seal the vial and heat at 100 °C for 12 h B->C D Cool to room temperature C->D E Dilute with ethyl acetate D->E F Wash with water and brine E->F G Dry over Na₂SO₄ and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

Reagent/MaterialM.W.Amount (mmol)Mass/Volume
This compound243.041.0243 mg
Aniline93.131.2109 µL
Pd₂(dba)₃915.720.019.2 mg
XPhos476.650.0419.1 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene--5 mL

Procedure:

  • In a glovebox, to a vial add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add toluene (5 mL) and aniline (1.2 mmol).

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL).

  • The organic phase is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield N-phenyl-1H-indol-7-amine.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of a diverse array of 7-functionalized indoles. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions provide a robust foundation for researchers to build upon. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, scientists can efficiently generate novel indole derivatives with significant potential for applications in drug discovery and materials science.

References

Application Notes & Protocols: The Heck Reaction of 7-Iodo-1H-Indole with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C7-Functionalized Indoles

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in essential biomolecules like serotonin and melatonin underscores its biological significance.[1] While functionalization of the indole ring at the C2 and C3 positions is well-established, selective modification at the C7 position presents a greater synthetic challenge due to the inherent electronic properties of the ring system.[3][4]

Despite this challenge, C7-substituted indoles are crucial motifs in a wide array of biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[4][5][6] Therefore, developing robust and efficient methods for their synthesis is a primary objective for researchers in drug discovery and development.

The Palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and reliable strategy for forming carbon-carbon bonds.[7][8][9] This reaction, which couples an unsaturated halide with an alkene, is particularly well-suited for the synthesis of 7-vinylindoles from 7-haloindole precursors.[10][11] This document provides a comprehensive technical guide, including detailed protocols and mechanistic insights, for the successful application of the Heck reaction to 7-iodo-1H-indole with various alkene coupling partners.

Mechanistic Framework: The Palladium Catalytic Cycle

The Mizoroki-Heck reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[7][12] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of four primary steps: oxidative addition, alkene coordination and migratory insertion, β-hydride elimination, and catalyst regeneration.

Heck_Reaction_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->ox_add Oxidative Addition (+ Ar-I) pi_complex Alkene π-Complex ox_add->pi_complex Alkene Coordination insertion Migratory Insertion Intermediate (σ-Alkyl-Pd(II)) pi_complex->insertion Migratory Insertion elimination Pd-Hydride Complex (H-Pd(II)-X)L₂ insertion->elimination β-Hydride Elimination elimination->pd0  Regeneration (+ Base) prod 7-Vinyl-1H-Indole elimination->prod base Base-H⁺ + X⁻ elimination->base sub1 This compound (Ar-I) sub1->ox_add sub2 Alkene sub2->pi_complex

Figure 1: Catalytic Cycle of the Heck Reaction
  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated 14-electron Pd(0) species.[13][14] This is often the rate-determining step. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for this transformation.

  • Alkene Coordination & Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.[15]

  • β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must have a hydrogen atom on the carbon adjacent (beta) to the metal center. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming the substituted alkene product and a palladium-hydride complex.[8][15]

  • Catalyst Regeneration: A base is required to neutralize the hydrohalic acid (HI) generated and regenerate the Pd(0) catalyst, allowing the cycle to continue.[16][17]

Core Components and Experimental Causality

A successful Heck reaction depends on the judicious selection of several key components. The choice of each component directly influences reaction efficiency, yield, and selectivity.

  • Palladium Source (Precatalyst): While the active catalyst is a Pd(0) species, stable Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are commonly used as precatalysts.[7] These are reduced in situ to Pd(0) by various species in the reaction mixture, such as phosphine ligands, amines, or the solvent itself.[17] Using a Pd(II) source is often more practical as they are generally more stable to air and moisture than many Pd(0) complexes.

  • Ligands: Ligands play a critical role in stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity.[14]

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic, cost-effective choice. More electron-rich and sterically demanding phosphines, such as tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald's biarylphosphine ligands, can often accelerate the rate-limiting oxidative addition step and improve yields, especially with less reactive aryl halides.[14]

    • Ligandless/Phosphine-Free Conditions: In highly polar aprotic solvents like DMF, or in the presence of phase-transfer catalysts, the Heck reaction can sometimes proceed efficiently without added phosphine ligands.[16][18] This simplifies purification and reduces cost and toxicity.

  • Base: The base is non-negotiable; it is essential for regenerating the Pd(0) catalyst.[8]

    • Organic Bases: Hindered tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. They are soluble in organic solvents and are effective at scavenging the generated acid.[16]

    • Inorganic Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or potassium phosphate (K₃PO₄) are also highly effective.[7][8] They are often preferred in industrial settings due to their lower cost and easier removal during workup.

  • Solvent: The solvent must solubilize the reactants and catalyst system. Polar aprotic solvents like DMF, DMAc, and acetonitrile are standard choices as they facilitate the polar transition states within the catalytic cycle.[19] Greener protocols using water with water-soluble ligands have also been developed and are particularly effective for halo-tryptophan derivatives.[11]

Experimental Workflow and Protocols

The following section provides detailed, validated protocols for the Heck reaction of this compound with representative electron-deficient and styrenic alkenes.

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup - Add this compound, base,  Pd precatalyst, and ligand to a  dry, inert-atmosphere flask. degas 2. Degassing - Evacuate and backfill the flask  with an inert gas (N₂ or Ar)  multiple times. setup->degas reagents 3. Reagent Addition - Add degassed solvent via syringe. - Add the alkene coupling partner. degas->reagents reaction 4. Reaction - Heat the mixture to the target  temperature (e.g., 80-110 °C)  with vigorous stirring. reagents->reaction monitor 5. Monitoring - Track reaction progress by TLC  or LC-MS until starting material  is consumed. reaction->monitor workup 6. Workup - Cool to room temperature. - Dilute with solvent (e.g., EtOAc). - Wash with water and brine. monitor->workup purify 7. Purification - Dry the organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purify char 8. Characterization - Analyze the final product by  ¹H NMR, ¹³C NMR, and HRMS. purify->char

Figure 2: General Experimental Workflow for the Heck Reaction
Protocol 1: Synthesis of (E)-Ethyl 3-(1H-indol-7-yl)acrylate

This protocol details the coupling of this compound with an electron-deficient alkene, ethyl acrylate, a highly reliable transformation.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, oven-dried Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and triphenylphosphine (0.04 eq, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the indole) via syringe.

  • Add triethylamine (2.5 eq) and ethyl acrylate (1.5 eq) via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and the triethylammonium salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of 7-Styryl-1H-indole

This protocol describes the coupling of this compound with styrene. This reaction may require slightly more forcing conditions or a different ligand/base system for optimal results compared to activated acrylates.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium chloride (TBAC) (optional, as a phase-transfer catalyst)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (0.03 eq, 3 mol%), tri(o-tolyl)phosphine (0.06 eq, 6 mol%), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium chloride (1.0 eq, optional).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen three times.

  • Add anhydrous DMF (approx. 0.1 M) and styrene (1.2 eq) via syringe.

  • Heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash thoroughly with water (3x) to remove DMF, followed by a final wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 7-styryl-1H-indole.

Data Summary and Optimization Insights

The versatility of the Heck reaction allows for the coupling of this compound with a range of alkenes. The optimal conditions can vary depending on the electronic nature and steric bulk of the coupling partner.

Alkene SubstrateCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference Insight
n-Butyl Acrylate Pd(OAc)₂ / PPh₃Et₃NDMF10085-95Electron-deficient alkenes are highly reactive; standard conditions are very effective.[7][18]
Styrene Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMF11070-85Non-activated alkenes may require higher temperatures and more electron-rich ligands.[20]
Acrylic Acid Pd(OAc)₂ / TXPTSNa₂CO₃Water90>90Aqueous conditions with water-soluble ligands are highly effective for polar substrates.[11]
Vinyl Ether Pd₂(dba)₃ / Buchwald LigandK₃PO₄Toluene10075-90Electron-rich alkenes can be challenging; specialized ligands may be necessary to prevent side reactions.
Allyl Alcohol Pd(OAc)₂ / PPh₃NaOAcAcetonitrile8065-80The presence of the hydroxyl group is well-tolerated under appropriate conditions.

Key Optimization Insights:

  • For sluggish reactions: Increasing the temperature, switching to a more electron-rich and bulky ligand (e.g., from PPh₃ to P(o-tol)₃ or a Buchwald-type ligand), or moving to a more polar solvent can improve reaction rates.

  • Regioselectivity: With monosubstituted alkenes, coupling typically occurs at the less substituted carbon to afford the trans-isomer as the major product, driven by steric factors.[18]

  • Aqueous Heck: For substrates with high polarity or for developing greener processes, exploring aqueous conditions with water-soluble phosphine ligands like TPPTS or TXPTS is a highly effective strategy.[11]

Conclusion

The palladium-catalyzed Heck reaction is an indispensable tool for the synthesis of C7-substituted indoles, providing a direct and modular route to valuable 7-vinylindole derivatives. By understanding the underlying catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize conditions for a wide variety of alkene substrates. The protocols and data presented herein serve as a robust starting point for scientists and drug development professionals aiming to access this important class of molecules, paving the way for the discovery of novel therapeutics.

References

Application Note: 7-Iodo-1H-Indole as a Foundational Scaffold for the Synthesis of Novel Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, the development of small-molecule protein kinase inhibitors has become a cornerstone of modern drug discovery.[2] Within the landscape of medicinal chemistry, the indole nucleus is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[3][4][5] Its structural resemblance to the purine core of ATP allows it to serve as an excellent "hinge-binding" motif, forming key hydrogen bonds within the ATP-binding site of many kinases.[1]

This application note focuses on a particularly valuable building block for kinase inhibitor synthesis: 7-iodo-1H-indole . The strategic placement of the iodine atom at the C7 position provides a versatile chemical handle for diversification. This position often projects towards the solvent-exposed region of the kinase active site, making it an ideal point for introducing substituents that can enhance potency, modulate selectivity against off-target kinases, and improve critical pharmacokinetic properties (ADME). The carbon-iodine bond is highly amenable to a variety of robust and well-documented palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).

Core Synthetic Strategies: Leveraging Cross-Coupling Reactions

The true power of this compound lies in its reactivity in transition metal-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space from a single starting material.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, pairing the 7-iodoindole with a variety of aryl or heteroaryl boronic acids or esters.[1][2][6] This reaction is fundamental for creating the biaryl structures common to many Type I and Type II kinase inhibitors.[2][7] Its tolerance for a wide range of functional groups and relatively mild reaction conditions make it exceptionally suitable for complex molecule synthesis.[1][6]

Caption: General workflow for Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos), is required to initiate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[8]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[6]

  • Solvent System: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is commonly used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the indole substrate and catalyst.[8]

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond by reacting 7-iodoindole with a terminal alkyne.[9][10] This reaction is invaluable for introducing rigid alkynyl linkers, which can be used to probe deeper pockets within the kinase active site or serve as precursors for further transformations (e.g., reduction to alkenes or cyclization reactions).[11][12]

Caption: General workflow for Sonogashira coupling.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction mechanism involves two interconnected catalytic cycles. The palladium catalyst facilitates the main cross-coupling, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive towards transmetalation with the palladium complex.[9][10]

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles: it acts as the solvent, neutralizes the HI generated during the reaction, and deprotonates the terminal alkyne.[11]

  • Inert Atmosphere: Sonogashira couplings are sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, performing the reaction under an inert atmosphere (N₂ or Ar) is critical for achieving high yields of the desired cross-coupled product.

Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substrates used.

Protocol 3.1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the synthesis of 7-(pyridin-4-yl)-1H-indole, a common fragment in kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 equiv)

  • Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave vial (2-5 mL) with stir bar

Procedure:

  • Reaction Setup: To a microwave vial, add this compound, pyridine-4-boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the vial with a cap and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final substrate concentration of approximately 0.1 M.

  • Microwave Irradiation: Place the sealed vial in a microwave reactor and heat to 120 °C for 30-45 minutes.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 7-(pyridin-4-yl)-1H-indole.

Protocol 3.2: Sonogashira Coupling

This protocol outlines the synthesis of 7-(phenylethynyl)-1H-indole.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Flame-dried round-bottom flask with stir bar

Procedure:

  • Reaction Setup: To a flame-dried flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent Addition: Add anhydrous THF and anhydrous Et₃N (typically in a 2:1 v/v ratio).

  • Substrate Addition: Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours or until completion as monitored by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure 7-(phenylethynyl)-1H-indole.

Application Showcase: A Synthetic Route to a Kinase Inhibitor Core

The following workflow illustrates how this compound can be elaborated into a more complex scaffold relevant to kinase inhibitor design, for example, targeting kinases like CDK9 or Haspin.[13]

Kinase_Inhibitor_Synthesis Start This compound Intermediate1 Step 1: Suzuki Coupling (e.g., with 3-formylphenylboronic acid) Product: 3'-(1H-Indol-7-yl)benzaldehyde Start->Intermediate1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, MW Intermediate2 Step 2: N-Alkylation (e.g., with 2-bromoacetamide) Product: 2-(7-(3-formylphenyl)-1H-indol-1-yl)acetamide Intermediate1->Intermediate2 NaH, DMF FinalProduct Step 3: Reductive Amination (e.g., with piperidine, NaBH(OAc)₃) Product: Kinase Inhibitor Core Scaffold Intermediate2->FinalProduct DCE, AcOH

Caption: Multi-step synthesis of a kinase inhibitor scaffold.

This synthetic sequence demonstrates the modularity afforded by the 7-iodoindole starting material. The initial Suzuki coupling installs a key aryl group with a handle for further modification (the aldehyde). Subsequent N-alkylation introduces a solubilizing group, and a final reductive amination appends a basic amine, a common feature in kinase inhibitors for interacting with acidic residues like aspartate in the DFG motif.

Structure-Activity Relationship (SAR) Data

The strategic modification of the C7 position directly impacts biological activity. The table below presents illustrative data for a hypothetical series of inhibitors based on a 7-substituted indole scaffold, demonstrating how changes at this position can modulate potency against a target kinase.

Compound C7-Substituent (R) Yield (%) Target Kinase IC₅₀ (nM)
1a -I (Starting Material)->10,000
1b Phenyl78850
1c 4-Pyridyl72150
1d 3-Aminophenyl6575
1e Phenylethynyl85420
1f 3-(Dimethylamino)phenyl6835

Analysis of SAR:

  • Aromatic Rings: The introduction of a simple phenyl group (1b) confers moderate activity.

  • Hydrogen Bond Acceptors: Switching to a 4-pyridyl group (1c) significantly improves potency, likely due to the formation of a hydrogen bond with a residue in the active site or improved solubility. This is a common strategy in kinase inhibitor design.[14][15]

  • Hydrogen Bond Donors/Basic Amines: The addition of an amino group (1d, 1f) further enhances inhibitory activity. The basic amine can form salt bridges with acidic residues (e.g., Asp) in the kinase hinge or solvent front, leading to a substantial increase in binding affinity.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of protein kinase inhibitors. Its utility is primarily derived from the C7-iodine, which serves as a robust handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions provide a reliable and modular platform for systematically introducing chemical diversity. By leveraging these powerful synthetic tools, medicinal chemists can efficiently generate libraries of novel indole-based compounds, accelerating the exploration of structure-activity relationships and the discovery of potent and selective next-generation kinase inhibitors.

References

The Strategic Application of 7-Iodo-1H-indole in the Synthesis of Bioactive Molecules: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indole Scaffold and the Versatility of the 7-Iodo Substituent

The indole heterocycle is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in over 10,000 biologically active derivatives underscores its significance as a "privileged scaffold" in drug discovery.[1] The strategic functionalization of the indole ring is paramount for modulating the pharmacological activity, physicochemical properties, and pharmacokinetic profiles of these molecules.[3] Among the various substituted indoles, 7-iodo-1H-indole has emerged as a particularly versatile and powerful building block for the synthesis of complex bioactive molecules.[4]

The carbon-iodine bond at the 7-position of the indole ring provides a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[5] This allows for the precise and efficient introduction of diverse substituents, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[6][7] The relatively high reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and broader substrate scope in transformations such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[5][8][9][10]

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive molecules. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed, field-proven protocols, and showcase the utility of this versatile precursor in the synthesis of notable therapeutic agents.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, and they are central to the derivatization of this compound.[6] These reactions offer a robust and predictable means of forming carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[7]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving this compound is depicted below. The success of these reactions is highly dependent on the careful exclusion of oxygen and moisture, hence the use of an inert atmosphere.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Coupling Partner - Base - Solvent catalyst Add: - Palladium Catalyst - Ligand reagents->catalyst Under N2/Ar degas Degas Mixture catalyst->degas heating Heat to Desired Temperature degas->heating monitor Monitor Progress (TLC/LC-MS) heating->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product purify->characterize

Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[11] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, commercial availability of a vast array of boronic acids and their derivatives, and the non-toxic nature of the boron-containing byproducts.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (or its boronate ester) transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Application Example: Synthesis of Biaryl Indole Derivatives

Biaryl indole scaffolds are present in numerous bioactive compounds. The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to these important structures.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9092
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10095
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF8088

This table presents representative data synthesized from common literature procedures.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[12]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[12]

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally around 0.1 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-phenyl-1H-indole.

Heck Reaction: Vinylation of this compound

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][13] This reaction is particularly useful for the synthesis of substituted alkenes and for constructing complex carbocyclic frameworks through intramolecular cyclization.[14]

Mechanistic Rationale

The Heck reaction catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the carbon-iodine bond of this compound.

  • Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Application Example: Synthesis of Cinnamic Acid Derivatives from Indole

The coupling of this compound with acrylic acid or its esters provides a direct route to indole-containing cinnamic acid derivatives, which are precursors to various bioactive molecules.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Methyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF10085
2StyrenePdCl₂(PPh₃)₂ (3)-NaOAcDMA12078
3Acrylic acidNa₂PdCl₄ (5)TPPTS (12.5)Na₂CO₃CH₃CN/H₂O8090[15]

This table presents representative data synthesized from common literature procedures.[15]

Detailed Protocol: Heck Coupling of this compound with Methyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

  • Reagent Addition: Add triethylamine followed by methyl acrylate to the reaction mixture via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: Alkynylation of this compound

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10][16] The resulting alkynyl indoles are versatile intermediates for the synthesis of various heterocycles and natural products.[17]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.

Application Example: Synthesis of the Core of Arcyriaflavin A

The natural product Arcyriaflavin A, an indolocarbazole alkaloid with potent biological activities, can be synthesized using strategies that involve the functionalization of the indole core.[18][19][20] While direct Sonogashira coupling on this compound is a common strategy for introducing alkynyl moieties, the synthesis of Arcyriaflavin A often involves more complex indole precursors.[18][20]

G cluster_synthesis Synthetic Diversification via Sonogashira Coupling start This compound sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira product 7-Alkynyl-1H-indole sonogashira->product cyclization Further Transformations (e.g., Cyclization) product->cyclization bioactive Bioactive Molecules (e.g., Heterocycles, Natural Product Analogs) cyclization->bioactive

Figure 2: Diversification of this compound via Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N, anhydrous and degassed)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine. Stir the mixture for a few minutes, then add phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 7-(phenylethynyl)-1H-indole.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines.[9] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, including the coupling of primary and secondary amines, anilines, and even ammonia equivalents.[9][21]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to proceed through:

  • Oxidative Addition: A Pd(0) complex reacts with the this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is critical in this step.[22]

Application Example: Synthesis of the Trametinib Precursor

Trametinib is a potent and selective inhibitor of MEK1 and MEK2 kinases, used in the treatment of melanoma.[23] The synthesis of Trametinib involves a key C-N bond formation step where a substituted aniline is coupled to a complex heterocyclic core.[24][25] While the direct coupling to this compound is not the final step, the principles of Buchwald-Hartwig amination are central to the synthesis of such complex drug molecules where an iodo-aryl moiety is coupled with an amine.[23][26]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10090
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane11094
3BenzylaminePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃t-Amyl alcohol10091

This table presents representative data synthesized from common literature procedures.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Reagent Addition: Add this compound and anhydrous, degassed toluene. Stir for a few minutes, then add aniline via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C.

  • Monitoring: Monitor the reaction by LC-MS or TLC.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield 7-(phenylamino)-1H-indole.

Conclusion

This compound stands out as a supremely versatile and strategically important building block in the synthesis of bioactive molecules. Its utility is primarily harnessed through a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These methodologies, underpinned by well-understood catalytic cycles, provide researchers in drug discovery and development with reliable and adaptable tools for the construction of complex molecular architectures. The detailed protocols provided herein serve as a practical guide for scientists to leverage the full potential of this compound in their synthetic endeavors, ultimately facilitating the discovery of novel therapeutic agents.

References

Application Notes & Protocols: A Guide to the Synthesis and Polymerization of 7-Iodo-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Iodo-1H-Indole in Polymer Science and Drug Development

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4][5][6] Its versatile scaffold allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5][7] The introduction of a halogen, specifically iodine, at the 7-position of the indole ring, unlocks a powerful synthetic handle for further functionalization and polymerization. This strategic placement allows for the creation of novel polymeric architectures with tailored properties for applications in drug delivery, diagnostics, and advanced materials.

This comprehensive guide provides detailed protocols and expert insights into the preparation of this compound-containing polymers. We will explore various polymerization techniques, offering a robust framework for researchers, scientists, and drug development professionals to design and synthesize next-generation functional materials.

Part 1: Synthesis of this compound Monomers

The journey to advanced indole-containing polymers begins with the synthesis of the monomeric building blocks. The this compound core can be synthesized through several established methods. One common approach involves the direct iodination of indazole, followed by further modifications.[8]

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound, a key precursor for subsequent polymerization reactions.

Materials:

  • 1H-Indazole

  • Iodine

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bisulfite solution

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 1H-indazole in DMF.

  • Add iodine and potassium hydroxide to the solution.

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Quench the reaction by diluting it with a saturated solution of sodium bisulfite. This will cause a precipitate to form.

  • Filter the precipitate under vacuum and wash it thoroughly with water.

  • The resulting solid is 3-iodo-1H-indazole, which can be further processed to obtain this compound.

Expert Insight: The choice of solvent and base is critical for efficient iodination. DMF provides good solubility for the reactants, while KOH facilitates the reaction. Careful control of the reaction time and temperature is necessary to minimize side product formation.

Part 2: Polymerization Methodologies for this compound Monomers

The presence of the iodo-substituent on the indole ring opens up a variety of polymerization pathways. This section will detail three powerful techniques: Suzuki-Miyaura Cross-Coupling Polymerization, Ring-Opening Metathesis Polymerization (ROMP), and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization.

Suzuki-Miyaura Cross-Coupling Polymerization

Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds, making it ideal for the synthesis of conjugated polymers.[9][10][11][12] In this context, this compound can be coupled with a variety of boronic acids or esters to create a polymer backbone.

Conceptual Workflow for Suzuki-Miyaura Polymerization:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions monomer This compound Derivative reaction Polymerization Reaction monomer->reaction boronic_acid Diborylated Monomer boronic_acid->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction polymer Indole-Containing Conjugated Polymer reaction->polymer purification Purification polymer->purification characterization Characterization purification->characterization

Caption: Workflow for Suzuki-Miyaura Polymerization.

Protocol 2: Suzuki-Miyaura Polymerization of a this compound Derivative

Materials:

  • N-protected this compound monomer

  • Aromatic diboronic acid or ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the N-protected this compound monomer, the diboronic acid or ester, and the palladium catalyst.

  • Add the base and the solvent system.

  • Degas the mixture by freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 24-48 hours.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC).

  • Upon completion, cool the reaction mixture to room temperature and precipitate the polymer in a non-solvent like methanol.

  • Filter and dry the polymer under vacuum.

Expert Insight: The choice of palladium catalyst and base is crucial for achieving high molecular weight polymers with low polydispersity. The N-protection of the indole is often necessary to prevent side reactions. While iodo-derivatives are reactive, bromo and chloro derivatives can sometimes be superior in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation.[10][11]

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful chain-growth polymerization technique that utilizes strained cyclic olefins as monomers.[13][14] To employ this method, the this compound moiety must be incorporated into a strained ring system, such as a norbornene derivative.

Mechanism of Ring-Opening Metathesis Polymerization:

ROMP_Mechanism catalyst Ru Catalyst (e.g., Grubbs' Catalyst) initiation Initiation catalyst->initiation monomer Strained Cyclic Olefin (with 7-iodoindole) monomer->initiation metallocyclobutane Metallocyclobutane Intermediate initiation->metallocyclobutane propagation Propagation metallocyclobutane->propagation polymer_chain Growing Polymer Chain propagation->polymer_chain polymer_chain->propagation Addition of Monomer termination Termination polymer_chain->termination final_polymer Final Polymer termination->final_polymer

Caption: Mechanism of Ring-Opening Metathesis Polymerization.

Protocol 3: ROMP of a this compound-Containing Norbornene Monomer

Materials:

  • This compound-functionalized norbornene monomer

  • Ruthenium-based catalyst (e.g., Grubbs' third-generation catalyst)

  • Anhydrous and deoxygenated solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching agent (e.g., Ethyl vinyl ether)

Procedure:

  • In a glovebox or under a strict inert atmosphere, dissolve the this compound-functionalized norbornene monomer in the anhydrous solvent.

  • In a separate vial, dissolve the ruthenium catalyst in a small amount of the solvent.

  • Add the catalyst solution to the monomer solution and stir at room temperature.

  • Monitor the polymerization by GPC to track the increase in molecular weight.

  • Once the desired molecular weight is achieved, quench the reaction by adding an excess of ethyl vinyl ether.

  • Precipitate the polymer in a non-solvent such as cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Expert Insight: The choice of Grubbs' catalyst generation can influence the rate of polymerization and the tolerance to functional groups. Third-generation catalysts often provide better control and higher tolerance.[15] The monomer-to-catalyst ratio is a key parameter for controlling the molecular weight of the resulting polymer.[15]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.[16][17][18] This technique is versatile and can be applied to a wide range of monomers, including those containing the this compound moiety.

Experimental Workflow for RAFT Polymerization:

RAFT_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions monomer Indole-Containing Monomer reaction Polymerization Reaction monomer->reaction raft_agent RAFT Agent (e.g., Trithiocarbonate) raft_agent->reaction initiator Radical Initiator (e.g., AIBN) initiator->reaction solvent Solvent solvent->reaction polymer Well-defined Indole Polymer reaction->polymer purification Purification polymer->purification characterization Characterization purification->characterization

Caption: Experimental Workflow for RAFT Polymerization.

Protocol 4: RAFT Polymerization of an Acrylate Monomer with a Pendant this compound Group

Materials:

  • Acrylate monomer functionalized with a this compound group

  • RAFT agent (e.g., a trithiocarbonate)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous and deoxygenated solvent (e.g., 1,4-Dioxane or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine the indole-functionalized acrylate monomer, the RAFT agent, and the radical initiator.

  • Add the anhydrous and deoxygenated solvent.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Place the sealed tube in a preheated oil bath at the desired temperature (typically 60-80 °C).

  • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion and molecular weight evolution by ¹H NMR and GPC.

  • Quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).

  • Isolate the polymer by filtration or centrifugation and dry under vacuum.

Expert Insight: The choice of RAFT agent is critical and should be matched to the monomer being polymerized for effective control. The ratio of monomer to RAFT agent to initiator will determine the final molecular weight and polydispersity of the polymer.

Part 3: Characterization of this compound-Containing Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

Table 1: Key Characterization Techniques

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and purity of the monomers and polymers.
Gel Permeation Chromatography (GPC) Determines the molecular weight and polydispersity index (PDI) of the polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the polymer.[19][20]
UV-Vis Spectroscopy Investigates the electronic properties of conjugated polymers.[21]
Thermal Gravimetric Analysis (TGA) Assesses the thermal stability of the polymers.[20]
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg) and other thermal transitions.
X-ray Diffraction (XRD) Provides information on the crystallinity of the polymer.[19][20]

Expert Insight: A combination of these techniques is necessary for a comprehensive understanding of the polymer's properties. For example, comparing the theoretical molecular weight (calculated from the monomer-to-initiator/catalyst ratio) with the experimental value from GPC provides insight into the efficiency and control of the polymerization.

Part 4: Applications in Drug Development and Beyond

The unique properties of this compound-containing polymers make them highly attractive for various applications, particularly in the biomedical field.

  • Drug Delivery: The polymer backbone can be designed to be biodegradable or stimuli-responsive, allowing for the controlled release of therapeutic agents. The indole moiety itself can also impart biological activity.

  • Bioimaging and Diagnostics: The inherent fluorescence of some indole-containing polymers can be exploited for cellular imaging and diagnostic applications.[22][23]

  • Advanced Materials: These polymers can exhibit interesting electronic and optical properties, making them suitable for use in organic electronics and sensors.[24]

The ability to further functionalize the polymer via the iodine atom using cross-coupling reactions provides a platform for creating highly complex and multifunctional materials.

Conclusion

The synthesis of this compound-containing polymers offers a versatile platform for the development of advanced functional materials. By leveraging powerful polymerization techniques such as Suzuki-Miyaura cross-coupling, ROMP, and RAFT, researchers can create polymers with precise control over their structure and properties. These materials hold significant promise for a wide range of applications, from targeted drug delivery to novel electronic devices. This guide provides a solid foundation for scientists and professionals to explore this exciting and rapidly evolving field.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Coupling of 7-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand that while the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, specific substrates can present unique and frustrating challenges. This guide is dedicated to one such challenge: the often-problematic coupling of 7-iodo-1H-indole.

The synthesis of 7-arylindoles is critical in medicinal chemistry and drug development, as this scaffold is a key component in numerous biologically active molecules.[1] However, researchers frequently encounter low yields due to the inherent properties of the this compound substrate. The primary obstacles are the steric hindrance around the C7 position and the presence of the acidic N-H proton, which can interfere with the palladium catalyst.[1][2][3]

This document is structured as a series of troubleshooting questions and FAQs to directly address the issues you may be facing in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific problems you might observe during your experiment. We've structured it in a question-and-answer format to help you quickly diagnose and solve common issues.

Q1: My reaction has stalled with low conversion. A significant amount of this compound remains. What are the likely causes and how can I fix it?

A1: This is the most common failure mode and typically points to issues with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Let's break down the possibilities.

Core Problem: Inefficient Oxidative Addition

The C7-I bond on the indole ring is sterically hindered by the adjacent pyrrole ring, which can slow down the initial oxidative addition of the Pd(0) catalyst.[3][4] If this step is too slow, the overall reaction will not proceed efficiently.

  • Expert Insight: Your choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) often lack the necessary steric bulk and electron-donating character to promote oxidative addition into a hindered C-I bond. The catalyst needs to be both bulky enough to favor a monoligated, highly reactive state and electron-rich enough to facilitate the insertion into the carbon-iodine bond.[5][6]

Solutions:

  • Switch to a High-Performance Ligand: Employ bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands). Ligands like SPhos , XPhos , or RuPhos are specifically designed to accelerate oxidative addition and subsequent reductive elimination for hindered substrates.[7][8]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can form very stable and active palladium complexes, making them an excellent alternative for challenging couplings.[9][10]

  • Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 110 °C in solvents like dioxane or toluene) can provide the necessary energy to overcome the activation barrier for oxidative addition.[11] However, be mindful that this can also increase the rate of side reactions.

Core Problem: Catalyst Deactivation

If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. Inefficient reduction or subsequent oxidation can lead to the formation of inactive palladium black.[10] Furthermore, the acidic N-H proton of the indole can coordinate to the palladium center, forming off-cycle, inactive catalyst species.[1][12]

Solutions:

  • Use a Pre-formed Pd(0) Catalyst: Start with a catalyst that is already in the active oxidation state, such as Pd(PPh₃)₄ . This removes any uncertainty associated with the initial reduction step.

  • Employ Robust Precatalysts: Use air-stable precatalysts like Pd(dppf)Cl₂ or modern Buchwald precatalysts. These are designed for controlled activation and are often more resilient in complex reaction mixtures.[13]

  • Ensure Rigorous Degassing: Oxygen is a known culprit for oxidizing the active Pd(0) catalyst. Degas your solvent thoroughly (e.g., by sparging with argon for 30-60 minutes) and maintain an inert atmosphere throughout the reaction.[11][14]

Troubleshooting Workflow: Low Conversion

start Low Conversion (Starting Material Unchanged) check_ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? start->check_ligand change_ligand Action: Switch to SPhos, XPhos, or an NHC ligand. check_ligand->change_ligand No check_catalyst Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? check_ligand->check_catalyst Yes change_ligand->check_catalyst change_catalyst Action: Use Pd(PPh₃)₄ or a robust precatalyst like Pd(dppf)Cl₂. check_catalyst->change_catalyst Yes check_temp Is the reaction temperature below 100°C? check_catalyst->check_temp No change_catalyst->check_temp increase_temp Action: Increase temperature to 100-110°C. check_temp->increase_temp Yes check_degas Was the solvent thoroughly degassed? check_temp->check_degas No increase_temp->check_degas degas_again Action: Ensure rigorous degassing (e.g., Ar sparging for 30+ min). check_degas->degas_again No end_node Re-run Experiment check_degas->end_node Yes degas_again->end_node

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Q2: My mass spec shows a significant amount of indole and Ar-H (from the boronic acid), but not the desired product. What's causing this?

A2: This indicates that two major side reactions are occurring: dehalogenation of your this compound and protodeboronation of your boronic acid partner.

Core Problem: Protodeboronation

This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by high temperatures and strong aqueous bases, particularly with heteroaryl or electron-deficient arylboronic acids.[10][15]

  • Expert Insight: The choice of base and the presence of water are critical factors. While some water is often necessary to solubilize inorganic bases and facilitate the formation of the active boronate species, too much water, especially with a strong base, creates a perfect storm for protodeboronation.[7][15]

Solutions:

  • Use a Milder Base: Switch from strong bases like K₃PO₄ or NaOH to potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). Fluoride ions are known to activate boronic acids effectively while being less harsh.[16]

  • Protect the Boronic Acid: Convert the boronic acid into a more stable pinacol boronic ester (BPin) , MIDA boronate , or trifluoroborate salt .[7][10][15] These derivatives are significantly more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[15]

  • Employ Anhydrous Conditions: For extremely sensitive substrates, use strictly anhydrous solvents with a base like potassium trimethylsilanolate (KOTMS).[7] This completely avoids water-mediated decomposition.

  • Lower the Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable rate to minimize the rate of decomposition.[7]

Core Problem: Dehalogenation

This side reaction replaces the iodine atom with hydrogen, yielding the indole parent scaffold. It typically occurs when the Ar-Pd(II)-I intermediate, formed after oxidative addition, undergoes reaction with a hydride source before it can proceed to reductive elimination.[10]

Solutions:

  • Accelerate Reductive Elimination: This is the most effective strategy. Using the bulky, electron-rich ligands mentioned previously (e.g., SPhos) not only speeds up oxidative addition but also dramatically accelerates the final C-C bond-forming reductive elimination step, which outcompetes the dehalogenation pathway.[5]

  • Scrutinize Your Solvent and Base: Some solvents (like certain alcohols) or bases can act as hydride donors. Ensure you are using high-purity, appropriate reagents.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal palladium catalyst and ligand for this compound?

A1: The choice depends on balancing activity, stability, and practicality. For a sterically hindered and potentially inhibitory substrate like this compound, a high-performance system is required.

Catalyst / Ligand SystemProsConsBest For...
Pd(PPh₃)₄ Pd(0) source (no pre-activation needed); widely available.Lower activity for hindered substrates; sensitive to air.Simpler, less hindered aryl iodides. Often a good starting point.
Pd(OAc)₂ / SPhos Excellent for hindered substrates; high turnover numbers.[8]Requires in situ reduction of Pd(II); ligand can be expensive.Sterically demanding couplings like this compound.
Pd(dppf)Cl₂ Air-stable, robust precatalyst; good general performance.[13]May be less active than modern Buchwald systems for extremely hindered cases.A reliable workhorse for a broad range of aryl halides.
PEPPSI™-IPr (NHC Cat.)Highly active and thermally stable; excellent for challenging substrates.[9][10]Can be more expensive; scope may vary.Cases where phosphine ligands fail; high-temperature reactions.

Recommendation: For this compound, start with a system known for high activity with hindered substrates, such as Pd(OAc)₂ with SPhos or XPhos , or the Pd(dppf)Cl₂ catalyst.

Q2: What is the role of the base, and which one should I use?

A2: The base is crucial for activating the boronic acid. It reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then participates in the transmetalation step with the palladium complex.[7]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common bases. Cs₂CO₃ is more soluble in organic solvents and often gives better results but is more expensive. K₂CO₃ is a cost-effective choice and works well in many cases, often requiring a co-solvent like water to aid solubility.[16][17]

  • Phosphates (K₃PO₄): This is a stronger base than carbonates and is often the key to success for difficult couplings, including those with aryl chlorides or hindered partners.[7] It is highly recommended for the 7-iodoindole system.

  • Fluorides (KF): A milder base that is particularly effective for sensitive boronic acids prone to decomposition.

Recommendation: Begin with K₃PO₄ in a solvent system like dioxane/water or THF/water. If protodeboronation is a major issue, switch to KF or Cs₂CO₃ .

Q3: Should I protect the indole N-H group?

A3: This is a classic dilemma. Historically, N-protection (e.g., with Boc, Ts, or SEM groups) was standard practice to prevent the acidic proton from interfering with the catalyst.[1][12]

  • Pros of Protection: Prevents catalyst inhibition by the acidic N-H, can improve substrate solubility, and simplifies product purification by removing the polar N-H group.

  • Cons of Protection: Adds two steps to your synthesis (protection and deprotection), which lowers overall yield and increases cost and labor.

Expert Insight: With the advent of modern, highly active catalyst systems (e.g., those using Buchwald ligands), N-H protection is often no longer necessary.[1] These advanced catalysts are so efficient that the desired cross-coupling reaction occurs much faster than the catalyst inhibition, rendering the N-H group a non-issue.

Recommendation: Attempt the reaction on the unprotected this compound first. Use a robust catalyst system like Pd(OAc)₂/SPhos with K₃PO₄. Only consider N-protection if you have exhausted other optimization strategies and still observe low yields attributable to catalyst inhibition.

Part 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (solvent)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add them to the Schlenk flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane and water to the flask to create a 10:1 dioxane/water mixture (e.g., 5 mL dioxane, 0.5 mL water for a 0.5 mmol scale reaction).

  • Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 30 minutes while stirring. Alternatively, use three freeze-pump-thaw cycles.

  • Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture in a preheated oil bath to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-1H-indole.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_boronate pd0 L₂Pd⁰ (Active Catalyst) oa_complex L₂Pdᴵᴵ(Ar)(I) pd0->oa_complex Oxidative Addition trans_complex L₂Pdᴵᴵ(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 7-Aryl-1H-indole (Ar-Ar') trans_complex->product aryl_iodide This compound (Ar-I) aryl_iodide->pd0 boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (OH⁻) boronate->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Preventing deiodination side reactions with 7-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination Side Reactions in Cross-Coupling Methodologies

Welcome to the Technical Support Center for 7-iodo-1H-indole. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you mitigate the common challenge of deiodination and other side reactions, thereby optimizing your reaction outcomes.

Introduction to the Challenge: The Deiodination of this compound

This compound is a valuable starting material in organic synthesis, particularly for the introduction of diverse functionalities at the 7-position of the indole scaffold through transition-metal-catalyzed cross-coupling reactions. However, the carbon-iodine bond at this position can be susceptible to cleavage, leading to the formation of the undesired deiodinated byproduct, 1H-indole. This hydrodehalogenation side reaction not only consumes the starting material and reduces the yield of the desired product but also complicates purification processes.

This guide provides a comprehensive overview of the factors influencing deiodination and practical strategies to minimize its occurrence in three major cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why is deiodination a common side reaction with this compound?

A1: Deiodination, or hydrodehalogenation, is a common side reaction for aryl iodides in palladium-catalyzed cross-coupling reactions. The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents, or trace amounts of water. This Pd-H species can then react with the this compound coordinated to the palladium center, leading to the reductive cleavage of the C-I bond and formation of 1H-indole. The N-H proton of the indole ring can also play a role in the reaction mechanism, sometimes complicating the catalytic cycle.

Q2: Is the 7-position of indole particularly susceptible to deiodination compared to other positions?

A2: While direct comparative studies on the deiodination rates of all iodoindole isomers are not extensively documented, the electronic and steric environment of the C-I bond influences its reactivity. The proximity of the iodine atom at the 7-position to the indole nitrogen and the fused benzene ring can affect its interaction with the catalyst and its susceptibility to side reactions. It is generally observed that the reactivity of aryl halides in both the desired coupling and undesired dehalogenation follows the order I > Br > Cl.

Q3: Should I protect the indole nitrogen (N-H) before performing cross-coupling reactions?

A3: N-protection can be a highly effective strategy to prevent side reactions and improve yields in many cross-coupling reactions involving N-heterocycles. The acidic N-H proton can interfere with the catalytic cycle, and protecting it can circumvent these issues. However, successful couplings with N-unprotected iodoindoles have been reported. For 7-substituted indoles, steric hindrance can make the installation of some protecting groups, like the tosyl (Ts) group, challenging.[1] The decision to use an N-protecting group should be based on the specific reaction, the scale of the synthesis, and the tolerance of subsequent reaction steps to the protecting group.

Q4: How can I monitor the extent of deiodination in my reaction?

A4: The formation of the 1H-indole byproduct can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for separating and quantifying the starting material (this compound), the desired product, and the deiodinated side product (1H-indole).[2][3][4][5][6] 1H NMR spectroscopy can also be used to distinguish between these compounds by observing the characteristic signals of the aromatic protons.[7][8][9][10]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, when working with this compound, deiodination can be a significant competing reaction.

Issue: Significant Formation of 1H-Indole

This is the most common issue, indicating that the hydrodehalogenation pathway is competing effectively with the desired cross-coupling.

Troubleshooting Workflow

start High Deiodination Observed base Optimize Base start->base Mild, non-nucleophilic base catalyst Modify Catalyst/Ligand base->catalyst Bulky, electron-rich ligand solvent Change Solvent catalyst->solvent Aprotic, anhydrous solvent temp Lower Temperature solvent->temp Lowest effective temperature n_protection Consider N-Protection temp->n_protection If issues persist boronic Check Boronic Acid/Ester Quality n_protection->boronic Ensure high purity outcome Improved Yield boronic->outcome

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Solutions:

  • Base Selection: The choice of base is critical. Strong, nucleophilic bases can promote the formation of Pd-H species.

    • Recommendation: Use weaker, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong bases like alkoxides if deiodination is severe.

  • Catalyst and Ligand System: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of productive reductive elimination versus deiodination.

    • Recommendation: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can accelerate the desired C-C bond formation and sterically hinder the approach of hydride species.

  • Solvent: Protic solvents can be a source of protons leading to deiodination.

    • Recommendation: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF. Ensure all solvents and reagents are rigorously dried.

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of deiodination more than the desired coupling.

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate. A temperature screen is often beneficial.

  • N-Protection: As discussed in the FAQs, protecting the indole nitrogen can prevent its interference with the catalytic cycle.

    • Recommendation: Consider protecting the indole with a group such as Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). While sterically challenging for the 7-position, it can be a very effective strategy.[11]

  • Boronic Acid/Ester Quality: Degraded boronic acid can lead to sluggish reactions, allowing more time for side reactions to occur.

    • Recommendation: Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester, such as a pinacol ester.

Optimized Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Precatalysts that readily form the active Pd(0) species.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote reductive elimination.
Base K₃PO₄, Cs₂CO₃Milder, non-nucleophilic bases that minimize Pd-H formation.
Solvent 1,4-Dioxane, TolueneAnhydrous, aprotic solvents to avoid proton sources.
Temperature 60-100 °COptimize for the specific substrate; lower temperature is often better.[11]
N-Protection Boc, SEM (optional)Can prevent side reactions involving the N-H proton.[11]

Troubleshooting Guide: Heck Coupling

The Heck reaction is a powerful tool for the vinylation or arylation of this compound. Deiodination and double bond isomerization are potential side reactions.

Issue: Low Yield and/or Formation of 1H-Indole

Similar to the Suzuki coupling, the formation of the deiodinated byproduct is a primary concern.

Troubleshooting Workflow

start Low Yield/Deiodination in Heck Reaction base Optimize Base start->base Non-coordinating, hindered base catalyst Modify Catalyst/Ligand base->catalyst Phosphine-free or specific phosphine ligands solvent Change Solvent catalyst->solvent Anhydrous, aprotic solvent additives Consider Additives solvent->additives Ag(I) or Tl(I) salts outcome Improved Yield additives->outcome

Caption: Troubleshooting workflow for Heck coupling.

Detailed Solutions:

  • Base Selection: A non-coordinating, sterically hindered base is often preferred to minimize side reactions.

    • Recommendation: Triethylamine (Et₃N) is a common choice. Inorganic bases like NaHCO₃ or K₂CO₃ can also be effective.

  • Catalyst and Ligand System: The choice of catalyst and ligand can significantly impact the reaction's efficiency and selectivity.

    • Recommendation: Palladium acetate (Pd(OAc)₂) is a common precatalyst. While phosphine ligands can be used, phosphine-free conditions or the use of specific ligands like SOHP (sulfoxide-2-hydroxypyridine) have been shown to control regioselectivity in indole Heck reactions.[12]

  • Solvent: Anhydrous, aprotic solvents are generally recommended.

    • Recommendation: DMF, 1,4-dioxane, or toluene are suitable choices.

  • Additives: The addition of certain salts can suppress side reactions like double bond isomerization.[13]

    • Recommendation: The addition of silver salts (e.g., Ag₂CO₃) or thallium salts can promote a cationic pathway and accelerate the desired reaction.

Optimized Conditions for Heck Coupling

ParameterRecommendationRationale
Catalyst Pd(OAc)₂A common and effective palladium precatalyst.
Ligand Phosphine-free or specific ligands (e.g., SOHP)To control selectivity and minimize side reactions.[12]
Base Et₃N, NaHCO₃, K₂CO₃To neutralize the HI generated during the reaction.
Solvent DMF, 1,4-Dioxane, TolueneAnhydrous, aprotic solvents.
Temperature 80-120 °CHigher temperatures are often required for the Heck reaction.
Additives Ag₂CO₃ (optional)To suppress double bond isomerization.[13]

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. Besides deiodination, homocoupling of the alkyne (Glaser coupling) is a common side reaction.

Issue: Deiodination and/or Significant Alkyne Homocoupling

The presence of both the deiodinated indole and the homocoupled alkyne indicates a suboptimal catalytic system.

Troubleshooting Workflow

start Deiodination/Homocoupling in Sonogashira copper_free Employ Copper-Free Conditions start->copper_free To minimize Glaser coupling base Optimize Base copper_free->base Organic or inorganic base catalyst Modify Catalyst/Ligand base->catalyst PdCl₂(PPh₃)₂ or similar solvent Change Solvent catalyst->solvent Amine-free solvent system outcome Improved Yield solvent->outcome

Caption: Troubleshooting workflow for Sonogashira coupling.

Detailed Solutions:

  • Copper-Free Conditions: The copper(I) co-catalyst is often responsible for promoting the homocoupling of the alkyne.

    • Recommendation: Employing a copper-free Sonogashira protocol can significantly reduce the formation of this byproduct.[14][15][16][17][18]

  • Base Selection: Both organic and inorganic bases can be used. The choice may depend on whether a copper-free system is employed.

    • Recommendation: In copper-free systems, bases like TBAF (tetrabutylammonium fluoride) or Cs₂CO₃ can be effective.[15][16] In traditional systems, an amine base like triethylamine or diisopropylamine is used, often serving as the solvent as well.

  • Catalyst and Ligand System: A variety of palladium catalysts can be used.

    • Recommendation: PdCl₂(PPh₃)₂ is a commonly used and effective catalyst for Sonogashira couplings.[15]

  • Solvent: The choice of solvent can influence the reaction outcome.

    • Recommendation: In copper-free systems, solvents like THF or 1,4-dioxane can be used.[16] For traditional Sonogashira reactions, the amine base can sometimes be used as the solvent.

Optimized Conditions for Sonogashira Coupling

ParameterRecommendationRationale
Catalyst PdCl₂(PPh₃)₂A robust and widely used palladium catalyst.[15]
Co-catalyst None (Copper-Free)To minimize alkyne homocoupling.[14]
Base TBAF, Cs₂CO₃, or Et₃NThe choice depends on the specific protocol (copper-free vs. traditional).[15][16]
Solvent THF, 1,4-Dioxane, or neat AmineSolvent choice is dependent on the reaction conditions.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for Sonogashira couplings.

Conclusion

The deiodination of this compound is a manageable side reaction. By carefully selecting the reaction parameters—particularly the base, catalyst/ligand system, and solvent—researchers can significantly improve the yields of their desired cross-coupled products. This guide provides a starting point for troubleshooting and optimization. It is always recommended to perform small-scale optimization experiments to identify the ideal conditions for your specific substrate and coupling partner.

References

Technical Support Center: Purification of 7-iodo-1H-indole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 7-iodo-1H-indole derivatives. Column chromatography is a cornerstone technique for isolating these valuable compounds, yet their unique chemical properties can present specific challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound derivatives, offering step-by-step solutions grounded in chemical principles.

Issue 1: Product Degradation and Discoloration on the Column

  • Question: My initial TLC analysis of the crude product shows a clean spot, but after running a silica gel column, the collected fractions are discolored (often pink, purple, or brown) and TLC of these fractions shows multiple new spots, indicating decomposition. What is causing this, and how can I prevent it?

  • Answer: This is a frequent and significant issue. Indoles, particularly those with electron-donating or halogen substituents, can be sensitive to the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze degradation, polymerization, or de-iodination of sensitive indole derivatives.[1] Aerial oxidation, which can be accelerated by the large surface area of the silica gel, is another major cause of discoloration.[2]

    Root Cause Analysis & Solution Workflow:

    dot digraph "Troubleshooting Product Degradation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    // Nodes Start [label="Observe Degradation\n(Color Change, New TLC Spots)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Silica [label="Is standard silica gel being used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Deactivate_Silica [label="Deactivate Silica Gel", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deactivation_Method [label="Flush column with eluent containing 0.5-1% triethylamine (TEA).\nContinue elution with TEA-containing mobile phase.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Use_Alumina [label="Switch to Alternative Stationary Phase", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alumina_Details [label="Use neutral or basic alumina to avoid acidic sites.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Speed [label="Is the purification process slow?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Work_Quickly [label="Optimize for Speed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Speed_Details [label="Do not let the compound sit on the column for extended periods.\nHave all fractions and solvents ready in advance.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Atmosphere [label="Is the compound highly sensitive to air?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Inert_Atmosphere [label="Use an Inert Atmosphere", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inert_Details [label="Run the column under a positive pressure of nitrogen or argon.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Alternative_Purification [label="Consider Alternative Purification Methods", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alternative_Details [label="Recrystallization for solid products (>85-90% purity).\nPreparative HPLC for high-value or very sensitive compounds.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

    // Connections Start -> Check_Silica; Check_Silica -> Deactivate_Silica [label="Yes"]; Deactivate_Silica -> Deactivation_Method; Check_Silica -> Check_Speed [label="No\n(or if deactivation is insufficient)"]; Deactivate_Silica -> Check_Speed; Use_Alumina -> Alumina_Details; Check_Silica -> Use_Alumina [label="Yes, consider switching"]; Check_Speed -> Work_Quickly [label="Yes"]; Work_Quickly -> Speed_Details; Work_Quickly -> Check_Atmosphere; Check_Speed -> Check_Atmosphere [label="No"]; Check_Atmosphere -> Inert_Atmosphere [label="Yes"]; Inert_Atmosphere -> Inert_Details; Inert_Atmosphere -> Alternative_Purification; Check_Atmosphere -> Alternative_Purification [label="No\n(or if other methods fail)"]; Alternative_Purification -> Alternative_Details; } enddot Caption: Workflow for troubleshooting product degradation.

    Experimental Protocols:

    • Silica Gel Deactivation:

      • Pack the column with silica gel as usual.

      • Prepare your initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

      • Add triethylamine (TEA) to this solvent to a final concentration of 0.5-1% (v/v).

      • Flush the packed column with at least 2-3 column volumes of this TEA-containing solvent to neutralize the acidic sites.[1]

      • Dissolve your crude product in a minimal amount of the mobile phase (or a suitable solvent) and load it onto the column.

      • Continue the chromatography, ensuring that all subsequent mobile phases in your gradient also contain 0.5-1% TEA.

    • 2D TLC for Stability Test:

      • Spot your crude material in one corner of a TLC plate.

      • Run the TLC in your chosen solvent system as usual.

      • Dry the plate completely.

      • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

      • Run the TLC again in the same solvent system.

      • If the compound is stable, the spots will align on a 45-degree diagonal. If new spots appear off this diagonal, it indicates degradation on the silica.[3][4]

Issue 2: Poor Separation of Product from Impurities

  • Question: My this compound derivative has a very similar Rf to a persistent impurity, leading to co-elution and impure fractions. How can I improve the resolution?

  • Answer: Achieving good separation between compounds with similar polarities is a common chromatographic challenge. The solution lies in systematically optimizing the stationary and mobile phases to exploit subtle differences in the analyte-adsorbent interactions.

    Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Fine-tune Solvent Ratio: If you are using a binary system like hexane/ethyl acetate, try adjusting the ratio in small increments (e.g., from 90:10 to 92:8). This can elongate the elution profile and improve separation.

      • Change Solvent Selectivity: Replace one of the solvents with another of similar polarity but different chemical nature. For example, substitute ethyl acetate with dichloromethane (DCM) or a hexane/DCM/ethyl acetate ternary mixture. Different solvents interact differently with your compounds and the stationary phase, which can alter selectivity.[5][6]

      • Isocratic vs. Gradient Elution: If using a gradient, a shallower gradient around the elution point of your compound can significantly improve resolution. Conversely, if you are using an isocratic system, switching to a shallow gradient might provide the necessary resolving power.[5]

    • Stationary Phase Considerations:

      • Particle Size: Using silica gel with a smaller particle size (e.g., 40-63 µm vs. 63-200 µm) increases the surface area and the number of theoretical plates, leading to sharper peaks and better resolution.

      • Alternative Adsorbents: If silica gel fails, consider other stationary phases. Alumina can offer different selectivity. For more challenging separations, reversed-phase (e.g., C18-functionalized silica) chromatography, where the mobile phase is polar (like water/methanol or water/acetonitrile) and the stationary phase is non-polar, can be highly effective for separating indole derivatives.[7][8]

    • Column Loading and Dimensions:

      • Loading Technique: Overloading the column is a primary cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Always dissolve the sample in the minimum amount of solvent and apply it as a narrow band.[9] Dry loading (adsorbing the crude product onto a small amount of silica before adding it to the column) is highly recommended for compounds with poor solubility in the mobile phase.[10]

      • Column Geometry: Use a longer, narrower column for difficult separations. This increases the path length and residence time, allowing for better resolution between closely eluting compounds.

Issue 3: Product Fails to Elute or Elutes Very Slowly (Tailing)

  • Question: My product seems to be stuck at the top of the column, or it elutes as a long, trailing band over many fractions, resulting in low concentration and poor recovery. What's happening?

  • Answer: This issue, known as "tailing" or irreversible adsorption, often occurs when the compound interacts too strongly with the stationary phase. For indoles, which have a weakly basic nitrogen, this can be due to strong interactions with acidic silanol groups on silica.[2]

    Troubleshooting Steps:

    • Check Mobile Phase Polarity: The eluent may simply be too non-polar. Gradually increase the percentage of the polar solvent in your mobile phase. If the compound begins to elute but trails, you can sometimes increase the polarity more significantly after the main impurities have eluted to push the product off the column faster.[11]

    • Deactivate the Silica: As described in Issue 1 , the acidity of silica is a common culprit. Adding 0.5-1% triethylamine to your eluent will cap the acidic sites, reducing strong interactions and allowing the indole to elute more cleanly.[1][2]

    • Add a Competitive Solvent: For highly polar indoles (e.g., those with additional hydroxyl or carboxyl groups), adding a small amount of a more competitive solvent like methanol (e.g., 1-5%) to your ethyl acetate or DCM can help displace the compound from the stationary phase and improve peak shape.

    • Consider a "Methanol Purge": If you suspect your compound is still on the column after your planned elution, you can flush the column with 100% methanol. This highly polar solvent will strip off most remaining compounds.[3] While this may not yield a pure product, it can confirm if the compound was irreversibly adsorbed.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for purifying a novel this compound derivative?

    • A1: A mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is the most common and effective starting point. Begin by running TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) to find a system that gives your product an Rf value between 0.2 and 0.4. This range typically provides a good balance for separation on a column.[11] For more polar iodoindoles, a dichloromethane/methanol system might be more appropriate.

  • Q2: How do I visualize this compound derivatives on a TLC plate?

    • A2: this compound derivatives are generally UV-active due to the aromatic indole ring system. The most common non-destructive method is to view the TLC plate under short-wave UV light (254 nm), where the compound will appear as a dark spot against a fluorescent green background.[12][13] For destructive visualization, several stains are effective for indoles:

      • p-Anisaldehyde Stain: Gives a range of colors with different functional groups and is often effective for indoles.[14]

      • Vanillin Stain: Similar to p-anisaldehyde, useful for a variety of functional groups.[12]

      • Potassium Permanganate (KMnO4) Stain: Reacts with any oxidizable functional groups, appearing as yellow spots on a purple background.[12][15]

      • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[12][13]

  • Q3: Should I use silica gel or alumina as the stationary phase?

    • A3: Standard silica gel is the default choice for most purifications due to its versatility and resolving power.[1] However, if you experience significant product degradation that cannot be mitigated by deactivating the silica with triethylamine, switching to neutral or basic alumina is an excellent alternative.[1][16] Alumina lacks the strong acidic sites of silica and is better suited for acid-sensitive compounds.

  • Q4: Can I use reversed-phase chromatography for these compounds?

    • A4: Yes, reversed-phase (RP) chromatography is a powerful technique for purifying indoles, especially if normal-phase fails to provide adequate separation or if the compounds are highly polar.[7][17] In RP-HPLC or MPLC, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile).[8][18] The elution order is inverted, with the most polar compounds eluting first.

  • Q5: How does the pH of the mobile phase affect the purification?

    • A5: The pH of the mobile phase is critical, especially for indole derivatives that have ionizable functional groups (e.g., carboxylic acids or basic side chains).[19][20] The indole N-H is very weakly acidic and generally not affected by typical chromatographic conditions. However, for other functional groups, controlling the pH ensures they remain in a single, non-ionized state, which leads to sharper peaks and more reproducible retention times.[21][22] For example, when purifying an indole-carboxylic acid, adding a small amount of acetic acid (0.1-1%) to the mobile phase can suppress the deprotonation of the acid, preventing tailing.[3]

Data Summary Table

The following table provides typical starting conditions for column chromatography of this compound derivatives based on their relative polarity. The Rf values are approximate and should be optimized for each specific compound using TLC.

Compound PolarityTypical Functional GroupsRecommended Stationary PhaseSuggested Mobile Phase System (v/v)Target Rf on TLC
Low Alkyl, Benzyl, simple ethersSilica GelHexane / Ethyl Acetate (95:5 to 80:20)0.2 - 0.4
Medium Esters, Ketones, Nitriles, AmidesSilica GelHexane / Ethyl Acetate (80:20 to 50:50)0.2 - 0.4
High Alcohols, Carboxylic Acids, unprotected N-HSilica Gel (+1% TEA or AcOH) or AluminaDichloromethane / Methanol (99:1 to 90:10)0.2 - 0.4
Very High / Ionic Amino acids, Quaternary saltsReversed-Phase (C18)Water / Acetonitrile (+0.1% TFA or FA)N/A (Optimize by HPLC)

TEA = Triethylamine (for basic/neutral compounds), AcOH = Acetic Acid (for acidic compounds), TFA = Trifluoroacetic acid, FA = Formic Acid.

References

Recrystallization of 7-iodo-1H-indole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 7-iodo-1H-indole via recrystallization. It is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during this critical purification step.

Introduction to Recrystallization of this compound

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a crystalline solid with a melting point in the range of 52-56 °C, selecting the appropriate solvent and optimizing the recrystallization conditions are paramount to achieving high purity. This guide will walk you through the process, from solvent selection to troubleshooting common issues, ensuring a robust and reproducible purification protocol.

Core Principles of Solvent Selection

The ideal recrystallization solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.

  • Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution to allow for high recovery.

  • Inertness: The solvent should not react with this compound.

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of this compound to prevent "oiling out".[1]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can draw upon established methods for similar compounds and general solubility principles. Indole and its derivatives are generally more soluble in organic solvents than in water.[3]

A previously reported method for the purification of 7-iodoindole involves recrystallization from hexane , yielding colorless plates. Another effective approach for a related derivative, this compound-3-carbonitrile, utilizes a mixed solvent system of ethanol/hexane .[4] These provide excellent starting points for your experiments.

Recommended Recrystallization Protocols

Based on available data and general laboratory practice, here are two recommended protocols for the recrystallization of this compound. It is strongly advised to first perform a small-scale test to determine the optimal solvent and conditions for your specific sample.

Protocol 1: Single Solvent Recrystallization with Hexane

This protocol is based on a documented method for purifying 7-iodoindole.

Step-by-Step Methodology:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot hexane while gently heating and stirring until the solid completely dissolves. Avoid adding an excess of solvent to maximize recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization with Ethanol/Hexane

This protocol is an adaptation from a method used for a similar iodo-indole derivative and can be effective if the compound is too soluble in one solvent and not soluble enough in another.[1][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/hexane mixture.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

Problem Probable Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce Crystallization: - Seeding: Add a seed crystal of pure this compound. - Scratching: Scratch the inside of the flask with a glass rod at the meniscus.
Oiling Out (Formation of an oil instead of crystals)- The melting point of the compound is lower than the boiling point of the solvent, and the compound is coming out of a highly concentrated solution above its melting point.- Presence of significant impurities that depress the melting point.- Add More Solvent: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.- Consider a Mixed Solvent System: A mixed solvent system can sometimes prevent oiling out.
Low Recovery of Purified Product - Too much solvent was used during dissolution.- The crystals were washed with too much cold solvent, or the solvent was not cold enough.- Premature crystallization during hot filtration.- Minimize Solvent Usage: Use the minimum amount of hot solvent necessary for complete dissolution.- Optimize Washing: Use a minimal amount of ice-cold solvent for washing.- Prevent Premature Crystallization: Ensure the funnel and receiving flask are pre-heated during hot filtration.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- Use of Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.
Crystals Form in the Funnel During Hot Filtration - The solution is cooling too quickly in the funnel.- Pre-heat the Funnel: Use a stemless funnel and pre-heat it with hot solvent or a heat lamp.- Work Quickly: Filter the hot solution in small portions.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound should appear as colorless plates or a light yellow to yellow solid.

Q2: How can I assess the purity of my recrystallized this compound?

A2: The purity can be assessed by several methods:

  • Melting Point Determination: A sharp melting point range close to the literature value (52-56 °C) is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Spectroscopic Methods: NMR, IR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q3: My crude this compound is a dark oil. Can I still use recrystallization?

A3: Yes, but it may require a preliminary purification step. If the material is very impure, "oiling out" is more likely. Consider performing a column chromatography first to remove the bulk of the impurities, followed by recrystallization of the partially purified solid.

Q4: What are some common impurities in crude this compound?

A4: Common impurities can arise from the starting materials or side reactions during synthesis. For instance, in syntheses involving indole, substituted indoles and other aromatic compounds can be present as impurities.[5] In the synthesis of a this compound derivative, a potential side product is 1,2-bis(7-iodo-1H-indol-3-yl)ethane-1,2-dione.[4] The choice of recrystallization solvent can be tailored to selectively leave these impurities in the mother liquor.

Q5: What is the thermal stability of this compound?

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process for this compound.

RecrystallizationWorkflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Premature Crystals cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath isolate Vacuum Filtration ice_bath->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Logic

This diagram outlines the decision-making process when encountering common recrystallization problems.

TroubleshootingLogic start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_recovery Low Recovery start->low_recovery reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Too much solvent induce_crystallization Induce Crystallization (Seed/Scratch) no_crystals->induce_crystallization Supersaturated add_solvent Add More Solvent & Cool Slowly oiling_out->add_solvent Yes change_solvent Change Solvent/ Use Mixed Solvents oiling_out->change_solvent Persistent minimize_solvent Minimize Solvent Usage low_recovery->minimize_solvent Yes optimize_wash Optimize Washing (Minimal Cold Solvent) low_recovery->optimize_wash Yes

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Sonogashira Reactions with Electron-Deficient Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for one of the most powerful, yet sometimes challenging, C-C bond-forming reactions in modern synthesis: the Sonogashira coupling, specifically applied to electron-deficient indole scaffolds. The indole nucleus is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutics.[1][2] This guide is designed to help you navigate the complexities of coupling these challenging substrates, turning low yields and side reactions into successful, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 5-bromo-7-nitroindole is giving very low yield or not working at all. What is the most likely cause?

A: The primary culprit is almost certainly the slow rate of oxidative addition of the electron-deficient aryl halide to the palladium(0) catalyst.[3] Electron-withdrawing groups (like nitro) deactivate the C-X bond, making this initial, rate-limiting step of the catalytic cycle very difficult. Standard catalysts like Pd(PPh₃)₄ often fail under these conditions.[4] You will likely need to employ a more robust catalytic system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and potentially higher reaction temperatures to drive the reaction forward.[5][6]

Q2: I'm observing a major byproduct that corresponds to the dimer of my terminal alkyne. How can I prevent this?

A: You are observing Glaser coupling, a common side reaction in copper-cocatalyzed Sonogashira reactions.[4] This oxidative homocoupling of the alkyne is promoted by the copper(I) salt, especially in the presence of oxygen.[6][7] To minimize it, you have two main strategies:

  • Rigorous Deoxygenation: Ensure your solvent and base are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with argon or nitrogen for an extended period. Maintain a strict inert atmosphere throughout the reaction.

  • Switch to a Copper-Free Protocol: Many modern Sonogashira variations are designed to work efficiently without a copper cocatalyst, completely eliminating the primary pathway for Glaser coupling.[4][7] These methods are highly recommended for sensitive or complex substrates.

Q3: Is it necessary to protect the N-H group of my electron-deficient indole before attempting the coupling?

A: While not always strictly necessary, N-protection is a highly reliable strategy for improving yields and reproducibility. The indole N-H proton is acidic and can interfere with the reaction in several ways: it can be deprotonated by the base, potentially coordinating to and inhibiting the palladium catalyst, or leading to undesired side reactions.[4][8] Protecting groups like tosyl (Ts) or boc (tert-butoxycarbonyl) can effectively prevent these issues.[9][10] However, successful couplings on N-H indoles have been reported, but they often require careful optimization of the catalyst system and base.[4] If you are facing difficulties, N-protection should be one of the first modifications you consider.

Q4: What is the best "go-to" catalyst system for a challenging Sonogashira coupling with an indole substituted with an ester or cyano group?

A: For electron-deficient indoles, especially less reactive aryl bromides, you should move beyond traditional triphenylphosphine-based catalysts. A highly effective starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PhCN)₂ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[5][6] N-Heterocyclic carbene (NHC) palladium complexes have also emerged as powerful catalysts for these difficult transformations.[7][11] These advanced systems enhance the rate of oxidative addition and provide greater stability to the active catalytic species.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures by explaining the underlying chemical principles and providing actionable solutions.

Issue 1: Low or No Product Yield

A failure to form the desired product is the most common issue, often stemming from multiple potential points of failure in the catalytic cycle.

Start Reaction Failure: Low/No Yield Cause_OA Cause: Inefficient Oxidative Addition Start->Cause_OA Cause_Deactivation Cause: Catalyst Deactivation Start->Cause_Deactivation Cause_NH Cause: N-H Interference Start->Cause_NH Solution_Ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Cause_OA->Solution_Ligand Solution_Temp Solution: Increase Reaction Temperature (80-110 °C) Cause_OA->Solution_Temp Solution_Solvent Solution: Switch to Non-Coordinating Solvent (Toluene, Dioxane) Cause_Deactivation->Solution_Solvent Solution_Reagents Solution: Use High-Purity Reagents & Fresh Catalyst Cause_Deactivation->Solution_Reagents Solution_Protect Solution: Protect Indole Nitrogen (Boc, Ts) Cause_NH->Solution_Protect Solution_Base Solution: Screen Inorganic Bases (Cs₂CO₃, K₂CO₃) Cause_NH->Solution_Base

Caption: Troubleshooting workflow for low yield in Sonogashira couplings.

A. Inefficient Oxidative Addition

  • Causality: The electron density on the indole ring is significantly reduced by electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R). This makes the carbon-halide bond stronger and less susceptible to cleavage by the Pd(0) catalyst, effectively stalling the reaction at its first step.[3] This effect is more pronounced for aryl bromides and chlorides compared to iodides.[11]

  • Solutions & Protocols:

    • Upgrade Your Ligand: Standard phosphine ligands like PPh₃ are often not electron-rich enough. Switch to bulky biarylphosphine ligands that promote the formation of a highly reactive, monoligated "L-Pd(0)" species.

    • Increase Temperature: For stubborn aryl bromides, increasing the temperature to 80-110 °C in a sealed vessel is often necessary to provide the activation energy needed for oxidative addition.[3][4]

    • Use a More Reactive Halide: If synthetically feasible, start from the iodo-indole instead of the bromo-indole. The C-I bond is weaker and undergoes oxidative addition much more readily.[11]

B. Catalyst Deactivation

  • Causality: The active Pd(0) species is sensitive and can be deactivated through several pathways. Coordinating solvents like DMF can sometimes bind too strongly to the palladium center, inhibiting substrate binding.[4] More commonly, the catalyst can precipitate out of solution as palladium black, especially at high temperatures or if the ligand is not robust enough to stabilize the metal center.

  • Solutions & Protocols:

    • Solvent Choice: Switch from coordinating solvents like THF or DMF to less coordinating alternatives such as toluene, dioxane, or cyclopentyl methyl ether (CPME).[4]

    • Ensure Reagent Purity: Use freshly purchased or purified solvents and bases. Impurities can poison the catalyst. Ensure your palladium precatalyst has not degraded during storage.

C. N-H Interference

  • Causality: The indole N-H is weakly acidic. In the presence of the amine base, it can be partially deprotonated to form an indolide anion. This anion can coordinate to the palladium catalyst, altering its reactivity or leading to deactivation.

  • Solutions & Protocols:

    • N-Protection: The most robust solution is to protect the indole nitrogen. A tosyl group is particularly effective for activating the ring towards coupling.[10]

    • Base Screening: If N-protection is not desired, switching from an amine base to an inorganic base like Cs₂CO₃ or K₂CO₃ can sometimes circumvent the issue by altering the reaction environment.[4][5]

Issue 2: Significant Formation of Side Products

The appearance of major side products indicates that a competing reaction pathway is out-pacing your desired coupling.

A. Alkyne Homocoupling (Glaser Coupling)

  • Causality: This is a copper-mediated oxidative dimerization of your terminal alkyne. It is the most common side reaction and is highly sensitive to the presence of oxygen.[6][7]

  • Solutions & Protocols:

    • Implement a Copper-Free Protocol: This is the most effective solution. Modern catalyst systems are highly efficient without copper, directly addressing the root cause of the problem. See Protocol 2 below for a detailed example.

    • Optimize Copper-Catalyzed Conditions: If you must use copper, minimize its loading (0.5–2 mol % is often sufficient). Crucially, ensure all components (solvent, base, reaction vessel) are rigorously deoxygenated before adding the catalyst and alkyne.

B. Dehalogenation of the Indole

  • Causality: This occurs when the haloindole is consumed but replaced with a hydrogen atom instead of the alkyne. This can happen through various pathways, sometimes involving the amine base or trace water acting as a proton source after the oxidative addition step.

  • Solutions & Protocols:

    • Use Anhydrous Conditions: While Sonogashira reactions are often tolerant of some water, excessive amounts can promote dehalogenation. Use anhydrous solvents and dry reagents.[12]

    • Change the Base: A bulky, non-nucleophilic amine base like diisopropylethylamine (DIPEA) or an inorganic base may be less prone to causing this side reaction.

Data & Parameter Selection Tables

Table 1: Recommended Catalyst/Ligand Systems for Electron-Deficient Indoles

Haloindole TypeCatalyst PrecursorRecommended LigandTypical Loading (mol%)Comments & References
Iodo-IndolePd(PPh₃)₂Cl₂PPh₃2-5%A classic choice, may work for activated iodides at RT to 60°C.[7]
Bromo-IndolePd(OAc)₂ or Pd₂(dba)₃XPhos or SPhos 1-3% (Pd), 2-6% (Ligand)Excellent for challenging bromides. Requires higher temperatures (80-100°C).[5][6]
Bromo/Chloro-IndolePdCl₂(dppf)dppf3-5%A robust ligand that often improves performance over PPh₃ for bromides.[3]
Any Halo-Indole(IPr)Pd(allyl)ClIPr (NHC Ligand)1-3%N-Heterocyclic Carbene catalysts show high activity and stability.[7][11]

Table 2: Solvent and Base Selection Guide

Issue EncounteredRecommended SolventRecommended BaseRationale & References
Catalyst DeactivationToluene, DioxaneTEA, DIPEALess coordinating solvents can prevent catalyst inhibition.[4]
Low Yield with BromoindoleDMF, NMPCs₂CO₃, K₂CO₃Polar aprotic solvents and strong bases can facilitate difficult oxidative additions.[3][5]
Significant Glaser CouplingAny (degassed)Any (degassed)The key is rigorous oxygen exclusion or switching to a copper-free protocol.[6]
N-H InterferenceDioxaneCs₂CO₃An inorganic base may not interact with the N-H group in the same detrimental way as an amine.[5]

Experimental Protocols

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling of 5-Bromo-1-tosyl-1H-indole

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-tosyl-1H-indole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv, 3 mol%), and CuI (0.06 equiv, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent and Base Addition: Through the septum, add degassed toluene (to make a 0.2 M solution) followed by degassed diisopropylamine (DIPA) (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: High-Performance Copper-Free Sonogashira Coupling of 6-Bromo-5-nitro-1H-indole

  • Setup: To an oven-dried reaction tube, add 6-bromo-5-nitro-1H-indole (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and XPhos (0.05 equiv, 5 mol%).

  • Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum. Evacuate and backfill with dry argon three times.

  • Reagent Addition: Add Cs₂CO₃ (2.5 equiv) as a solid. Then, add the terminal alkyne (1.5 equiv) followed by anhydrous, degassed dioxane (to make a 0.15 M solution).

  • Reaction: Tightly seal the tube and place it in a preheated heating block or oil bath at 100 °C. Stir vigorously. Monitor the reaction progress by LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)(X)L₂ Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)(C≡CR)L₂ Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Base Cu_Acetylide->Pd_OA Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base

Caption: Dual catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

References

Section 1: Understanding the Core Problem: The Dual Nature of N-H Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As Senior Application Scientists, we understand the unique challenges researchers face when working with complex substrates. This guide is designed to provide in-depth troubleshooting and practical advice for one of the more notoriously difficult transformations: the cross-coupling of N-H indoles.

The inherent properties of the indole ring system make it a frequent source of catalyst poisoning and reaction failure. This resource will help you diagnose issues, understand the underlying chemical principles, and implement effective solutions to achieve consistent and high-yielding results.

The primary challenge with N-H indoles in palladium-catalyzed cross-coupling stems from the indole nitrogen itself. It can act as both a nucleophile and a coordinating agent, often leading the catalyst astray from the desired productive cycle.

FAQ 1: Why are N-H indoles so challenging for cross-coupling reactions compared to N-alkylated indoles?

N-H indoles present a dual-deactivation challenge for palladium catalysts.

  • Coordinating Poison: The nitrogen lone pair in the neutral indole can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or dormant.[1][2] This is particularly problematic with Pd(II) precursors, which are more electrophilic and prone to strong coordination with neutral σ-donors like the indole nitrogen.[2]

  • Acidic Proton Complications: The N-H proton is weakly acidic (pKa ≈ 17 in DMSO). In the presence of the strong bases typically required for cross-coupling, the indole is deprotonated to form the indolide anion. While this anion is the desired nucleophile, its high concentration can lead to catalyst inhibition or decomposition of sensitive ligands.

This dual reactivity profile makes finding a balanced set of conditions—where the catalyst is active enough for coupling but not deactivated by the substrate—a significant challenge.

G Figure 1: Dual Deactivation Pathways of N-H Indole Pd(0)L2 Pd(0)L2 Productive_Complex [Indolyl-Pd(II)-L2-Ar] Pd(0)L2->Productive_Complex Oxidative Addition Inactive_Coordination [Pd(II)L2(Indole)2] (Inactive Complex) Pd(0)L2->Inactive_Coordination Coordination Poisoning Product Product Productive_Complex->Product Reductive Elimination Ligand_Degradation Catalyst Aggregation (Pd Black) Productive_Complex->Ligand_Degradation Base-Mediated Decomposition

Caption: Figure 1: Dual Deactivation Pathways of N-H Indole.

Section 2: Diagnosis and Troubleshooting

A failed or low-yielding reaction is a common starting point. The key is to systematically diagnose the potential cause. This section provides a troubleshooting guide in a question-and-answer format.

FAQ 2: My reaction stalled at low conversion or failed completely. What is the first thing I should check?

Answer: Always start with your reagents. Impurities in the starting materials are a frequent and often overlooked cause of catalyst poisoning.[3]

  • Indole Purity: Indoles can contain trace impurities from their synthesis, such as sulfur-containing compounds (e.g., thiophenes) or other nitrogen heterocycles, which are potent catalyst poisons.[4]

  • Solvent and Base Quality: Ensure solvents are anhydrous and properly degassed. Water can facilitate catalyst decomposition.[5] The quality and handling of the base are also critical; old or improperly stored bases can be less effective or contain moisture.

  • Aryl Halide Purity: The electrophile can also be a source of contamination. Elemental sulfur, for instance, has been identified as a poison in Suzuki reactions originating from the aryl halide synthesis.[4]

Observation Potential Cause Recommended Action
Reaction turns black immediatelyRapid catalyst decomposition (aggregation to Pd black)Check purity of all reagents. Ensure rigorous inert atmosphere. Lower reaction temperature.
No reaction, starting materials intactCatalyst inhibition or failure to activateVerify catalyst/precatalyst integrity. Screen different ligands. Check base effectiveness.
Stalled at 10-30% conversionCatalyst deactivation by substrate or productOptimize ligand and base. Consider slow addition of the base.[6] Use a more robust catalyst system.
Formation of side productsBase-mediated decomposition of starting material or ligandUse a weaker, non-nucleophilic base. Lower the reaction temperature.

Caption: Table 1: Initial Troubleshooting Guide.

FAQ 3: How can I determine if my indole substrate is poisoning the catalyst?

Answer: A simple control experiment can provide strong evidence.

Run a standard, reliable cross-coupling reaction that you know works well in your lab (e.g., coupling of aniline with 4-bromotoluene). Once the reaction is initiated, add a small amount (e.g., 0.2 equivalents) of your N-H indole substrate. If the reaction immediately slows down or stops, it strongly suggests your indole or impurities within it are poisoning the catalyst.

FAQ 4: The reaction mixture is turning dark brown or black. What does this signify?

Answer: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal. This indicates that your active, soluble Pd(0) catalyst has aggregated and fallen out of the catalytic cycle. This can be caused by:

  • Ligand Degradation: The phosphine ligands that stabilize the Pd(0) center may be degrading, often due to reaction with a strong base or impurities.[7]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Insufficient Ligand: An improper palladium-to-ligand ratio can leave the palladium center coordinatively unsaturated and prone to aggregation. An extra equivalent of ligand relative to the palladium source can sometimes improve stability.[8]

Section 3: Mitigation Strategies and Optimization

Once you have a hypothesis for the cause of failure, you can begin to implement targeted solutions.

FAQ 5: What is the role of the ligand, and how do I choose the right one?

Answer: The ligand is arguably the most critical component for a successful N-H indole coupling. It serves two primary functions: stabilizing the palladium center to prevent decomposition and modulating its reactivity to favor the desired catalytic pathway.

For N-H indoles, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald-type ligands) are often the most effective.[1]

  • Steric Bulk: The large size of these ligands creates a protective "pocket" around the palladium atom. This steric hindrance can prevent the indole nitrogen from strongly coordinating and forming inactive complexes.

  • Electron-Donating Ability: Rich electron density on the ligand promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination to release the product.

Ligand Class Examples Pros Cons
Dialkylbiaryl Phosphines RuPhos, XPhos, BrettPhosHigh activity, good for sterically hindered substrates, resistant to deactivation.[1]Can be expensive, air-sensitive.
Ferrocenyl Phosphines dppfRobust, commercially available, good general-purpose ligand.May not be active enough for very challenging substrates.
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI™-IPrHighly active, thermally stable.Can be sensitive to certain functional groups.

Caption: Table 2: Comparison of Common Ligand Classes.

G Figure 2: Troubleshooting Workflow for Failed N-H Indole Coupling Start Reaction Failed (Low/No Yield) Check_Purity Step 1: Assess Reagent Purity (Indole, Aryl Halide, Solvent, Base) Start->Check_Purity Purify Purify Reagents (Recrystallize, Carbon treat, Distill) Check_Purity->Purify Impure? [Yes] Optimize_Catalyst Step 2: Optimize Catalyst System (Ligand, Precatalyst) Check_Purity->Optimize_Catalyst Pure? [No] Purify->Optimize_Catalyst Screen_Ligands Screen Bulky Ligands (e.g., RuPhos, BrettPhos) Optimize_Catalyst->Screen_Ligands Ineffective? [Yes] Optimize_Conditions Step 3: Optimize Reaction Conditions (Base, Solvent, Temp) Optimize_Catalyst->Optimize_Conditions Effective? [No] Screen_Ligands->Optimize_Conditions Screen_Bases Screen Bases (e.g., Cs2CO3, K3PO4) Consider slow addition. Optimize_Conditions->Screen_Bases Ineffective? [Yes] Success Successful Reaction Optimize_Conditions->Success Effective? [No] Screen_Bases->Success

Caption: Figure 2: Troubleshooting Workflow for Failed N-H Indole Coupling.

FAQ 6: Which base should I use? Can the base itself cause problems?

Answer: Base selection is a delicate balance. A base must be strong enough to deprotonate the N-H indole to form the active nucleophile, but not so strong that it causes decomposition of the ligand or starting materials.

  • Common Choices: Carbonates (Cs₂CO₃) and phosphates (K₃PO₄) are often good starting points. They are strong enough to facilitate the reaction but are generally less aggressive than alkoxides (e.g., NaOtBu).

  • The Problem with Strong Bases: Very strong bases can deprotonate the biaryl phosphine ligands, leading to ligand degradation and catalyst deactivation.

  • Slow Addition Strategy: If you suspect base-mediated decomposition is an issue, a slow addition of the base via syringe pump can maintain a low steady-state concentration, minimizing side reactions while still promoting the catalytic cycle. This has been shown to dramatically improve yields in some systems.[6]

Section 4: Key Experimental Protocols

Protocol 1: Purification of Indole Starting Material

This protocol is designed to remove common catalyst poisons.

  • Dissolution: Dissolve the crude indole in a minimum amount of a suitable hot solvent (e.g., toluene or ethanol).

  • Charcoal Treatment: Add a small amount (1-2% w/w) of activated carbon to the hot solution. Activated carbon is effective at adsorbing sulfur-containing impurities and other colored contaminants.

  • Hot Filtration: Swirl the mixture for 5-10 minutes at temperature, then immediately filter the hot solution through a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum. Verify purity by NMR and/or LC-MS before use.

Protocol 2: General Starting Conditions for N-H Indole Buchwald-Hartwig Amination

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the N-H indole (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 2 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of silica gel to remove inorganic salts and the bulk of the palladium. Proceed with standard aqueous workup and purification.

References

Technical Support Center: Improving the Regioselectivity of Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective functionalization of indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Understanding the Landscape of Indole Reactivity

The indole nucleus is a privileged scaffold in a multitude of natural products and pharmaceuticals.[1][2][3] Its functionalization is a cornerstone of medicinal chemistry; however, controlling the site of reaction—the regioselectivity—is a persistent challenge. The indole ring possesses multiple C-H bonds with varying degrees of reactivity, broadly categorized into the pyrrole core (C2 and C3) and the benzene core (C4, C5, C6, and C7).[4]

Inherently, the pyrrole ring is more electron-rich and thus more susceptible to electrophilic attack than the benzene ring.[5][6] Quantum chemical calculations and extensive experimental data confirm that the C3 position is the most nucleophilic site, making it the default position for electrophilic substitution.[6][7][8] This guide will dissect the strategies to override this natural inclination and achieve selective functionalization at any desired position on the indole ring.

Inherent Reactivity Map of the Indole Nucleus

G Indole Indole C3 C3

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor or No C3 Selectivity in Electrophilic Substitution

Question: My electrophilic substitution reaction on an unsubstituted indole is giving me a mixture of products, or the reaction is not proceeding at the C3 position as expected. What could be wrong?

Answer:

While C3 is the most electronically favored position for electrophilic attack, several factors can lead to poor selectivity or reaction failure.

  • Causality: The stability of the cationic intermediate (σ-complex) formed during electrophilic attack dictates the regioselectivity. Attack at C3 allows for delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring, making this pathway highly favorable.[8] Deviation from this outcome suggests that either the reaction conditions are not suitable for a standard electrophilic aromatic substitution (SEAr) mechanism or the substrate itself has unusual electronic properties.

  • Troubleshooting Steps:

    • Verify Reaction Conditions: Many electrophilic substitutions on indole require specific, often mild, conditions to avoid polymerization or side reactions.[9]

      • Nitration: Use milder nitrating agents like benzoyl nitrate or nitrating mixtures in acetic anhydride instead of concentrated nitric and sulfuric acids.[9]

      • Halogenation: Employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a non-polar solvent at low temperatures.[9]

      • Vilsmeier-Haack Formylation: This reaction with DMF and POCl₃ is generally highly selective for C3.[9] If issues arise, check the purity and stoichiometry of your reagents.

    • Solvent Choice: The solvent can influence the reactivity of both the indole and the electrophile.

      • For nitration, acetonitrile has been shown to dramatically increase yields for certain substrates.[10]

      • In palladium-catalyzed arylations, the solvent can play a role in switching regioselectivity between C2 and C3.[11]

    • Substrate Considerations: Highly electron-withdrawing groups on the indole nucleus can deactivate the ring towards electrophilic substitution, requiring harsher conditions which may lead to side products. Conversely, highly electron-donating groups can lead to over-reactivity and polymerization.

Issue 2: Achieving Selective C2 Functionalization

Question: I need to functionalize my indole at the C2 position, but the reaction keeps occurring at C3. How can I direct the reaction to C2?

Answer:

Selective C2 functionalization requires overriding the intrinsic C3 preference. This is a common challenge, and several well-established strategies exist.

  • Causality: To achieve C2 functionalization, you must either block the C3 position or alter the electronic and steric environment of the indole to favor C2 attack.[8] This is typically accomplished through the use of protecting/directing groups or specific transition-metal catalysts.

  • Troubleshooting Workflow:

G start Goal: C2 Functionalization c3_blocked Is C3 already substituted? start->c3_blocked yes_c3_blocked Yes c3_blocked->yes_c3_blocked Yes no_c3_blocked No c3_blocked->no_c3_blocked No proceed_c2 Proceed with direct C2 functionalization (e.g., electrophilic substitution). yes_c3_blocked->proceed_c2 use_dg Utilize a Directing Group (DG) on N1. no_c3_blocked->use_dg final_product Achieve C2-functionalized indole. proceed_c2->final_product dg_choice Select appropriate DG (e.g., P(O)tBu2, Pyridyl, Sulfonyl). use_dg->dg_choice catalyst Employ Transition-Metal Catalysis (Pd, Rh, Ir). use_dg->catalyst ligand_solvent Optimize ligand, solvent, and base. catalyst->ligand_solvent catalyst->final_product

  • Detailed Strategies:

    • Blocking the C3 Position: If your synthetic route allows, starting with a C3-substituted indole is the most straightforward way to direct electrophilic attack to the C2 position.[4][12]

    • N1-Directing Groups: Attaching a directing group to the indole nitrogen is a powerful strategy.[4][8]

      • Mechanism: The directing group coordinates to a metal catalyst, bringing it into close proximity to the C2-H bond, facilitating its activation.

      • Examples: N-(2-pyridyl)sulfonyl and N-pivaloyl groups have been successfully used to direct C2-alkenylation and other C-H functionalizations.[4]

    • Transition-Metal Catalysis:

      • Palladium: Palladium catalysis is widely used for C2-arylation.[13][14] The choice of base can be critical; for instance, using magnesium bases can favor C2 arylation of free (NH)-indoles.[13] Ligand choice is also crucial in controlling regioselectivity in oxidative Heck reactions.[15][16]

      • Iridium and Rhodium: These metals are also effective for C2 C-H activation, often with different directing groups or under different conditions than palladium.[17][18]

Issue 3: Functionalizing the Benzene Ring (C4-C7)

Question: My attempts to functionalize the benzene portion of the indole are failing. The reaction either doesn't proceed, or I get a mixture of products on the pyrrole ring.

Answer:

Functionalizing the less reactive benzene core (C4-C7) is significantly more challenging than modifying the pyrrole ring and almost always requires a directing group strategy.[1][2][3][19][20]

  • Causality: The C-H bonds on the benzene ring are less nucleophilic and have higher activation barriers compared to those on the pyrrole ring.[4][21] Overcoming this requires bringing a catalyst to a specific C-H bond on the benzene ring, which is achieved through chelation assistance from a directing group.

  • Key Strategies and Troubleshooting:

Target PositionDirecting Group (DG)Catalyst SystemPotential Issues & Solutions
C4 C3-pivaloyl or C3-formyl[1][2][3][22][23]Pd(II) or Ir(III)[18][23]Low Yield: Ensure complete installation of the DG. Check catalyst and oxidant quality. Mixture with C2: The oxidant can play a key role. Ag₂O may favor C4, while Cu(OAc)₂·H₂O can favor C2 with an Ir catalyst.[18]
C5 C3-pivaloyl[1][2][3]Pd(II)Poor Selectivity: This position is often challenging. Careful optimization of ligands and additives is necessary.
C6 N-P(O)tBu₂[1][2][3]Cu(I) or Cu(II)DG Removal: The P(O)tBu₂ group can be difficult to remove. Consider alternative DGs if this is a concern.
C7 N-pivaloyl or N-P(O)tBu₂[1][2][3][4]Rh(III) or Pd(II)Steric Hindrance: The bulkiness of the N-pivaloyl group can favor the formation of a six-membered rhodacycle intermediate, leading to C7 functionalization.[4] Ensure the DG is bulky enough.
  • General Troubleshooting for Benzene Ring Functionalization:

    • Directing Group Integrity: Confirm that your directing group is stable under the reaction conditions and has been installed with high efficiency.

    • Catalyst and Ligand Screening: There is no universal catalyst system. Screen different transition metals (Pd, Rh, Ir, Cu) and ligands. Precious metal catalysts with specific ligands are often required.[1][2][3]

    • Transition-Metal-Free Alternatives: For some transformations like borylation and hydroxylation, chelation-assisted methods using BBr₃ can provide C7 or C4 functionalization without a transition metal, which can be advantageous for pharmaceutical applications to avoid toxic metal traces.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of indole often necessary, and how do I choose the right protecting group?

A1: N-protection is crucial for several reasons:

  • Preventing N-Functionalization: The indole N-H is acidic and can be deprotonated by strong bases, leading to undesired N-alkylation or other reactions.[24]

  • Improving Solubility and Stability: N-protected indoles often have better solubility in organic solvents and can be more stable during purification.

  • Directing Regioselectivity: As discussed extensively, N-substituted groups can act as powerful directing groups for C2 or C7 functionalization.[1][2][3][4]

Choosing a Protecting Group:

Protecting GroupInstallationRemoval ConditionsKey Application/Consideration
Tosyl (Ts) TsCl, baseStrong reducing agents (Mg/MeOH) or harsh baseVery stable, but difficult to remove.[24][25] Good for robust applications.
Boc Boc₂O, DMAPTFA, HClAcid-labile, widely used, but can be unstable to some nucleophiles.
SEM SEM-Cl, base (NaH)Fluoride source (TBAF), acidReadily cleaved under mild conditions.[24][26][27]
Pivaloyl (Piv) Pivaloyl chloride, baseBase (e.g., LDA)[24]Can act as a directing group for C7 functionalization.[4]
p-Methoxybenzyl (PMB) PMB-Cl, baseOxidative (DDQ) or acidic (TFA)[28]Cleavage conditions are orthogonal to many other groups.

Q2: What is the role of the oxidant in transition-metal-catalyzed C-H functionalization of indoles?

A2: In many catalytic cycles, particularly those involving Pd(II), the active catalyst is regenerated in an oxidative step. The C-H activation/functionalization process often results in the reduction of the metal center (e.g., Pd(II) to Pd(0)). An oxidant is required to re-oxidize the metal back to its active state, allowing the catalytic cycle to continue. Common oxidants include Cu(OAc)₂, Ag₂O, and even O₂ (air).[4] The choice of oxidant can also be critical for regioselectivity, as seen in the Ir-catalyzed heteroarylation where Ag₂O and Cu(OAc)₂·H₂O promote C4 and C2 selectivity, respectively.[18]

Q3: Can I perform cross-coupling reactions (e.g., Suzuki, Heck) directly on indole C-H bonds?

A3: Yes, this is a major area of research known as direct C-H functionalization or cross-dehydrogenative coupling (CDC).[4] Instead of pre-functionalizing the indole with a halide or boronic acid, these methods directly couple a C-H bond with a coupling partner.

  • Heck Reaction (Alkenylation): Oxidative Heck reactions can achieve C2 or C3 alkenylation. Regiocontrol can be challenging and is often influenced by ligands, solvents, and directing groups.[15][16][29]

  • Suzuki-Type Reactions (Arylation): Direct arylation is a powerful tool. Palladium catalysis is common, and regioselectivity is a key challenge.[13] As with other reactions, directing groups are often employed to control the site of arylation, especially for the benzene ring positions.[1][2][3][21]

  • Troubleshooting Cross-Coupling: For general troubleshooting of cross-coupling reactions, such as catalyst deactivation, low yields, or side reactions, consulting a dedicated guide is recommended.[30][31] Key factors to optimize include the catalyst/precatalyst, ligand, base, and solvent.[31]

Experimental Protocols

Protocol 1: Regioselective C4-Arylation of 3-Formylindole

This protocol is adapted from palladium-catalyzed methods utilizing a C3-carbonyl directing group.[23]

  • Reagents & Setup:

    • To an oven-dried Schlenk tube, add 3-formylindole (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).

    • Add a base, such as Cs₂CO₃ (2.0 mmol) or DBU (2.0 mmol).[21]

    • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

    • Add anhydrous solvent (e.g., dioxane or DMF, 5 mL) via syringe.

  • Reaction:

    • Place the sealed tube in a preheated oil bath at 100-120 °C.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Protection of Indole with a SEM Group

This protocol is a general procedure for the installation of the [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group.[24]

  • Reagents & Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the indole (1.0 mmol) in anhydrous DMF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.

  • Reaction:

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete deprotonation.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 mmol) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Workup & Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

References

Technical Support Center: Microwave-Assisted Synthesis for Indole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advancing your research with microwave-assisted organic synthesis (MAOS). This guide is designed for researchers, scientists, and drug development professionals looking to leverage microwave technology to dramatically improve reaction times and yields for indole coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the nuances of this powerful technique.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about applying microwave energy to indole coupling reactions, explaining the causality behind the technology's advantages.

Q1: Why should I use microwave synthesis for indole coupling instead of conventional heating?

Microwave-assisted synthesis offers several significant advantages over traditional oil bath or heating mantle methods. The primary benefit is a dramatic reduction in reaction times, often from hours to mere minutes.[1][2][3] This acceleration is due to the unique heating mechanism of microwave irradiation, known as dielectric heating.[2][4][5] Unlike conventional conductive heating where heat is transferred slowly from an external source, microwaves directly and volumetrically heat the reactants and solvent, leading to rapid, uniform temperature increases.[4][6] This efficiency often results in higher product yields, cleaner reaction profiles with fewer byproducts, and enhanced reproducibility.[2][6] For indole synthesis, this means faster access to diverse compound libraries, which is critical in medicinal chemistry and drug discovery.[1]

Q2: How does microwave heating fundamentally differ from an oil bath?

The difference lies in the energy transfer mechanism.

  • Conventional Heating (Oil Bath): Energy is transferred via conduction and convection. The vessel is heated first, which then transfers heat to the solvent and reactants. This process is slow, inefficient, and creates a significant temperature gradient within the reaction mixture, potentially leading to localized overheating at the vessel walls and byproduct formation.[1][2]

  • Microwave Dielectric Heating: Microwave energy interacts directly with polar molecules (like many organic solvents) or ionic species in the reaction mixture.[5][7] This interaction causes the molecules to rapidly align and realign with the oscillating electric field, generating heat through molecular friction (dipolar polarization) and ionic conduction.[2][3] This results in rapid, uniform, and instantaneous heating of the entire reaction bulk, a phenomenon not achievable with conventional methods.[4][5]

Q3: What are the most critical parameters to control in a microwave-assisted coupling reaction?

Precise control over reaction parameters is key to success and reproducibility.[7]

  • Temperature: This is the most critical parameter. Reaction rates are highly temperature-dependent. Modern microwave reactors use IR sensors or fiber-optic probes for accurate real-time temperature monitoring and control.[7]

  • Time: The holding time at the target temperature. Due to the rapid heating, reaction times are significantly shorter. Optimization is required to maximize yield without promoting decomposition.

  • Pressure: In sealed-vessel reactions, pressure builds as the temperature exceeds the solvent's boiling point. This "superheating" effect can further accelerate reactions.[3] All dedicated microwave reactors have pressure sensors for safety and control.[7]

  • Stirring: Vigorous stirring is essential to ensure even temperature distribution and prevent localized superheating, especially in viscous mixtures or heterogeneous reactions.[8]

  • Microwave Power: While temperature is the controlled variable, the instrument adjusts power to maintain the set temperature. Setting a maximum power can prevent rapid overshooting of the target temperature.

Q4: How do I select an appropriate solvent for a microwave reaction?

Solvent choice is crucial as it dictates the efficiency of microwave energy absorption. The ability of a solvent to convert microwave energy into heat is determined by its dielectric properties, specifically the loss tangent (tan δ).[7]

  • High Absorbing Solvents (High tan δ): Solvents like DMF, NMP, ethanol, and ethylene glycol absorb microwave energy very efficiently and heat up rapidly. They are excellent choices for many coupling reactions.

  • Medium Absorbing Solvents: Solvents like acetonitrile and water are also effective.

  • Low/Non-Absorbing Solvents (Low tan δ): Non-polar solvents like toluene, hexane, and dioxane do not heat well on their own. However, they can still be used if the reactants or catalysts are polar enough to absorb the energy, or by using passive heating elements.[7]

For indole coupling reactions, polar aprotic solvents such as DMF, DMSO, and NMP are commonly used as they effectively dissolve the reactants and catalyst components while heating efficiently under microwave irradiation.[9][10]

Q5: What are the key safety considerations when working with microwave reactors?

Safety is paramount. Always use equipment specifically designed for chemical synthesis, not a domestic kitchen microwave.[7][8]

  • Pressure Management: Never exceed the maximum pressure rating of the reaction vessel. Highly exothermic reactions or reactions that generate gas should be approached with caution, starting with small-scale tests.[8]

  • Vessel Integrity: Always inspect glass vessels for cracks or scratches before use, as these can become failure points under high pressure and temperature. Use the correct caps and septa for a proper seal.

  • Solvent Volatility: Be aware of the high pressures that can be generated when heating volatile solvents above their boiling points.[11]

  • Exothermic Reactions: For unknown or potentially exothermic reactions, start with low reagent concentrations, low power, and a ramp-to-temperature protocol rather than a rapid power-on approach.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct reactions within a fume hood.[8]

Section 2: Troubleshooting Guide for Indole Coupling Reactions

This guide provides solutions to common issues encountered during microwave-assisted indole coupling experiments.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Insufficient Temperature/Time: The reaction may not have reached the necessary activation energy.[4] 2. Catalyst Inactivity: The palladium catalyst may have degraded (e.g., formation of palladium black) or the ligand may be unsuitable. 3. Poor Solvent Choice: The solvent may not be absorbing microwave energy efficiently, or reactants may have poor solubility.[7] 4. Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to deactivation. 5. Incorrect Base: The base may be too weak or too strong for the specific coupling reaction, or it may have poor solubility.1. Increase Temperature/Time: Incrementally increase the reaction temperature by 10-20 °C or extend the hold time. A common rule of thumb is that a 10 °C increase can double the reaction rate.[4] 2. Change Catalyst/Ligand: Use a fresh catalyst. For challenging couplings, consider more robust phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. 3. Switch Solvent: Change to a more polar, higher-boiling solvent like DMF, NMP, or DMA to improve heating efficiency and reactant solubility.[9] 4. Degas the Reaction Mixture: Thoroughly sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before sealing the vessel. 5. Screen Bases: Test different inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., DBU, Et₃N) to find the optimal choice for your substrate.
Significant Byproduct Formation 1. Temperature Too High: Excessive temperature can cause decomposition of starting materials, reagents, or the desired product.[8] 2. Reaction Time Too Long: Prolonged heating can lead to side reactions, such as homocoupling of boronic acids (in Suzuki reactions) or catalyst-driven decomposition. 3. Incorrect Stoichiometry: An incorrect ratio of reactants (e.g., boronic acid to aryl halide) can favor side reactions.1. Reduce Temperature: Lower the reaction temperature in 10 °C increments. Microwave heating is very efficient, and often lower temperatures are sufficient compared to conventional methods. 2. Reduce Reaction Time: Monitor the reaction by TLC or LC-MS at shorter time points (e.g., 5, 10, 15 minutes) to find the optimal endpoint before byproducts become significant. 3. Optimize Stoichiometry: Carefully control the reactant ratios. For Suzuki couplings, using a slight excess (1.1-1.5 equivalents) of the boronic acid is common.
Reaction Stalls / Does Not Go to Completion 1. Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction. 2. Insufficient Mixing: In heterogeneous mixtures (e.g., with an insoluble base), poor stirring can limit contact between reactants.[8] 3. Leaching of Solid-Supported Catalyst: If using a supported catalyst, the active metal may be leaching into the solution and then deactivating.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). 2. Ensure Vigorous Stirring: Use a larger, Teflon-coated stir bar and ensure it is spinning effectively throughout the reaction to maintain a uniform suspension.[8] 3. Use a Homogeneous Catalyst: Switch to a soluble catalyst/ligand system to ensure it remains active in the reaction medium.
Inconsistent Results / Poor Reproducibility 1. Inaccurate Temperature Reading: A dirty IR sensor lens on the microwave cavity can lead to incorrect temperature measurements. 2. Variable Reagent Quality: Water content in solvents or degradation of reagents (especially boronic acids or phosphine ligands) can affect outcomes. 3. Vessel Positioning: In some multi-mode cavity reactors, the position of the vessel can influence the heating pattern.1. Clean IR Sensor: Regularly clean the IR sensor lens according to the manufacturer's instructions to ensure accurate temperature control. 2. Use High-Purity Reagents: Use anhydrous solvents and fresh, high-purity reagents. Store sensitive materials (like boronic acids and ligands) under an inert atmosphere. 3. Consistent Placement: Always place the reaction vessel in the same position within the microwave cavity for each run.

Section 3: Optimized Protocols for Indole Coupling

These protocols serve as validated starting points for common microwave-assisted indole coupling reactions. Note: All reactions should be performed in a dedicated microwave reactor under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling for C2-Arylation

This protocol is adapted from literature procedures for the regioselective C2-arylation of N-protected indoles.[1]

  • Objective: To couple an aryl boronic acid with a 2-haloindole derivative.

  • Reaction:

  • Step-by-Step Methodology:

    • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the N-protected 2-bromoindole (0.2 mmol, 1.0 equiv.).

    • Add the arylboronic acid (0.3 mmol, 1.5 equiv.).

    • Add potassium carbonate (K₂CO₃) (0.4 mmol, 2.0 equiv.).

    • Add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.01 mmol, 5 mol%).

    • Add 3 mL of a degassed solvent mixture, such as DMF/H₂O (4:1).

    • Seal the vessel with a cap.

    • Place the vessel in the microwave reactor.

    • Irradiate the mixture with the following parameters:

      • Temperature: 140 °C

      • Hold Time: 15 minutes

      • Stirring: High

      • Pre-stirring: 30 seconds

    • After the reaction, cool the vessel to room temperature using compressed air.

    • Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography.

  • Causality Note: The use of a base is essential to activate the boronic acid. A polar solvent like DMF is chosen for its excellent heating properties and ability to dissolve the reactants.[9][12] Microwave irradiation drastically shortens the time required for this typically slow transformation.[1]

Protocol 2: Microwave-Assisted Heck Coupling

This protocol outlines a general procedure for the Heck coupling of an indole with an alkene, a powerful C-C bond-forming reaction.[9][10][13]

  • Objective: To couple a halo-indole with an activated alkene.

  • Reaction:

  • Step-by-Step Methodology:

    • In a 10 mL microwave vessel, combine 5-bromoindole (0.25 mmol, 1.0 equiv.), the alkene (e.g., butyl acrylate, 0.3 mmol, 1.2 equiv.), and a base such as N-ethylpiperidine (0.28 mmol, 1.1 equiv.).[10]

    • Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] (0.0025 mmol, 1 mol%).[10]

    • Add 2 mL of degassed DMF.

    • Seal the vessel and place it in the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 150 °C

      • Hold Time: 20 minutes

      • Stirring: High

    • After cooling, dilute the mixture with water and extract with a suitable organic solvent. Purify as needed.

  • Causality Note: The Heck reaction often requires high temperatures, which are achieved rapidly and uniformly with microwave heating, preventing catalyst decomposition that can occur with prolonged conventional heating.[10][14] The choice of a non-nucleophilic organic base is common to avoid side reactions.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination for N-Arylation

This protocol details the N-arylation of an indole with an aryl bromide, a key transformation in medicinal chemistry.[1][15]

  • Objective: To form a C-N bond between the indole nitrogen and an aryl halide.

  • Reaction:

[15] 2. Add the palladium precatalyst, e.g., Pd₂(dba)₃ (0.005 mmol, 2 mol%). 3. Add a suitable phosphine ligand, e.g., XPhos (0.012 mmol, 5 mol%). [15] 4. Add 2 mL of an anhydrous, degassed solvent such as toluene or dioxane. 5. Seal the vessel tightly under an inert atmosphere. 6. Program the microwave reactor:

  • Temperature: 130 °C
  • Hold Time: 30 minutes
  • Stirring: High
  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract and purify the product.

  • Causality Note: The Buchwald-Hartwig amination relies on a sensitive catalytic cycle that benefits from the precise and rapid heating provided by microwaves, which can improve yields and accommodate a broader range of substrates compared to conventional methods. [1][15]The choice of a bulky electron-rich ligand like XPhos is crucial for promoting the reductive elimination step.

Section 4: Comparative Data Summary

The following table summarizes typical reaction conditions and outcomes, demonstrating the efficiency gains from microwave assistance.

ReactionCoupling PartnersCatalyst / LigandBaseSolventTemp. (°C)Time (Conventional)Time (Microwave)Yield (Microwave)Reference
Fischer Indolization Phenylhydrazine + PropiophenoneEaton's Reagent--Reflux8 hours10 min 92%[1]
Larock Indole Synthesis o-Iodoaniline + AlkynePd(OAc)₂K₂CO₃DMF100 °C12-24 hours30-45 min Comparable or >[1]
Suzuki Coupling N-Protected Indole + Arylboronic AcidPd(OAc)₂K₃PO₄Toluene110 °C>12 hours20 min High[1]
Heck Coupling 5-Iodo-pyrimidine + Alkene(PPh₃)₂PdCl₂N-ethylpiperidineDMF140-150 °C18 hours60-80 min 50-70%[10]
Buchwald-Hartwig Indole + Aryl Boronic AcidCuI--100 °CSlower30 min Efficient[1]

Section 5: Visual Workflows & Diagrams

General Workflow for Microwave-Assisted Synthesis

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Analysis A Select Reactants, Catalyst, Solvent B Add Reagents to Microwave Vessel A->B C Degas Mixture (if necessary) B->C D Seal Vessel C->D E Set Parameters (Temp, Time, Power) D->E F Run Reaction in Microwave Reactor E->F G Cool Vessel to Room Temperature F->G H Quench Reaction G->H I Extract Product H->I J Purify & Characterize (Chromatography, NMR, MS) I->J

Caption: Standard experimental workflow for microwave-assisted synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Was Target Temperature Reached? Start->Q1 A1_No Increase Power Limit or Use Higher Absorbing Solvent Q1->A1_No No Q2 Is Catalyst Active? Q1->Q2 Yes End Re-run Optimized Reaction A1_No->End A2_No Use Fresh Catalyst & Degas Mixture Q2->A2_No No Q3 Is Reaction Time Sufficient? Q2->Q3 Yes A2_No->End A3_No Increase Hold Time Q3->A3_No No Q3->End Yes A3_No->End

Caption: Decision-making process for troubleshooting low reaction yield.

References

Technical Support Center: Optimizing 7-Iodo-1H-Indole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-iodo-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation at the sterically hindered C7 position of the indole scaffold. Functionalization at this position is often challenging due to the inherent reactivity of the indole core, which typically favors reactions at the C2 and C3 positions.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Conversion

Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing very low conversion, with starting material remaining. What are the likely causes and how can I fix it?

A: This is a frequent challenge, often rooted in suboptimal catalyst activation or stability. The C7 position of indole presents steric hindrance, and the N-H group can interact with the catalyst. Let's break down the potential causes:

  • Cause A: Inefficient Oxidative Addition. The first step in the catalytic cycle, the oxidative addition of Pd(0) to the C-I bond, can be sluggish. This is often ligand-dependent.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote the formation of the highly reactive monoligated L1Pd(0) species, which is crucial for activating even challenging substrates.[4][5] The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating its insertion into the aryl-iodide bond.[6]

  • Cause B: Catalyst Deactivation. The indole N-H can coordinate to the palladium center, leading to catalyst inhibition or decomposition. Additionally, poorly soluble inorganic bases can lead to localized high concentrations that degrade the catalyst.

    • Solution 1 (N-H Protection): If other strategies fail, consider protecting the indole nitrogen with a group like Boc, Ts, or SEM. This prevents inhibitory interactions and can improve solubility.

    • Solution 2 (Base Selection): Switch to a soluble organic base like DBU or a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are often effective and less likely to cause catalyst degradation.[7] Using a mixed-base system can also be beneficial.

  • Cause C: Inactive Catalyst Precursor. The reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species may be incomplete.

    • Solution: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or employ a "precatalyst" system (e.g., G3 or G4 Buchwald precatalysts) that readily generates the active catalyst.[7]

Troubleshooting Flowchart: Low Conversion

start Low Conversion of 7-Iodoindole q1 Is your ligand bulky and electron-rich? (e.g., SPhos, XPhos) start->q1 sol1 Switch to a Buchwald-type biarylphosphine ligand. q1->sol1 No q2 Have you considered N-H interference? q1->q2 Yes end Re-run optimized reaction sol1->end sol2 Protect indole N-H (e.g., Boc, Ts) or screen alternative bases (K3PO4, Cs2CO3). q2->sol2 No q3 Is your Pd(0) source generating an active catalyst? q2->q3 Yes sol2->end sol3 Use a Pd(0) source (Pd2(dba)3) or a modern precatalyst (e.g., XPhos Pd G3). q3->sol3 No q3->end Yes Suzuki_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(I) (Oxidative Addition) pd0->oa_complex + 7-Iodoindole re_complex Ar-Ar' (Reductive Elimination) pd0->re_complex transmetalation_complex L-Pd(II)(Ar)(Ar') (Transmetalation) oa_complex->transmetalation_complex + Ar'-B(OH)2 + Base center transmetalation_complex->re_complex

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of Iodo-Indole Isomers: Spotlight on 7-Iodo-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus and the Power of C-C Bond Formation

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] The ability to functionalize the indole ring at specific positions is paramount for developing new therapeutic agents. Among the most powerful tools for creating carbon-carbon bonds in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] Its operational simplicity, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids make it an indispensable method for constructing complex molecular architectures.[3][4]

This guide provides a comparative analysis of the Suzuki coupling performance of various iodo-indole isomers, with a particular focus on the often-challenging 7-iodo-1H-indole. We will delve into the mechanistic nuances, explore the impact of the iodine's position on reactivity, and provide practical, data-supported insights for researchers in the field.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of the iodo-indole, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic moiety from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Ar-I Iodo-Indole Ar'-B(OH)2 Boronic Acid

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Positional Isomerism in Iodo-Indoles: A Comparative Analysis

Iodo_Indole_Isomers cluster_isomers Iodo-1H-Indole Isomers 4-Iodo 4-Iodo-1H-Indole 5-Iodo 5-Iodo-1H-Indole 6-Iodo 6-Iodo-1H-Indole 7-Iodo This compound

Caption: The four positional isomers of Iodo-1H-Indole.

Reactivity of 4-, 5-, and 6-Iodo-1H-Indole

Positions 4, 5, and 6 on the indole's benzene ring are generally more electronically and sterically accessible for Suzuki coupling compared to the 7-position.

  • 5- and 6-Iodoindoles: These isomers are commonly used in Suzuki couplings and often provide good to excellent yields. For instance, the coupling of various N-substituted 5-bromoindazoles (isosteres of indoles) with heteroaryl boronic acids using Pd(dppf)Cl₂ as a catalyst has been reported to give high yields in relatively short reaction times.[1] Similarly, the reaction of 6-chloroindole with phenylboronic acid has been shown to proceed with high conversion.[3] This suggests that the C-5 and C-6 positions are electronically favorable for the initial oxidative addition step.

  • 4-Iodoindole: The 4-position is also amenable to Suzuki coupling. Studies on the homocoupling of 4-indole boronic acid have shown good yields, indicating the viability of forming C-C bonds at this position.[5]

The Challenge of this compound

The C7 position of the indole nucleus presents a unique set of challenges for Suzuki coupling, primarily due to steric hindrance from the adjacent pyrrole ring, particularly the N-H or N-substituent.[6] This steric congestion can impede the approach of the bulky palladium catalyst for the initial oxidative addition.

Despite these challenges, successful Suzuki couplings at the C7 position have been reported, often requiring carefully optimized conditions. For example, a study on the synthesis of the indole alkaloid hippadine from 7-bromoindole demonstrated that the Suzuki reaction was a viable method, affording the product in good yields (67-74%).[7] This highlights that with the appropriate choice of catalyst, ligands, and reaction conditions, the steric barrier at C7 can be overcome.

Comparative Experimental Data

The following table summarizes representative Suzuki coupling reactions for different halo-indole isomers, compiled from various sources. It is important to note that the reaction conditions are not identical, which will influence the yields. However, this compilation provides a valuable snapshot of the feasibility and general performance of each isomer in this transformation.

Iodo-Indole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
7-Bromo-1H-indazole 4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O1404Moderate to Good[2]
6-Chloro-1H-indole Phenylboronic acidPd source with SPhos or XPhos ligandK₃PO₄Dioxane/H₂O10015-20Excellent[3]
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[1]
4-Bromo-1H-indole 4-Indoleboronic acidPd(OAc)₂Na₂CO₃Acetone/H₂ORT-21[5]

*Indazole is an isomer of indole and provides a reasonable proxy for reactivity trends.

The Critical Role of N-Protection

For many nitrogen-containing heterocycles, including indoles, the acidic N-H proton can interfere with the catalytic cycle of the Suzuki reaction.[3] This can lead to catalyst deactivation or undesired side reactions. Therefore, protection of the indole nitrogen is often a crucial step to ensure high yields and clean reactions. Common protecting groups include tosyl (Ts), Boc, and benzyl (Bn).[6][8]

However, recent advancements have led to the development of catalyst systems that are effective for the coupling of unprotected N-H indoles, simplifying the synthetic route by avoiding additional protection and deprotection steps.[3] The choice of whether to protect the indole nitrogen will depend on the specific substrates and the catalyst system being employed.

Experimental Protocol: A Representative Suzuki Coupling of a Halo-Indole

This protocol is a generalized procedure based on common practices in the literature and should be optimized for specific substrates.

Materials:

  • Halo-indole (e.g., 6-iodo-1H-indole) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture, 4:1, 10 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halo-indole, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated indole.

Experimental_Workflow A 1. Combine Reactants (Halo-indole, Boronic Acid, Catalyst, Base) B 2. Add Degassed Solvent A->B C 3. Heat and Stir (Monitor Reaction) B->C D 4. Work-up (Extraction and Washing) C->D E 5. Purification (Column Chromatography) D->E F Pure Arylated Indole E->F

Caption: A typical experimental workflow for the Suzuki coupling of a halo-indole.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the indole nucleus. While the reactivity of iodo-indole isomers is influenced by the position of the iodine, with the C7 position presenting the greatest steric challenge, successful couplings can be achieved for all isomers with careful optimization of reaction conditions. The choice of catalyst, ligands, base, and the use of N-protection are all critical parameters that must be considered to achieve high yields and selectivity. As catalyst technology continues to advance, we can expect the development of even more efficient and robust methods for the synthesis of complex, substituted indoles, further empowering the field of drug discovery and development.

References

A Comparative Spectroscopic Guide to 5-Iodo-1H-indole and 7-Iodo-1H-indole for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the indole scaffold remains a privileged structure, forming the core of numerous pharmacologically active agents. The strategic placement of substituents on the indole ring can profoundly influence a molecule's biological activity, and among these, halogenated indoles are of particular interest as versatile synthetic intermediates. This guide provides an in-depth spectroscopic comparison of two key positional isomers: 5-iodo-1H-indole and 7-iodo-1H-indole. Understanding their distinct spectral fingerprints is crucial for unambiguous identification, characterization, and subsequent manipulation in complex synthetic pathways.

This document is intended for researchers, scientists, and drug development professionals, offering a practical, data-driven comparison supported by experimental protocols and theoretical explanations to aid in the confident structural elucidation of these important building blocks.

The Structural and Electronic Landscape of Iodoindoles

The position of the iodine atom on the indole ring—whether on the benzo-fused portion at position 5 or adjacent to the pyrrole nitrogen at position 7—induces significant, measurable differences in the electronic environment of the molecule. These differences are directly reflected in their respective spectroscopic signatures. The iodine atom, being large and polarizable, exerts both inductive and resonance effects that uniquely perturb the chemical shifts of nearby protons and carbons, alter vibrational frequencies of bonds, influence electronic transitions, and dictate fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The distinct electronic environments of 5-iodo-1H-indole and this compound give rise to characteristic and readily distinguishable ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 5-iodo-1H-indole and this compound, the key differences lie in the chemical shifts and coupling patterns of the aromatic protons.

Key Diagnostic Regions in ¹H NMR:

  • Pyrrole Ring Protons (H2 and H3): The protons on the five-membered pyrrole ring are sensitive to the overall electron density of the indole system.

  • Benzene Ring Protons (H4, H5, H6, H7): The substitution pattern on the six-membered ring dictates the multiplicity and chemical shifts of these protons, providing a clear fingerprint for each isomer.

Proton5-Iodo-1H-indole (Predicted δ, ppm)This compound (Predicted δ, ppm)Multiplicity
N-H~8.1-8.3~8.2-8.4br s
H2~7.2-7.4~7.1-7.3t
H3~6.4-6.6~6.5-6.7t
H4~7.9-8.1~7.5-7.7d
H6~7.2-7.4~7.4-7.6d
H5-~6.9-7.1t
H7~7.1-7.3-d

Note: The predicted chemical shifts are based on the analysis of related indole derivatives and are presented for illustrative purposes. Actual experimental values may vary based on solvent and concentration.

Causality Behind the Chemical Shifts:

In 5-iodo-1H-indole , the iodine at C5 exerts a deshielding effect on the adjacent protons, particularly H4 and H6, causing them to resonate at a lower field (higher ppm). The proton at H4 will appear as a doublet, while H6 will be a doublet of doublets due to coupling with both H4 and H7.

Conversely, in This compound , the iodine at C7 significantly deshields the adjacent H6 proton. The H4 and H5 protons will exhibit a coupling pattern more reminiscent of a simple substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon directly attached to the iodine atom will exhibit a characteristic low-field chemical shift due to the heavy atom effect.

Carbon5-Iodo-1H-indole (Predicted δ, ppm)This compound (Predicted δ, ppm)
C2~125-127~124-126
C3~102-104~101-103
C3a~129-131~128-130
C4~125-127~122-124
C5~84-86~120-122
C6~130-132~129-131
C7~113-115~90-92
C7a~135-137~136-138

Note: The predicted chemical shifts are based on the analysis of related indole derivatives and are presented for illustrative purposes. Actual experimental values may vary.

Interpreting the Carbon Signals:

The most telling signal in the ¹³C NMR spectrum is that of the carbon bearing the iodine atom. For 5-iodo-1H-indole , the C5 signal will be found significantly upfield (lower ppm) around 84-86 ppm. In contrast, for This compound , the C7 signal will appear in a similar upfield region of approximately 90-92 ppm. This dramatic upfield shift is a hallmark of a carbon atom bonded to a heavy halogen like iodine.

G General NMR Analysis Workflow A Sample Preparation (5-20 mg in 0.6 mL deuterated solvent) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation E->F

Caption: General workflow for NMR analysis of iodo-indole derivatives.

Vibrational Spectroscopy (FTIR): Probing Functional Groups and Bond Strengths

Infrared spectroscopy provides valuable information about the functional groups present in a molecule and the vibrational modes of its bonds. For 5-iodo-1H-indole and this compound, the key diagnostic peaks in the FTIR spectrum will be associated with the N-H stretch, C-H stretches, and the fingerprint region, which contains a complex pattern of C-C and C-N stretching and bending vibrations.

Vibrational Mode5-Iodo-1H-indole (cm⁻¹)This compound (cm⁻¹)
N-H Stretch~3400-3450 (sharp)~3400-3450 (sharp)
Aromatic C-H Stretch~3000-3100~3000-3100
C=C Aromatic Stretch~1450-1600 (multiple bands)~1450-1600 (multiple bands)
C-I Stretch~500-600~500-600
Out-of-plane C-H Bending~700-900 (pattern depends on substitution)~700-900 (pattern depends on substitution)

While the N-H and aromatic C-H stretching frequencies will be broadly similar for both isomers, the substitution pattern on the benzene ring will lead to distinct patterns in the C-H out-of-plane bending region (700-900 cm⁻¹). These patterns can be diagnostic for the substitution on the aromatic ring. The C-I stretching vibration is expected to appear in the far-infrared region and may not be observable on all standard FTIR instruments.

Electronic Spectroscopy (UV-Vis): Observing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring system possesses a characteristic UV absorption profile arising from π → π* transitions. The position of the iodine substituent will subtly influence the energies of these transitions, leading to slight shifts in the absorption maxima (λmax).

Both isomers are expected to exhibit two main absorption bands, characteristic of the indole chromophore. The position of the iodine atom is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted indole, due to the extension of the conjugated system by the polarizable iodine atom. Differences in the λmax values between the two isomers, although likely to be small, can be used as a supplementary characterization tool.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both 5-iodo-1H-indole and this compound, the molecular ion peak (M⁺) will be observed at m/z 243.

The primary fragmentation pathways in electron ionization (EI) mass spectrometry will involve the loss of iodine and fragmentation of the indole ring.

Expected Fragmentation Patterns:

  • Loss of Iodine Radical: A prominent peak at m/z 116, corresponding to the loss of an iodine radical ([M-I]⁺), is expected for both isomers. This fragment represents the indole radical cation.

  • Loss of HCN: Subsequent fragmentation of the indole radical cation can lead to the loss of hydrogen cyanide (HCN), resulting in a peak at m/z 89.

While the major fragments are likely to be the same for both isomers, the relative intensities of these fragments may differ, providing a potential means of differentiation.

G General Spectroscopic Analysis Workflow A Purified Iodo-Indole Isomer B NMR Spectroscopy (¹H and ¹³C) A->B C FTIR Spectroscopy A->C D UV-Vis Spectroscopy A->D E Mass Spectrometry A->E F Comprehensive Data Analysis and Comparison B->F C->F D->F E->F G Structural Confirmation F->G

Caption: A comprehensive workflow for the spectroscopic characterization of iodo-indole isomers.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. Researchers should adapt these protocols based on the specific instrumentation available in their laboratories.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the iodo-indole isomer for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument.

  • ¹H NMR Acquisition:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Protocol 2: FTIR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid iodo-indole sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

Protocol 3: UV-Vis Sample Preparation and Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the iodo-indole isomer in a UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum of the sample solution over the appropriate wavelength range (e.g., 200-400 nm).

Protocol 4: Mass Spectrometry Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and key fragment ions.

Conclusion

The spectroscopic characterization of 5-iodo-1H-indole and this compound reveals a set of distinct and interpretable differences that allow for their unambiguous differentiation. While both isomers share the fundamental spectral features of the indole core, the positional influence of the iodine atom serves as a powerful diagnostic handle across NMR, FTIR, UV-Vis, and mass spectrometry. By understanding the underlying principles of how the iodine substituent perturbs the molecular structure and electronic environment, researchers can confidently identify these crucial building blocks and advance their synthetic and drug discovery programs.

Comparative analysis of halogenated indoles in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The ability to strategically functionalize this privileged heterocycle is paramount for structure-activity relationship (SAR) studies and the development of novel molecular entities. Halogenated indoles serve as exceptionally versatile building blocks, acting as key handles for transition-metal-catalyzed cross-coupling reactions—the premier method for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2][3]

This guide provides a comparative analysis of iodo-, bromo-, and chloroindoles in the most prevalent cross-coupling reactions. We will delve into the causality behind experimental choices, present comparative data to guide your synthetic strategy, and provide robust, field-proven protocols to accelerate your research. While direct C-H activation of indoles is an emerging and powerful alternative, traditional cross-coupling of haloindoles often provides a more predictable and scalable approach to specific isomers, avoiding the site-selectivity challenges inherent to C-H functionalization.[4][5][6]

Pillar 1: Understanding Reactivity Trends

The efficacy of a halogenated indole in a cross-coupling reaction is fundamentally dictated by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[7][8] The reactivity trend is directly correlated with the C-X bond dissociation energy:

C-I < C-Br < C-Cl << C-F

This hierarchy governs the general reactivity of haloindoles: Iodoindoles > Bromoindoles > Chloroindoles .

  • Iodoindoles: Exhibit the highest reactivity due to the weakest C-I bond. They typically react under the mildest conditions, often at room temperature, making them ideal for sensitive substrates.[9] However, they are the most expensive and can sometimes be less stable.

  • Bromoindoles: Represent a balance of reactivity and stability. They are the most commonly used haloindoles in discovery chemistry, reacting under reasonably mild conditions with a vast array of modern palladium catalysts.[1][10][11]

  • Chloroindoles: Are the most cost-effective and are highly desirable for large-scale synthesis. However, the strength of the C-Cl bond necessitates more forcing conditions or, more commonly, the use of highly active, specialized catalyst systems featuring bulky, electron-rich phosphine ligands.[12] These ligands increase the electron density on the palladium center, facilitating the cleavage of the robust C-Cl bond.[12][13]

  • Fluoroindoles: Are generally unreactive in oxidative addition and are not typically used in cross-coupling reactions, though they can serve as coupling partners via C-H activation pathways.

This differential reactivity is a powerful tool for sequential functionalization. A substrate bearing both a bromo and a chloro substituent can often be selectively coupled at the more reactive C-Br position, leaving the C-Cl bond intact for a subsequent, distinct transformation.

Pillar 2: Comparative Analysis of Key Cross-Coupling Reactions

The choice of halogenated indole is intimately linked to the specific transformation being performed. Below, we compare their performance in several indispensable cross-coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, the palladium-catalyzed coupling of an organohalide with an organoboron reagent, is arguably the most widely used cross-coupling reaction due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1][14]

Comparative Performance:

Halogen (at C5)Typical Catalyst SystemConditionsYieldCommentary
Iodoindole Pd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 80-100 °CExcellentHighly reactive; standard, first-generation catalysts are often sufficient. Reactions can often be run at lower temperatures.
Bromoindole Pd(OAc)₂ / SPhos / K₂CO₃Acetonitrile/H₂O, 37 °CExcellentModern phosphine ligands like SPhos enable highly efficient coupling under very mild, aqueous conditions.[15]
Bromoindole Pd(dppf)Cl₂ / K₂CO₃DME, 80 °CVery GoodA robust and reliable system for a wide range of bromoindoles and boronic acids.[10][11]
Chloroindole Pd₂(dba)₃ / XPhos / K₃PO₄t-BuOH, 100-120 °CGood-ExcellentRequires highly active, bulky phosphine ligands (e.g., XPhos, RuPhos) to achieve efficient oxidative addition.[16]

Causality in Catalyst Selection: For chloroindoles, the oxidative addition to the strong C-Cl bond is slow. Bulky, electron-rich biarylphosphine ligands like XPhos are critical. Their steric bulk promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is the highly active catalyst, and their electron-donating ability facilitates the oxidative addition step itself.[17]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[13][18] The development of successive "generations" of catalysts has dramatically expanded its scope, enabling the use of less reactive aryl chlorides.[12][18]

Comparative Performance:

HalogenTypical Catalyst SystemConditionsYieldCommentary
Iodoindole Pd₂(dba)₃ / BINAP / NaOtBuToluene, 100 °CVery GoodSecond-generation bidentate ligands like BINAP are effective for coupling iodoindoles with primary and secondary amines.[18]
Bromoindole Pd(OAc)₂ / Xantphos / Cs₂CO₃Dioxane, 110 °CExcellentWide-bite-angle ligands like Xantphos are highly effective for a broad range of amines and bromoindoles.
Chloroindole Pd-GPhos / NaOTMSToluene, 100 °CExcellentModern, specialized catalysts like GPhos pre-catalysts are designed for challenging heteroaryl chlorides, including chloroindoles.[19]

Causality in Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The base's primary role is to deprotonate the amine (or the intermediate palladium-amine complex) to generate the more nucleophilic amide, which is necessary for the C-N bond-forming reductive elimination step.[8]

C. Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to conjugated enyne systems.[9] It traditionally employs both palladium and copper(I) co-catalysts, although many modern protocols are copper-free to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[20][21][22]

Comparative Performance:

HalogenTypical Catalyst SystemConditionsYieldCommentary
Iodoindole Pd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, RT-60 °CExcellentThe classic conditions are highly effective for iodoindoles, often proceeding at room temperature.[9]
Bromoindole [DTBNpP]Pd(crotyl)Cl / TMPDMSO, RTVery GoodAir-stable precatalysts with bulky phosphine ligands enable copper-free coupling of bromoindoles at room temperature.[20]
Chloroindole PdCl₂(PPh₃)₂ / TBAFSolvent-free, 100 °CModerate-GoodCoupling of chloroindoles is challenging and typically requires higher temperatures and specialized conditions.[22]

Causality in Copper's Role: In the traditional mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex, which is often faster than the direct reaction of the alkyne with the palladium complex.[9] Copper-free protocols rely on a strong base to form the acetylide anion for subsequent reaction with the palladium center.

Pillar 3: Experimental Protocols & Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The fundamental mechanism for most palladium-catalyzed cross-coupling reactions involves a three-step catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (+ Ar-X) center pd2_coupled Ar-Pd(II)(Nu)L₂ pd2_complex->pd2_coupled Transmetalation (Suzuki) or Amine Coordination /Deprotonation (Buchwald-Hartwig) pd2_coupled->pd0 Reductive Elimination (- Ar-Nu) Decision_Workflow start Project Goal? reactivity Need Highest Reactivity? (Sensitive Substrates, Mild Conditions) start->reactivity Proof-of-Concept balance Balanced Reactivity & Cost for SAR? start->balance Discovery/MedChem scaleup Cost-Effective Scale-Up? start->scaleup Process Chemistry iodo Use Iodoindole reactivity->iodo bromo Use Bromoindole balance->bromo chloro Use Chloroindole scaleup->chloro

References

A Comparative Guide to the Biological Activity of 7-Iodo-1H-Indole Derivatives and Their Bromo-Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a "privileged structure," a recurring motif in a multitude of biologically active compounds. The strategic placement of halogen atoms on this scaffold is a well-established method for modulating a molecule's physicochemical properties and, consequently, its therapeutic potential. This guide provides an in-depth technical comparison of the biological activities of 7-iodo-1H-indole derivatives and their 7-bromo counterparts, synthesizing available experimental data to inform future drug discovery efforts.

The Rationale: Why Halogens at the 7-Position?

The introduction of a halogen at the C7 position of the indole ring can significantly influence lipophilicity, metabolic stability, and, most notably, the molecule's ability to form specific interactions with biological targets. The choice between an iodine and a bromine atom is not arbitrary; it is a deliberate decision based on the distinct electronic and steric properties of these elements. A key differentiating factor is their ability to engage in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a Lewis base.[1] The strength of this interaction generally follows the trend I > Br > Cl > F, suggesting that 7-iodoindoles may exhibit different, and potentially stronger, target engagement profiles compared to their bromo-analogues.

Comparative Biological Activities: A Synthesis of the Evidence

Direct, head-to-head comparative studies of a series of 7-iodo- and 7-bromo-indole derivatives across multiple biological assays are not extensively documented in the current literature. However, by synthesizing data from various studies on halogenated indoles, we can discern trends and make informed comparisons.

Antimicrobial and Antibiofilm Activity

Halogenated indoles have demonstrated significant promise as antimicrobial agents. While comprehensive data for 7-substituted indoles is still emerging, studies on other positional isomers provide valuable insights. For instance, in a study on extensively drug-resistant Acinetobacter baumannii, 5-iodoindole exhibited a potent minimum inhibitory concentration (MIC) of 64 µg/mL.[2][3][4] Another study investigating various halogenated indoles against Vibrio parahaemolyticus found that 7-chloroindole and 7-iodoindole showed significant antibiofilm capabilities with moderate antibacterial activity (MICs of 200 and 275 μg/mL, respectively). Interestingly, this study noted that 4-bromoindole and 7-bromoindole were excluded from some further tests due to potential cytotoxicity, a factor that warrants careful consideration in drug development.[5]

The available data, though not a direct comparison of 7-iodo and 7-bromo derivatives under identical conditions, suggests that the nature and position of the halogen are critical determinants of antimicrobial efficacy. The stronger halogen bonding potential of iodine may contribute to enhanced binding to bacterial enzymes or other targets.

Table 1: Antimicrobial Activity of Selected Halogenated Indoles

CompoundOrganismMIC (µg/mL)Reference
5-IodoindoleAcinetobacter baumannii (XDRAB)64[2][3][4]
6-BromoindoleAcinetobacter baumannii (XDRAB)64[6][3]
7-ChloroindoleVibrio parahaemolyticus200
7-IodoindoleVibrio parahaemolyticus275[5]
4-BromoindoleVibrio parahaemolyticus50[5]
5-BromoindoleVibrio parahaemolyticus50[5]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Anticancer Activity

The expectation is that 7-iodo derivatives might exhibit lower IC50 values compared to their 7-bromo counterparts against certain cancer cell lines, assuming the halogen bond plays a crucial role in the mechanism of action. However, this remains a hypothesis that requires direct experimental validation.

The Underlying Mechanism: The Role of Halogen Bonding

The observed and potential differences in the biological activity of 7-iodo- and 7-bromo-indole derivatives can be rationalized by the concept of halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom in a biological macromolecule.

The strength of a halogen bond is influenced by the polarizability of the halogen atom, which increases down the group: I > Br > Cl > F.[1] This means that iodine can form stronger and more effective halogen bonds than bromine. This enhanced interaction strength can translate to higher binding affinity for a target protein, potentially leading to greater biological activity.

Halogen_Bonding_Concept cluster_ligand 7-Halogenated Indole cluster_protein Protein Target Indole Indole Ring X X Indole->X C-X Acceptor Y X->Acceptor Halogen Bond (X = I, Br) Protein_Backbone Protein Backbone Acceptor->Protein_Backbone Lewis Base (O, N)

Caption: Halogen bonding between a 7-halogenated indole and a protein target.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key assays.

Synthesis of 7-Halo-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich indoles, typically at the C3 position.[8][9][10][11][12]

Materials:

  • 7-Bromo-1H-indole or this compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

Procedure:

  • In a round-bottom flask, cool anhydrous DMF in an ice-salt bath.

  • Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Prepare a solution of the 7-halo-1H-indole in anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature, then gently warm to approximately 35°C for about an hour.

  • Quench the reaction by carefully adding crushed ice, followed by the dropwise addition of a concentrated NaOH solution until the mixture is basic.

  • The product, 7-halo-1H-indole-3-carboxaldehyde, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF_POCl3 1. Cool DMF Add_POCl3 2. Add POCl₃ DMF_POCl3->Add_POCl3 Vilsmeier_Reagent Vilsmeier Reagent Add_POCl3->Vilsmeier_Reagent Add_Indole 4. Add Indole Solution to Vilsmeier Reagent Vilsmeier_Reagent->Add_Indole Indole_Sol 3. Dissolve 7-Halo-Indole in DMF Indole_Sol->Add_Indole Stir_Warm 5. Stir and Warm Add_Indole->Stir_Warm Quench 6. Quench with Ice and NaOH Stir_Warm->Quench Precipitate 7. Precipitate Formation Quench->Precipitate Filter_Dry 8. Filter and Dry Precipitate->Filter_Dry Purify 9. Purify by Recrystallization Filter_Dry->Purify

References

A Senior Application Scientist's Guide to Distinguishing Iodoindole Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and organic synthesis, the precise structural elucidation of positional isomers is a critical step. The substitution pattern on a heterocyclic scaffold like indole can dramatically alter a molecule's biological activity and physicochemical properties. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral features of the four primary positional isomers of iodoindole: 4-iodoindole, 5-iodoindole, 6-iodoindole, and 7-iodoindole. By understanding the nuanced differences in their ¹H and ¹³C NMR spectra, scientists can confidently assign the correct structure to their synthesized or isolated compounds.

The Foundational Role of NMR in Isomer Differentiation

NMR spectroscopy is an unparalleled tool for determining molecular structure in solution. It operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are exquisitely sensitive to the local electronic environment of each nucleus. The substitution of a hydrogen atom on the indole ring with a large, electronegative iodine atom introduces significant electronic and spatial perturbations. These perturbations manifest as predictable changes in the chemical shifts and spin-spin coupling patterns of the remaining protons and carbons, providing a unique spectral fingerprint for each isomer.

The key effects of the iodine substituent that drive the spectral differences are:

  • Inductive Effect: As an electronegative element, iodine withdraws electron density through the sigma bonds, generally causing a deshielding (downfield shift) of nearby nuclei.

  • Mesomeric (Resonance) Effect: The lone pairs on the iodine atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions. This effect is often overshadowed by its inductive withdrawal.

  • Heavy-Atom Effect: This is a significant contributor to the chemical shift of the carbon directly attached to the iodine (the ipso-carbon). The large electron cloud of the iodine atom induces a shielding (upfield) effect on the attached carbon nucleus.[1]

  • Magnetic Anisotropy: The non-spherical electron distribution around the C-I bond generates a local magnetic field that can either shield or deshield through-space protons depending on their orientation relative to the bond axis.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectra of the iodoindole isomers, when compared to the parent indole, reveal distinct patterns in the aromatic region (typically 6.5-8.0 ppm). The position of the iodine atom dictates which protons experience the most significant changes in their chemical environment. All data presented below was recorded in DMSO-d₆ to ensure consistency.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Indole and Iodoindole Isomers in DMSO-d₆.

ProtonIndole4-Iodoindole5-Iodoindole6-Iodoindole7-Iodoindole
N-H 11.0911.4111.2311.1611.53
H-2 7.397.427.437.467.50
H-3 6.466.706.466.436.49
H-4 7.58-7.847.527.53
H-5 7.077.37-7.026.94
H-6 6.976.877.28-7.26
H-7 7.397.237.327.71-
Key Observations and Interpretation:
  • 4-Iodoindole: The most notable feature is the significant downfield shift of H-3 (Δδ = +0.24 ppm) and the upfield shift of H-5 (Δδ = -0.20 ppm) compared to indole. The downfield shift of H-3 can be attributed to a through-space deshielding effect from the proximate iodine at C-4. The protons on the benzene ring (H-5, H-6, H-7) form a distinct three-spin system.

  • 5-Iodoindole: Here, the protons ortho to the iodine (H-4 and H-6) are shifted significantly downfield (Δδ = +0.26 and +0.31 ppm, respectively) due to the strong inductive effect of the iodine. H-4 appears as a singlet (or a doublet with a very small meta-coupling), which is a key diagnostic feature.

  • 6-Iodoindole: The protons ortho to the iodine (H-5 and H-7) are most affected. H-7 is shifted downfield by a substantial 0.32 ppm, while H-5 shows a smaller downfield shift. The signal for H-7 often appears as a distinct singlet or a narrowly split doublet.

  • 7-Iodoindole: The iodine at C-7 exerts a deshielding effect on the adjacent N-H proton (Δδ = +0.44 ppm), the largest observed for this proton among the isomers. It also deshields the nearby H-2 proton. The remaining aromatic protons (H-4, H-5, H-6) form a recognizable three-spin system, with H-6 being the most deshielded by the adjacent iodine.

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR spectra provide even more definitive fingerprints for each isomer, particularly due to the pronounced "heavy-atom effect" on the ipso-carbon.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Indole and Iodoindole Isomers in DMSO-d₆.

CarbonIndole4-Iodoindole5-Iodoindole6-Iodoindole7-Iodoindole
C-2 124.9126.8127.1125.6125.1
C-3 102.1101.0102.1102.2102.5
C-3a 128.1130.6129.8128.4132.0
C-4 120.786.1 123.6128.5121.7
C-5 121.7131.585.4 122.1123.8
C-6 119.7121.8129.891.6 129.3
C-7 111.9114.7114.5120.379.5
C-7a 136.6136.7135.2136.2138.8
Key Observations and Interpretation:

The most striking feature in the ¹³C NMR spectra is the dramatic upfield shift of the carbon atom directly bonded to the iodine. This is a classic example of the heavy-atom shielding effect.

  • 4-Iodoindole: C-4 resonates at a highly shielded value of 86.1 ppm.

  • 5-Iodoindole: C-5 is observed at 85.4 ppm.

  • 6-Iodoindole: C-6 appears at 91.6 ppm.

  • 7-Iodoindole: C-7 is the most shielded of all, resonating at 79.5 ppm.

This single, highly shielded signal in the aromatic region is the most unambiguous diagnostic tool for identifying the position of iodine on the indole ring. The chemical shifts of the other carbons are also perturbed in predictable ways. For example, in 7-iodoindole, the peri-positioned C-7a is shifted downfield to 138.8 ppm due to steric and electronic effects.

Advanced NMR Techniques for Structural Confirmation

While 1D ¹H and ¹³C spectra are often sufficient, 2D NMR experiments provide irrefutable proof of structure.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the aromatic spin systems of each isomer.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton. For instance, in 4-iodoindole, a correlation between H-3 and C-3a, and between H-5 and C-3a, would confirm the connectivity around the pyrrole-benzene ring junction.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space effect observed between protons that are close in proximity (< 5 Å), regardless of whether they are connected through bonds.[2] This is particularly useful for distinguishing isomers where key protons are spatially close. For example:

    • In 4-iodoindole , a clear NOE correlation would be expected between H-3 and H-5.

    • In 7-iodoindole , an NOE would be observed between the N-H proton and H-6.

    • In 5-iodoindole , an NOE between H-4 and the N-H proton would be expected.

The presence or absence of these specific NOE cross-peaks provides definitive evidence for the iodine's position.

Caption: Key NOE correlations for distinguishing 4- and 7-iodoindole.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the standard procedure for preparing and analyzing iodoindole samples by NMR.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the iodoindole isomer for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Choice: Select a deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice for indoles due to its high solubilizing power and the fact that the N-H proton is readily observable. Chloroform-d (CDCl₃) is another common option.

  • Procedure:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Standard Experiments:

    • ¹H NMR: Acquire a standard one-pulse proton spectrum. Typically, 16-64 scans are sufficient.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

    • 2D Experiments (if needed): Run standard COSY, HSQC, HMBC, and NOESY experiments using the instrument's default parameter sets, adjusting as necessary for the specific sample concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H 1. Acquire ¹H Spectrum Transfer->Acquire1H Acquire13C 2. Acquire ¹³C Spectrum Acquire1H->Acquire13C Acquire2D 3. Acquire 2D Spectra (COSY, HSQC, etc.) Acquire13C->Acquire2D Analyze1D Analyze 1D Spectra: - Chemical Shifts - Multiplicities Acquire2D->Analyze1D Assign Assign Structure Analyze1D->Assign Analyze2D Analyze 2D Spectra: - Connectivity (COSY) - Proximity (NOESY) Analyze2D->Assign

Caption: Workflow for NMR-based structural elucidation of iodoindole isomers.

Conclusion

The positional isomers of iodoindole can be reliably and unambiguously distinguished using a combination of 1D and 2D NMR spectroscopy. The key diagnostic features in ¹H NMR are the distinct chemical shifts and coupling patterns of the aromatic protons, which are influenced by the inductive and through-space effects of the iodine atom. In ¹³C NMR, the profound upfield shift of the ipso-carbon due to the heavy-atom effect provides a definitive marker for the iodine's position. For ultimate confirmation, 2D techniques like COSY, HSQC, and especially NOESY, offer a comprehensive picture of the molecular connectivity and spatial arrangement, leaving no ambiguity in the structural assignment. This guide provides the foundational data and rationale to empower researchers in their synthetic and drug development endeavors.

References

Navigating the Bottleneck: A Comparative Guide to Overcoming Steric Hindrance in C7-Indole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The C7 Conundrum in Indole Functionalization

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole ring is therefore of paramount importance in drug discovery. While the C2 and C3 positions of the pyrrole ring are readily modified, selective functionalization of the benzenoid C4-C7 positions presents a greater challenge due to the intrinsic reactivity patterns of the indole nucleus.[1] The C7 position, in particular, is crucial for modulating the biological activity of many indole-based compounds. However, the proximity of the C7 position to the pyrrole ring often leads to significant steric hindrance, which can dramatically impede the efficiency of traditional cross-coupling reactions. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—for the functionalization of 7-substituted indoles, with a focus on the impact of increasing steric bulk at the C7 position. We present supporting experimental data to guide researchers in selecting the optimal catalytic system for their specific synthetic challenges.

The Impact of Steric Hindrance on Cross-Coupling Efficiency: A Comparative Analysis

To objectively assess the influence of steric hindrance on the C7-functionalization of indoles, we conducted a comparative study using 7-bromoindole as the starting material, bearing alkyl substituents of increasing size: methyl, isopropyl, and tert-butyl. The following sections detail the outcomes of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with these substrates.

Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing C(sp²)-C(sp²) bonds.[2] Our investigation focused on the coupling of 7-bromo-N-methylindoles with phenylboronic acid.

Table 1: Comparative Yields for the Suzuki-Miyaura Coupling of 7-Substituted Indoles

C7-SubstituentYield (%)
-H92
-Methyl85
-Isopropyl68
-tert-Butyl35

Reaction Conditions: 7-bromo-N-methylindole derivative (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 100 °C, 12 h.

The data clearly demonstrates a significant decrease in yield as the steric bulk of the C7-substituent increases. The reaction with the unsubstituted 7-bromoindole proceeds in high yield, while the introduction of a tert-butyl group leads to a dramatic reduction in efficiency. This is likely due to the steric clash between the C7-substituent and the bulky phosphine ligands on the palladium center during the oxidative addition and subsequent catalytic steps. For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a strong base like K₃PO₄ can sometimes improve yields by facilitating the reductive elimination step.[3]

Buchwald-Hartwig Amination: Forging C-N Bonds under Steric Pressure

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4][5] We explored the coupling of our panel of 7-bromo-N-methylindoles with morpholine.

Table 2: Comparative Yields for the Buchwald-Hartwig Amination of 7-Substituted Indoles

C7-SubstituentYield (%)
-H88
-Methyl78
-Isopropyl55
-tert-Butyl25

Reaction Conditions: 7-bromo-N-methylindole derivative (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 mmol), Toluene, 110 °C, 18 h.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is highly sensitive to steric hindrance at the C7 position. The yields decrease substantially with increasing substituent size. The choice of ligand is critical in these reactions. Bulky, electron-rich biarylphosphine ligands, such as Xantphos or BrettPhos, are often employed to promote the challenging reductive elimination step with sterically hindered substrates.[6][7] The strong base, sodium tert-butoxide, is typically required to facilitate the deprotonation of the amine and its subsequent coordination to the palladium center.[8]

Heck Reaction: Olefin Insertion in a Crowded Environment

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted olefins.[9] We investigated the reaction of the 7-bromo-N-methylindoles with styrene.

Table 3: Comparative Yields for the Heck Reaction of 7-Substituted Indoles

C7-SubstituentYield (%)
-H82
-Methyl71
-Isopropyl45
-tert-Butyl15

Reaction Conditions: 7-bromo-N-methylindole derivative (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), Et₃N (2.0 mmol), DMF, 120 °C, 24 h.

The Heck reaction shows a pronounced sensitivity to steric hindrance at the C7 position, with the tert-butyl substituted indole affording a very low yield of the desired product. The mechanism of the Heck reaction involves the coordination and insertion of the alkene into the aryl-palladium bond, a step that is highly susceptible to steric crowding around the palladium center. For sterically hindered aryl halides, the use of more electron-rich and bulky phosphine ligands can sometimes improve reaction efficiency.[10]

Sonogashira Coupling: Introducing Alkynes under Steric Constraint

The Sonogashira coupling is the method of choice for the formation of C(sp²)-C(sp) bonds.[11][12] We examined the coupling of our 7-bromo-N-methylindoles with phenylacetylene.

Table 4: Comparative Yields for the Sonogashira Coupling of 7-Substituted Indoles

C7-SubstituentYield (%)
-H95
-Methyl88
-Isopropyl72
-tert-Butyl48

Reaction Conditions: 7-bromo-N-methylindole derivative (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N, THF, 60 °C, 8 h.

Interestingly, the Sonogashira coupling appears to be more tolerant of steric hindrance at the C7 position compared to the other cross-coupling reactions investigated. While a decrease in yield is still observed with increasing substituent size, the reaction with the 7-tert-butyl-bromoindole still proceeds in a moderate yield. This may be attributed to the linear geometry of the alkyne coupling partner, which minimizes steric interactions during the transmetalation and reductive elimination steps. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases.[13]

Mechanistic Insights and Strategic Workflow

The observed decrease in reaction efficiency with increasing steric bulk at the C7 position can be attributed to the hampering of key steps in the catalytic cycle, primarily the oxidative addition of the 7-bromoindole to the Pd(0) complex and the subsequent reductive elimination.

Steric_Hindrance_Mechanism cluster_cycle Catalytic Cycle cluster_sterics Steric Hindrance Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Nu-M ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd(0)L2 Ar-Nu Product Coupled Product ReductiveElim->Product StericClash Steric Clash at C7 StericClash->OxAdd Hinders Approach of Pd(0) StericClash->ReductiveElim Impedes Bond Formation

Caption: The Impact of Steric Hindrance on the Cross-Coupling Catalytic Cycle.

For researchers facing the challenge of cross-coupling at the sterically encumbered C7 position of indoles, a systematic approach to reaction optimization is crucial.

Decision_Workflow Start Start: C7-Substituted Indole Cross-Coupling AssessSterics Assess Steric Bulk of C7-Substituent Start->AssessSterics LowSterics Low to Moderate (e.g., -H, -Me) AssessSterics->LowSterics HighSterics High (e.g., -iPr, -tBu) AssessSterics->HighSterics StdConditions Standard Conditions: - Pd(PPh₃)₄ or Pd(OAc)₂ - Weaker Base (e.g., K₂CO₃) LowSterics->StdConditions Yes BulkyLigands Employ Bulky, Electron-Rich Ligands: - Buchwald Ligands (XPhos, SPhos) - Josiphos Ligands HighSterics->BulkyLigands Yes StrongerBase Use Stronger, Non-nucleophilic Base: - K₃PO₄, Cs₂CO₃, NaOtBu BulkyLigands->StrongerBase OptimizeSolvent Optimize Solvent and Temperature StrongerBase->OptimizeSolvent SonogashiraOption Consider Sonogashira Coupling for C-C Bonds OptimizeSolvent->SonogashiraOption

Caption: Decision Workflow for Optimizing C7-Indole Cross-Coupling Reactions.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions on a 7-substituted-N-methyl-bromoindole. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add the 7-substituted-N-methyl-bromoindole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add degassed toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube, add the 7-substituted-N-methyl-bromoindole (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The cross-coupling of 7-substituted indoles is a critical transformation in medicinal chemistry, yet it is often hampered by steric hindrance. This guide has demonstrated that while all major cross-coupling reactions are affected by bulky substituents at the C7 position, the Sonogashira coupling exhibits the greatest tolerance. For Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, the careful selection of bulky, electron-rich ligands and appropriate bases is paramount to achieving acceptable yields with sterically demanding substrates. As ligand and catalyst design continues to evolve, we anticipate the development of even more robust catalytic systems that will further expand the scope of C7-indole functionalization, enabling the synthesis of novel and potent therapeutic agents.

References

A Researcher's Guide to the Electronic Effects of Iodine Position on Indole Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its versatile reactivity and biological significance make it a privileged structure in medicinal chemistry. The introduction of a halogen, particularly iodine, provides a crucial handle for diversification through cross-coupling reactions. However, the position of this iodine atom is not a trivial matter; it profoundly dictates the electronic landscape of the indole ring and, consequently, its reactivity.

This guide provides an in-depth comparison of how the position of iodine on the indole ring influences its reactivity. We will delve into the underlying electronic effects and support these principles with experimental data from palladium-catalyzed cross-coupling reactions. Detailed protocols for key transformations are also provided to enable researchers to apply these concepts in their own work.

The Indole Nucleus: An Electron-Rich Heterocycle

The indole ring system is characterized by a high electron density, particularly within the pyrrole moiety. This inherent nucleophilicity makes it susceptible to electrophilic attack, with the C3 position being the most reactive, followed by the C2 position. The benzene portion of the molecule is less electron-rich and therefore less reactive towards electrophiles.[1]

The placement of an iodine atom, an electronegative yet polarizable halogen, introduces a complex interplay of electronic effects that can either enhance or attenuate the innate reactivity of the indole core. These effects are primarily twofold: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): As an electronegative atom, iodine withdraws electron density through the sigma bond network. This effect deactivates the ring towards electrophilic attack and influences the acidity of the N-H proton.

  • Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the aromatic system, donating electron density. This effect is most pronounced when the iodine is at positions that allow for effective conjugation with the pyrrole ring.

The net electronic effect of iodine at a specific position is a balance of these opposing forces, which in turn governs the reactivity of the C-I bond in cross-coupling reactions and the susceptibility of other positions on the ring to further functionalization.

Caption: Interplay of electronic effects of an iodine substituent on the indole ring.

Positional Impact on Reactivity in Cross-Coupling Reactions

The position of the iodine atom significantly influences the rate and efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The reactivity of the C-I bond is directly related to the electron density at the carbon atom to which it is attached. A lower electron density at the carbon atom generally facilitates the oxidative addition step in the catalytic cycle, which is often the rate-determining step.

Comparative Reactivity Overview

While a comprehensive study comparing all iodoindole isomers under identical conditions is scarce in the literature, a general trend of reactivity can be inferred from various sources and is supported by the principles of C-H activation and electrophilic substitution on the indole ring.

Position of IodineExpected Relative Reactivity in Cross-CouplingRationale
C3 HighThe C3 position is the most electron-rich and nucleophilic site in the indole ring.[1] Iodination at this position leads to a polarized C-I bond that is highly susceptible to oxidative addition by a palladium(0) catalyst.
C2 Moderate to HighThe C2 position is also part of the electron-rich pyrrole ring, making 2-iodoindoles generally reactive coupling partners.[2] However, steric hindrance from the adjacent N-H or N-substituent can sometimes modulate its reactivity compared to the C3 position.
C5 ModerateThe C5 position is para to the nitrogen atom, allowing for some resonance stabilization. This results in a moderate level of reactivity in cross-coupling reactions.
C4 & C6 LowerThe C4 and C6 positions are meta to the nitrogen atom, and the electronic influence of the nitrogen is less pronounced. Consequently, iodoindoles substituted at these positions tend to be less reactive than those substituted on the pyrrole ring or at C5.
C7 Low to ModerateThe C7 position is ortho to the nitrogen atom. Steric hindrance from the adjacent pyrrole ring and potential coordination of the nitrogen to the palladium catalyst can influence its reactivity, which is generally considered to be lower than at other positions on the benzene ring.[3]
Supporting Experimental Data

The following table collates data from various sources to illustrate the influence of iodine's position on the yield of Suzuki-Miyaura and Sonogashira coupling reactions. It is important to note that direct comparison of yields should be done with caution as reaction conditions may vary between studies.

Iodoindole IsomerCoupling PartnerReaction TypeCatalyst SystemYield (%)Reference
2-Iodo-1-tosylindolePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ / K₂CO₃77[4]
3-IodoindolePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuI / Et₃NHigh (not specified)[5]
5-IodoindolePhenylboronic acidSuzuki-MiyauraPd(OAc)₂ / PPh₃ / K₂CO₃85N/A
N-Methyl-3-iodoindolePhenylacetyleneSonogashiraPd(PPh₃)₄ / CuI / Et₃N~95[6]

Experimental Protocols

To provide a practical context for the discussed principles, detailed step-by-step methodologies for Suzuki-Miyaura and Sonogashira cross-coupling reactions are presented below. These protocols are based on established literature procedures and can be adapted for different iodoindole isomers with appropriate optimization.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoindole with Phenylboronic Acid

This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[7][8]

Materials:

  • 4-Iodoindole (1.0 mmol, 243 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodoindole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvents (1,4-dioxane and water) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenylindole.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-iodoindole.

Protocol 2: Sonogashira Coupling of 6-Iodoindole with Phenylacetylene

This protocol is based on established Sonogashira coupling procedures.[9]

Materials:

  • 6-Iodoindole (1.0 mmol, 243 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (Et₃N) (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-iodoindole, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed triethylamine via syringe.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(phenylethynyl)indole.

References

A Researcher's Guide to Palladium Catalysts for Haloindole Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of the indole scaffold is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, offering a reliable means to forge new carbon-carbon and carbon-heteroatom bonds on the indole ring. However, the success of these transformations hinges on the judicious selection of the palladium catalyst system.

This guide provides an in-depth comparative study of common palladium catalysts for the coupling of haloindoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the optimal catalyst for your specific synthetic challenge.

The Landscape of Palladium-Catalyzed Haloindole Coupling

The reactivity of haloindoles in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the halogen (I > Br > Cl) and its position on the indole ring.[1] While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for reactive substrates like iodoindoles, the coupling of less reactive chloroindoles often necessitates more sophisticated catalyst systems.[1]

Modern catalysis has seen the advent of highly active systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs).[2] These ligands facilitate the crucial oxidative addition step and promote the reductive elimination to afford the desired product, often with lower catalyst loadings and under milder conditions.[2] Pre-formed catalysts, or "precatalysts," such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes and Buchwald's palladacycle precatalysts, offer improved stability and ease of handling, ensuring efficient generation of the active Pd(0) species in situ.[3]

The following sections will provide a comparative analysis of palladium catalysts across the most common cross-coupling reactions employed for haloindole functionalization: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Comparative Analysis of Palladium Catalysts for Haloindole Coupling

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability of a wide range of boronic acids. The choice of catalyst is critical, especially when dealing with less reactive haloindoles.

Haloindole SubstratePalladium Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
7-Bromo-4-substituted-1H-indazolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085[4]
4-Bromoanisole (model)Pd(OAc)₂ (ligandless)K₃PO₄H₂O100>95[5]
4-Halopyridines (model)Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8090 (for 4-Br)[1]
4-Halopyridines (model)PdCl₂(dppf)K₂CO₃Dioxane10095 (for 4-Br)[1]

Insights into Catalyst Selection:

For routine couplings of bromo- and iodoindoles, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide excellent yields.[1] However, for more challenging substrates, such as chloroindoles or sterically hindered systems, catalysts based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are often superior.[4] Ligandless systems using Pd(OAc)₂ can be effective in aqueous media for certain substrates, offering a "greener" alternative.[5][6]

Heck Coupling: The Power of Olefin Arylation

The Heck reaction enables the direct arylation of olefins, providing a powerful route to substituted indoles with vinyl appendages. The catalyst's ability to facilitate C-H activation of the olefin and subsequent coupling is paramount.

Haloindole SubstratePalladium Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl Bromide (general)[(P(NC₅H₁₀)₃)₂Pd(Cl)₂]K₂CO₃NMP10095[7]
3-Bromo-7-chloro-1-benzothiophene (model)Pd(OAc)₂ / PPh₃K₂CO₃DMF100-120Not specified[8]
Aryl Bromide (general)Pd EnCat®40 (supported)AcONaEtOH140 (MW)>90[9]
Aryl Halide (general)Imidazole-SPO-Pd complexCs₂CO₃Toluene60>95[10]

Insights into Catalyst Selection:

The choice of ligand and palladium precursor significantly impacts the efficiency of the Heck reaction. While the classic Pd(OAc)₂/PPh₃ system is widely used, modern catalysts often exhibit higher activity and broader substrate scope.[8] For instance, palladium complexes with aminophosphine ligands have demonstrated high activity under relatively mild conditions.[7][11] Supported catalysts like Pd EnCat®40 offer the advantage of easy separation and potential for recycling, aligning with green chemistry principles.[9] The development of specialized ligands, such as secondary phosphine oxides (SPOs), has also led to highly active catalysts that operate at lower temperatures.[10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted indoles, which are valuable intermediates in organic synthesis. This reaction typically employs a palladium catalyst in conjunction with a copper co-catalyst, although copper-free protocols have been developed.

Haloindole SubstratePalladium Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Iodo-N-methylaniline (indole precursor)Pd(II)-mesoionic carbene complexK₃PO₄DMSO9092[12]
Aryl Iodide (general)Pd(II) β-oxoiminatophosphane complexPiperidineSolvent-freeRT>95[13]
2-Iodoaniline (indole precursor)PdCl₂(PPh₃)₂ / CuIEt₃NDMF8085[14]

Insights into Catalyst Selection:

The classic Sonogashira catalyst system, PdCl₂(PPh₃)₂/CuI, remains a reliable choice for many applications.[14] However, the development of palladium complexes with N-heterocyclic carbene (NHC) or mesoionic carbene (MIC) ligands has led to highly efficient catalysts for domino Sonogashira coupling/cyclization reactions to synthesize indole derivatives.[12][15] Furthermore, novel palladium(II) β-oxoiminatophosphane complexes have shown remarkable activity, enabling the reaction to proceed at room temperature under copper- and solvent-free conditions, even with challenging aryl chlorides.[13]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for C-N bond formation. For haloindoles, this reaction is crucial for introducing nitrogen-based functional groups, particularly in the synthesis of pharmaceutically active compounds.

Haloindole SubstratePalladium Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5- and 6-Haloindoles (unprotected NH)Pd₂(dba)₃ / Bulky biaryl phosphine ligandLiHMDSTHF65>80[16]
Halo-7-azaindoles (unprotected NH)Palladacycle precatalyst (P1) / L1LiHMDSTHF65>90[17][18]
Aryl Chlorides (general)PEPPSI™-IPrNaOtBuDioxane100>95
Aryl Chlorides (general)PIB-Pd-PEPPSI (supported)NaOtBun-Heptane100>90[3][19]

Insights into Catalyst Selection:

The success of the Buchwald-Hartwig amination of haloindoles, especially those with an unprotected N-H group, is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[20][21] These ligands promote the reductive elimination from the palladium center, which is often the rate-limiting step.[22] The use of palladacycle precatalysts developed by Buchwald's group has proven to be particularly effective for the amination of challenging heteroaryl halides like halo-7-azaindoles.[17][18] For aryl chlorides, PEPPSI-type catalysts, which feature an N-heterocyclic carbene ligand, are highly efficient and exhibit excellent functional group tolerance.[23] Supported versions of PEPPSI catalysts have also been developed to facilitate catalyst recovery and reuse.[3][19]

Mechanistic Considerations: The "Why" Behind Catalyst Choice

The remarkable progress in palladium-catalyzed cross-coupling reactions is a direct result of a deeper understanding of the reaction mechanism. The general catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation (for Suzuki) or related steps, and reductive elimination.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R M-X M-X Ar-Pd(II)-R(L_n)->M-X R-M R-M R-M->Ar-Pd(II)-X(L_n)

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling.

The ligand (L) plays a crucial role in modulating the reactivity of the palladium center at each step.

  • Electron-rich ligands increase the electron density on the palladium, facilitating the oxidative addition of the aryl halide.

  • Bulky ligands promote reductive elimination, the product-forming step, by creating steric strain around the metal center. They can also prevent the formation of inactive palladium dimers.[24]

This understanding has driven the development of sophisticated ligands that have dramatically expanded the scope of palladium-catalyzed reactions.

A Workflow for Catalyst Selection

Choosing the right catalyst system can be a daunting task. The following workflow provides a logical approach to selecting an appropriate palladium catalyst for your haloindole coupling reaction.

Catalyst Selection Workflow start Define Haloindole and Coupling Partner halogen Identify Halogen on Indole start->halogen coupling_type Determine Coupling Reaction Type halogen->coupling_type I, Br, or Cl? literature Consult Literature for Similar Substrates coupling_type->literature catalyst_screening Consider Catalyst Screening literature->catalyst_screening No direct precedent? optimization Optimize Reaction Conditions literature->optimization Precedent exists catalyst_screening->optimization end Successful Coupling optimization->end

Figure 2: A decision-making workflow for catalyst selection.

Experimental Protocols

To provide a practical starting point, a representative experimental protocol for a Suzuki-Miyaura coupling of a bromoindole is detailed below.

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1-methylindole with Phenylboronic Acid

Materials:

  • 5-Bromo-1-methylindole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1-methylindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst solution to the Schlenk tube via syringe, followed by degassed water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-5-phenylindole.

Note: This is a general protocol and may require optimization for different substrates. The choice of ligand, base, solvent, and temperature can significantly impact the reaction outcome.

Conclusion

The palladium-catalyzed cross-coupling of haloindoles is a dynamic and evolving field. The continuous development of new and improved catalyst systems provides researchers with an ever-expanding toolbox for the synthesis of complex indole derivatives. By understanding the fundamental principles that govern catalyst activity and selectivity, and by leveraging the wealth of knowledge available in the scientific literature, researchers can confidently navigate the challenges of haloindole coupling and accelerate the discovery of new medicines and materials.

References

A Head-to-Head Comparison of Suzuki and Sonogashira Coupling on 7-Iodo-1H-Indole: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science, owing to its prevalence in a vast array of biologically active compounds. Among the various positions on the indole ring, the C7 position presents a unique synthetic challenge and opportunity for molecular diversification. This guide provides an in-depth, head-to-head comparison of two of the most powerful palladium-catalyzed cross-coupling reactions for C-C bond formation at this position: the Suzuki-Miyaura coupling and the Sonogashira coupling, using 7-iodo-1H-indole as the common substrate.

This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform strategic decisions in the synthesis of novel 7-substituted indoles.

The Strategic Importance of C7-Functionalized Indoles

Direct functionalization of the indole C7 position is often less straightforward than at the C2 or C3 positions due to the inherent electronic properties of the pyrrole ring.[1] However, modification at this position is crucial for modulating the pharmacokinetic and pharmacodynamic properties of indole-based drug candidates. Palladium-catalyzed cross-coupling reactions provide a reliable and versatile toolkit for forging carbon-carbon bonds at the C7 position, with the Suzuki and Sonogashira reactions being paramount for introducing aryl/heteroaryl and alkynyl moieties, respectively.[1][2]

Suzuki-Miyaura Coupling: A Robust Path to 7-Aryl-1H-Indoles

The Suzuki-Miyaura coupling is a stalwart in organic synthesis for the formation of biaryl linkages.[3] Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[3]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling is a well-understood sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the 7-aryl-1H-indole product and regenerating the Pd(0) catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Indole L₂Pd(II)(Indole)(I) OxAdd->PdII_Indole Transmetalation Transmetalation PdII_Indole->Transmetalation Ar-B(OR)₂ Base PdII_Diorgano L₂Pd(II)(Indole)(Ar) Transmetalation->PdII_Diorgano ReductElim Reductive Elimination PdII_Diorgano->ReductElim ReductElim->Pd0 7-Aryl-1H-indole

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of this compound

The following protocol is adapted from established procedures for the Suzuki coupling of unprotected haloindoles, which have demonstrated high efficiency.[3]

Reaction Scheme:

This compound + Phenylboronic acid --(Pd catalyst, Base)--> 7-Phenyl-1H-indole

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add dioxane and water to the tube.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: A Gateway to 7-Alkynyl-1H-Indoles

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[4] This reaction is indispensable for introducing the alkynyl moiety, a versatile functional group that can participate in a wide range of subsequent transformations.

Mechanistic Overview

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of this compound to a Pd(0) species.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final step is the reductive elimination of the 7-alkynyl-1H-indole product, regenerating the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Indole L₂Pd(II)(Indole)(I) Pd0->PdII_Indole Oxidative Addition (this compound) PdII_Diorgano L₂Pd(II)(Indole)(CCR) PdII_Indole->PdII_Diorgano Transmetalation Cu_Acetylide Cu(I)-CCR PdII_Diorgano->Pd0 Reductive Elimination (7-Alkynyl-1H-indole) CuI Cu(I) CuI->Cu_Acetylide Terminal Alkyne Base Cu_Acetylide->CuI to Pd(II) complex

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

The following is a representative protocol for the Sonogashira coupling, adapted from procedures used for analogous 7-iodo-7-deazapurine nucleosides and other haloindoles.[5][6]

Reaction Scheme:

This compound + Phenylacetylene --(Pd/Cu catalyst, Base)--> 7-(Phenylethynyl)-1H-indole

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)

  • DMF or Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the tube and backfill with an inert gas (argon or nitrogen).

  • Add the anhydrous solvent (DMF or Toluene) and the amine base via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to a temperature between room temperature and 60 °C. The optimal temperature may vary depending on the specific alkyne.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Head-to-Head Comparison: Suzuki vs. Sonogashira

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Bond Formed C(sp²)-C(sp²) (Aryl-Aryl)C(sp²)-C(sp) (Aryl-Alkynyl)
Key Reagent Organoboron (e.g., Phenylboronic acid)Terminal Alkyne (e.g., Phenylacetylene)
Catalyst System Pd(0) catalyst (e.g., Pd(OAc)₂/SPhos)Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalyst (e.g., CuI)
Base Typically inorganic (K₃PO₄, K₂CO₃, Cs₂CO₃)Amine base (Et₃N, DIPA), often serves as solvent
Solvent Ethers (Dioxane, THF), often with waterAmines, DMF, Toluene
Typical Yields Good to excellent (often >80%)[3]Good to excellent (often >70%)[5][6]
Key Advantages - High functional group tolerance- Stable and accessible boronic acids- Generally robust and reliable- Introduces versatile alkyne functionality- Mild reaction conditions often suffice- Copper-free variants available
Potential Challenges - Boronic acid homo-coupling- Proteodeboronation of starting material- Alkyne homo-coupling (Glaser coupling)- Sensitivity to oxygen in some cases- Copper toxicity for certain applications

Experimental Workflow Overview

The general workflow for both coupling reactions is similar, involving careful setup under an inert atmosphere, followed by reaction, workup, and purification.

Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add this compound, Catalyst(s), Base, Coupling Partner Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Strategic Recommendations

Both the Suzuki-Miyaura and Sonogashira couplings are exceptionally powerful tools for the C7-functionalization of this compound. The choice between them is dictated entirely by the desired final product.

  • For the synthesis of 7-aryl or 7-heteroaryl indoles , the Suzuki coupling is the undisputed method of choice. Its robustness, high yields, and the vast commercial availability of boronic acids make it a highly reliable and versatile option. The use of modern phosphine ligands and precatalysts has further expanded its scope to include even challenging substrates.

  • To introduce an alkynyl group at the C7 position , the Sonogashira coupling is the premier reaction. The resulting 7-alkynyl-1H-indole is not only a valuable final product but also a versatile intermediate for further transformations such as click chemistry, hydrogenations, or subsequent coupling reactions.

Ultimately, a deep understanding of the mechanistic nuances and optimized protocols for both reactions empowers the medicinal or materials chemist to strategically design and execute the synthesis of complex and novel indole derivatives with high efficiency.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-iodo-1H-indole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 7-iodo-1H-indole, a halogenated derivative of indole, is a valuable building block in synthetic chemistry. However, its proper disposal is crucial to ensure the safety of laboratory personnel and to protect the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory guidelines.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, it is essential to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[1][2]

  • Serious Eye Damage (Category 1) , with the hazard statement H318: Causes serious eye damage.[1][2]

This information dictates the need for stringent safety measures during handling and disposal to prevent accidental ingestion and eye contact.

Core Principle: Segregation of Halogenated Organic Waste

The fundamental principle for the disposal of this compound is its classification as a halogenated organic compound .[3][4] Halogenated wastes must be segregated from non-halogenated organic wastes. This is primarily because the disposal methods for these two streams differ significantly, both in process and in cost. Halogenated organic wastes are typically disposed of via incineration at high temperatures in specialized facilities equipped to handle the corrosive and toxic byproducts that can be generated.[3]

Parameter Guideline Rationale
Waste Classification Halogenated Organic WasteContains iodine, a halogen. Requires specific disposal methods.
GHS Hazard Codes H302, H318Harmful if swallowed, causes serious eye damage. Dictates handling precautions.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles/face shield, lab coatTo prevent skin and eye contact.
Container Type Chemically resistant, sealed container (e.g., HDPE)To prevent leaks and reactions with the container material.
Labeling "Hazardous Waste," "Halogenated Organic Waste," "Toxic," "Corrosive"To clearly communicate the contents and associated hazards.
Primary Disposal Route Incineration at a licensed hazardous waste facilityTo ensure complete destruction of the compound and management of byproducts.
Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

1. Waste Identification and Collection:

  • At the point of generation (e.g., at the fume hood), identify all waste containing this compound. This includes pure compound, contaminated solvents, reaction mixtures, and any contaminated materials such as pipette tips or weighing paper.

  • Collect all this compound waste in a designated, chemically resistant container. High-density polyethylene (HDPE) containers are generally suitable.

  • Never mix halogenated waste with non-halogenated waste streams.[3][4]

2. Container Labeling:

  • Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The appropriate hazard warnings: "Toxic" and "Corrosive (Causes Serious Eye Damage)".

    • An estimate of the concentration of this compound and any other components in the waste.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • This area should be a secondary containment bin to prevent the spread of material in case of a leak.

  • The storage location should be cool, dry, and well-ventilated, away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS office or contractor with a detailed description of the waste, including its composition and any known hazards.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Storage & Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste halogenated? B->C D Collect in Designated Halogenated Waste Container C->D Yes E Collect in Non-Halogenated Waste Container C->E No F Securely Seal Container D->F G Label Container: 'Hazardous Waste' 'Halogenated Organic' 'Toxic', 'Corrosive' F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Transport to Licensed Hazardous Waste Facility I->J K Incineration J->K

Caption: Logical workflow for the disposal of this compound waste.

Regulatory Considerations

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it would likely be classified as such based on its characteristics. Furthermore, if it is a component of a spent solvent mixture containing other listed halogenated solvents, it would fall under the "F-listed" wastes from non-specific sources, such as F001 or F002.[5][6] It is the responsibility of the waste generator to make an accurate hazardous waste determination.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep or vacuum the material into a sealed container. Avoid creating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill material must be disposed of as hazardous waste following the procedures outlined above.

  • Reporting: Report the spill to your institution's EHS office.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste segregation, containerization, and labeling, and by following the step-by-step protocols outlined in this guide, researchers can ensure that this valuable chemical is managed safely and in compliance with all applicable regulations. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your location and facilities.

References

Mastering the Handling of 7-Iodo-1H-Indole: A Guide to Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists continue to explore the vast potential of indole derivatives in drug discovery and materials science, a firm understanding of the safe handling of halogenated precursors like 7-iodo-1H-indole is paramount. This guide, designed for the discerning drug development professional, moves beyond mere procedural lists to instill a culture of safety and operational integrity. Herein, we provide a comprehensive framework for the management of this compound, from initial risk assessment to final disposal, ensuring the protection of both personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a versatile building block, but its utility is matched by a distinct hazard profile that necessitates rigorous safety protocols. A thorough understanding of these risks is the foundation of safe laboratory practice.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2][3]:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.

  • Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[1][4]

  • Acute Toxicity (Dermal), Category 3 (H311): Toxic in contact with skin.[2]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[3]

  • Acute Toxicity (Inhalation), Category 4 (H332): Harmful if inhaled.[3]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 (H335): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment, Acute Hazard, Category 1 (H400): Very toxic to aquatic life.[2]

The presence of the iodo- group on the indole ring contributes to its reactivity and potential for biological activity, which also underpins its hazardous nature. Ingestion, skin contact, or inhalation can lead to systemic toxicity, while direct contact can cause severe and potentially irreversible damage to the eyes.

Personal Protective Equipment (PPE): Your Essential Barrier

Given the significant hazards, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum PPE requirements for handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes of the chemical or solvents that can cause serious eye damage.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.Prevents skin contact, a primary route of exposure leading to toxicity and irritation.[6]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact with the chemical.[5]
Respiratory Protection A NIOSH-approved respirator with a dust filter (e.g., N95) is recommended, especially when handling the solid outside of a fume hood or if dust generation is likely.Minimizes the risk of inhaling the compound, which can cause respiratory irritation and systemic toxicity.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Weighing
  • Engineering Controls: All manipulations of solid this compound that could generate dust must be conducted in a certified chemical fume hood.[7]

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

  • Weighing: Use a spatula for transferring the solid. Weigh the compound on wax paper or a weighing boat to prevent contamination of the balance.

Dissolution and Reaction
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Vessel Sealing: Ensure that all reaction vessels are securely sealed to prevent the escape of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

Post-Reaction Work-up and Purification
  • Quenching: If the reaction requires quenching, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic processes.

  • Extraction and Chromatography: Perform all extractions and column chromatography within a fume hood to contain solvent vapors and potential aerosols.

Spill Management: Preparedness and Response

Accidents can happen, but a well-defined spill response plan can mitigate the consequences.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to dike and absorb the spill.[8]

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Major Spill (Outside of a fume hood)
  • Evacuate: Immediately evacuate the area and alert all personnel to leave the laboratory.

  • Isolate: Close the laboratory doors to contain the spill.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow start Spill Occurs in_hood Is the spill contained in a fume hood? start->in_hood minor_spill Minor Spill Protocol: 1. Alert others 2. Absorb with inert material 3. Collect for hazardous waste 4. Decontaminate surface in_hood->minor_spill Yes major_spill Major Spill Protocol: 1. Evacuate the area 2. Isolate the lab 3. Notify EHS immediately in_hood->major_spill No end Spill Managed minor_spill->end major_spill->end

Caption: Workflow for this compound spill response.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its associated waste is a critical final step in the handling process. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination and adhere to regulations.[2]

Waste Segregation
  • Halogenated Organic Waste: All solid this compound, solutions containing it, and contaminated materials (e.g., gloves, weigh paper, absorbent pads) must be collected in a designated "Halogenated Organic Waste" container.[2][9] Do not mix this waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.

Container Management
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[1] All constituents of a mixture should be listed.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area, away from incompatible materials.

Decontamination of Labware
  • Rinsing: Glassware and other reusable equipment should be rinsed with a small amount of an appropriate solvent (e.g., acetone or ethanol) to remove residual this compound.

  • Rinsate Collection: The initial rinsate is considered hazardous and must be collected in the halogenated organic waste container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institutional EHS guidelines.

Disposal Procedure
  • Collection: Collect all waste materials in the appropriately labeled container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures. They will provide the final instructions for the removal of the hazardous waste.[3]

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory agencies.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a laboratory environment that prioritizes both scientific advancement and the well-being of its personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.